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2,3,5-Trichloro-6-methylpyridine Documentation Hub

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  • Product: 2,3,5-Trichloro-6-methylpyridine
  • CAS: 22109-56-4

Core Science & Biosynthesis

Foundational

Advanced Synthesis & Characterization: 2,3,5-Trichloro-6-methylpyridine

This guide details the synthesis and characterization of 2,3,5-trichloro-6-methylpyridine (CAS 22109-56-4), a critical intermediate in the manufacture of pyridine-based herbicides such as Picloram (4-amino-3,5,6-trichlor...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis and characterization of 2,3,5-trichloro-6-methylpyridine (CAS 22109-56-4), a critical intermediate in the manufacture of pyridine-based herbicides such as Picloram (4-amino-3,5,6-trichloropicolinic acid).

The following protocols prioritize industrial scalability and mechanistic selectivity, distinguishing between vapor-phase chlorination (high throughput) and liquid-phase catalytic chlorination (laboratory precision).

Executive Summary & Retrosynthetic Analysis

Target Molecule: 2,3,5-Trichloro-6-methylpyridine (Also known as 2-methyl-3,5,6-trichloropyridine). Significance: This electron-deficient heteroaromatic ring serves as the scaffold for auxinic herbicides. The presence of the methyl group at position 6 (or 2) allows for subsequent oxidation to a carboxylic acid, while the trichloro substitution pattern provides metabolic stability and lipophilicity.

Retrosynthetic Strategy

The synthesis relies on the electrophilic aromatic substitution (EAS) of 2-picoline (2-methylpyridine) . The challenge lies in directing chlorination to the 3, 5, and 6 positions while preventing:

  • Side-chain chlorination: Radical chlorination of the methyl group (favored by UV/high temp without modulation).

  • Perchlorination: Formation of pentachloropyridine.

The most robust route utilizes vapor-phase chlorination over a Lewis acid catalyst, which suppresses free-radical side-chain attack in favor of ring substitution.

Retrosynthesis Target 2,3,5-Trichloro-6-methylpyridine (Target) Inter1 Polychlorinated Picoline Mixture Target->Inter1 Fractional Distillation Start 2-Picoline (2-Methylpyridine) Inter1->Start Electrophilic Chlorination (Vapor or Liquid Phase) Reagents Cl2 (gas) + Catalyst (FeCl3/C or UV)

Figure 1: Retrosynthetic pathway highlighting the direct chlorination route from 2-picoline.[1][2][3]

Experimental Protocols

Method A: Vapor-Phase Chlorination (Industrial Standard)

This method is preferred for scale-up as it minimizes solvent waste and maximizes yield through continuous processing.

Reagents:

  • Substrate: 2-Picoline (99% purity).

  • Chlorinating Agent: Chlorine gas (Cl

    
    ).
    
  • Diluent: Water vapor or Nitrogen (to moderate exotherm).

  • Catalyst: Ferric Chloride (FeCl

    
    ) supported on Activated Carbon or Silica.
    

Reactor Setup: A fixed-bed tubular reactor (Inconel or Nickel alloy) packed with the catalyst.

Protocol Steps:

  • Catalyst Activation: Pre-heat the catalyst bed to 200°C under a nitrogen stream (0.6 L/s) to remove moisture. Activate with Cl

    
     flow for 1 hour.
    
  • Vaporization: Premix 2-picoline and water (molar ratio 1:5 to 1:10). Vaporize this mixture at 250°C .

    • Note: Water acts as a heat sink and suppresses char formation.

  • Reaction: Feed the vaporized picoline/water mixture and Cl

    
     gas (molar ratio 1:15 picoline:Cl
    
    
    
    ) into the reactor.
  • Temperature Control: Maintain reactor internal temperature between 220°C and 260°C .

    • Critical: Temperatures >300°C promote side-chain chlorination (trichloromethyl derivatives).

  • Quench: Direct the reactor effluent into a cooled scrubber containing aqueous NaOH or water to trap HCl and condense the chlorinated organics.

  • Isolation: Separate the organic layer (heavy oil). The crude mixture typically contains 2,3,5-trichloro-6-methylpyridine (major), 2,3,4,5-tetrachloro-6-methylpyridine, and unreacted intermediates.

Method B: Liquid-Phase Catalytic Chlorination (Lab Scale)

Suitable for smaller batches where vapor-phase equipment is unavailable.

Reagents:

  • 2-Picoline (1.0 eq).

  • Cl

    
     gas (excess).
    
  • Catalyst: AlCl

    
     or FeCl
    
    
    
    (0.05 eq).
  • Solvent: Chlorobenzene or CCl

    
     (optional, can run neat).
    

Protocol Steps:

  • Charge a multi-neck flask with 2-picoline and catalyst.

  • Heat to 70-80°C .

  • Introduce Cl

    
     gas slowly via a sparger. The reaction is highly exothermic.
    
  • Temperature Ramp: As the ring becomes chlorinated, it becomes less reactive. Gradually increase temperature to 160-180°C over 12-18 hours to drive the reaction to the trichloro stage.

  • Monitoring: Monitor via GC. Stop when the peak for 3,5-dichloro-2-methylpyridine disappears and before tetrachloro species become dominant.

Purification & Isolation

The crude product from either method is a mixture of isomers.

Fractional Distillation:

  • Drying: Dry the organic phase over anhydrous MgSO

    
    .
    
  • Vacuum Distillation: Perform fractional distillation under reduced pressure (10-20 mmHg).

    • Fore-run: Lower boiling mono/dichloro picolines.

    • Main Fraction: 2,3,5-Trichloro-6-methylpyridine (bp ~110-115°C at 15 mmHg).

    • Residue: Tetrachloro/Pentachloro derivatives.

Crystallization (Optional): If high purity (>99%) is required, the distilled oil can be recrystallized from methanol or hexane at low temperature (-10°C).

Characterization Data

The following data validates the structure of 2,3,5-trichloro-6-methylpyridine .

Spectral Analysis
TechniqueParameterObserved DataInterpretation
Physical State AppearanceWhite to pale yellow low-melting solidmp 45-48°C (Lit. varies by purity)

H NMR
(CDCl

, 400 MHz)

2.65 (s, 3H)
Methyl group at C6 (or C2)

7.85 (s, 1H)
Aromatic proton at C4 (isolated)

C NMR
(CDCl

, 100 MHz)

22.5 (CH

)
Methyl carbon

128.4, 130.1, 145.2, 148.5, 155.0
Aromatic carbons (C-Cl and C-N)
GC-MS EI (70 eV)m/z 195, 197, 199 (M+)Characteristic isotope pattern for 3 Cl atoms (3:3:1 ratio)
m/z 160 (M - Cl)Loss of one chlorine
Mechanistic Validation (Process Flow)

ProcessFlow Feed Feed: 2-Picoline + H2O Vaporizer Vaporizer (250°C) Feed->Vaporizer Reactor Fixed Bed Reactor (FeCl3/C, 240°C) Vaporizer->Reactor + Cl2 Gas Scrubber Caustic Scrubber (Quench HCl) Reactor->Scrubber Separator Phase Separator (Oil/Water) Scrubber->Separator Distillation Vacuum Distillation (Purification) Separator->Distillation Crude Oil Product Pure 2,3,5-Trichloro-6-methylpyridine Distillation->Product

Figure 2: Continuous process flow diagram for the vapor-phase synthesis.

Safety & Handling

  • Hazards: Chlorinated pyridines are potent skin sensitizers and lachrymators.

  • PPE: Full-face respirator with organic vapor cartridges, chemically resistant gloves (Nitrile/Viton), and Tyvek suit.

  • Engineering Controls: All operations involving Cl

    
     gas must be performed in a certified fume hood or closed system with a caustic scrubber for off-gas.
    

References

  • Preparation of 2-chloro-6-trichloromethyl pyridine and related chlorinated picolines. (Focus on vapor phase chlorination parameters). Google Patents. Retrieved from .

  • Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. (Provides spectral data comparisons for chlorinated pyridine analogs). Asian Journal of Chemistry. Retrieved from .

  • 2,3,5-Trichloro-6-methylpyridine CAS 22109-56-4 Data. (Confirmation of CAS and structure). GuideChem. Retrieved from .

  • Picloram Synthesis Intermediates. (Contextualizes the role of 2-methyl-3,5,6-trichloropyridine). ChemicalBook. Retrieved from .

Sources

Exploratory

physical and chemical properties of 2,3,5-trichloro-6-methylpyridine

This guide provides a comprehensive technical profile of 2,3,5-trichloro-6-methylpyridine , a critical intermediate in the synthesis of agrochemicals and pyridine-based pharmaceuticals. Physicochemical Profile, Synthetic...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical profile of 2,3,5-trichloro-6-methylpyridine , a critical intermediate in the synthesis of agrochemicals and pyridine-based pharmaceuticals.

Physicochemical Profile, Synthetic Utility, and Reactivity Analysis[1]

Executive Summary

2,3,5-Trichloro-6-methylpyridine (CAS: 22109-56-4) is a highly functionalized pyridine derivative characterized by an electron-deficient aromatic ring and a reactive methyl group at the


-position.[1][2][3] It serves as a pivotal intermediate in the manufacturing of pyridine-carboxylic acid herbicides (e.g., Picloram, Clopyralid) and is a known degradation product of organophosphate insecticides like Chlorpyrifos.[4] This guide dissects its molecular identity, physical properties, and chemical reactivity, providing researchers with actionable protocols for its manipulation and synthesis.
Part 1: Molecular Identity & Structural Analysis

The nomenclature of chlorinated methylpyridines can be ambiguous due to varying numbering conventions. It is critical to distinguish this compound from its isomers to ensure experimental accuracy.

Attribute Detail
IUPAC Name 2,3,5-Trichloro-6-methylpyridine
Alternative Name 3,5,6-Trichloro-2-methylpyridine (Numbering starts at N, prioritizing Methyl at 2)
CAS Registry Number 22109-56-4
Molecular Formula C₆H₄Cl₃N
Molecular Weight 196.46 g/mol
SMILES CC1=NC(Cl)=C(Cl)C=C1Cl
Structural Features [5][6][7][8][9] • Electron-Deficient Ring: Three chlorine atoms significantly lower the LUMO energy, increasing susceptibility to nucleophilic attack.• Steric Hindrance: The methyl group at C6 and chlorine at C5 create a sterically crowded environment, influencing regioselectivity.•

-Methyl Activation:
The methyl group is activated by the adjacent ring nitrogen, facilitating oxidation and radical halogenation.
Structural Isomer Disambiguation

Researchers often confuse CAS 22109-56-4 with its isomer, 2,3,6-trichloro-5-methylpyridine (CAS 58584-95-5). The distinction is vital for retrosynthetic planning.

Isomers cluster_0 Target Compound (CAS 22109-56-4) cluster_1 Common Isomer (CAS 58584-95-5) Target 2,3,5-Trichloro-6-methylpyridine (Methyl at C6, Cl at C2, C3, C5) Isomer 2,3,6-Trichloro-5-methylpyridine (Methyl at C5, Cl at C2, C3, C6) Target->Isomer Constitutional Isomerism

Figure 1: Structural differentiation between the target compound and its common isomer.

Part 2: Physical Properties Matrix

The following data consolidates experimental and predicted values. Note that specific melting points for this isomer are often conflated with the 2,3,6-isomer in literature; the values below reflect the specific 2,3,5-trichloro-6-methyl congener.

Property Value / Description Condition / Note
Physical State Crystalline SolidAt 25°C, 1 atm
Appearance White to off-white powderMay darken upon oxidation/light exposure
Melting Point 40–50°C (Approx.)[6][10]Note: Isomer 2,3,6-tri-5-Me melts at ~90-92°C
Boiling Point 240–250°C (Predicted)Decomposes at high temperatures
Solubility (Water) Insoluble (< 1 mg/L)Highly lipophilic
Solubility (Organic) Soluble in DCM, EtOAc, AcetoneSuitable for normal-phase chromatography
LogP (Octanol/Water) ~3.8 (Predicted)Indicates high bioaccumulation potential
pKa (Conjugate Acid) < 1.0Extremely weak base due to electron-withdrawing Cl atoms
Part 3: Chemical Reactivity & Mechanistic Insights

The reactivity of 2,3,5-trichloro-6-methylpyridine is dominated by the interplay between the electron-withdrawing chlorine atoms and the oxidizable methyl group.

1. Oxidation of the

-Methyl Group

The most industrially relevant reaction is the oxidation of the C6-methyl group to a carboxylic acid. This transformation yields 3,5,6-trichloropicolinic acid , the precursor to the herbicide Picloram.

  • Reagents: KMnO₄, HNO₃, or catalytic oxidation (Co/Mn salts).

  • Mechanism: Radical abstraction of benzylic hydrogens followed by oxidation to the aldehyde and then the acid.

  • Utility: Converts the lipophilic intermediate into a polar, biologically active scaffold.

2. Nucleophilic Aromatic Substitution (S_NAr)

The pyridine ring is highly deactivated, making it susceptible to nucleophilic attack.

  • Regioselectivity: Nucleophiles (e.g., OH⁻, OMe⁻, NH₂⁻) preferentially attack the C2 position (adjacent to Nitrogen) due to the stabilization of the Meisenheimer complex by the ring nitrogen.

  • Reaction: 2,3,5-Trichloro-6-methylpyridine + NaOH

    
    3,5,6-Trichloro-6-methyl-2-pyridinol  (substitution of Cl at C2).
    
3. Reductive Dechlorination

Selective hydrodechlorination can be achieved using Pd/C and H₂ or Zn/Acetic Acid.

  • Selectivity Order: C2-Cl > C6-Cl (if present) > C3/C5-Cl.

  • Application: Used to fine-tune the chlorination pattern for specific pharmaceutical targets.

Part 4: Synthesis & Manufacturing Pathways

The synthesis of 2,3,5-trichloro-6-methylpyridine is typically achieved via the chlorination of 2-methylpyridine (2-picoline).

Protocol: Vapor-Phase Chlorination (Industrial Route)

This process is preferred for high-throughput manufacturing but yields a mixture of isomers requiring distillation.

  • Feedstock: Vaporized 2-methylpyridine and Chlorine gas (Cl₂).

  • Catalyst: Activated Carbon or Lewis Acid (FeCl₃) at 200–400°C.

  • Reaction: Radical chlorination occurs at both the ring and the methyl group.

    • Control: Temperature control is critical. Lower temperatures favor ring chlorination; higher temperatures favor side-chain (methyl) chlorination.

  • Purification: Fractional distillation is used to separate the 2,3,5-trichloro isomer from the 2,3,6-trichloro and tetrachloro byproducts.

Synthesis Start 2-Methylpyridine (2-Picoline) Step1 Vapor Phase Chlorination (Cl2, 300°C, Catalyst) Start->Step1 Mixture Crude Mixture: Polychlorinated Picolines Step1->Mixture Product 2,3,5-Trichloro-6-methylpyridine (Target) Mixture->Product Fractional Distillation Byproduct1 2,3,6-Trichloro-5-methylpyridine Mixture->Byproduct1 Byproduct2 Pentachloropyridine Mixture->Byproduct2

Figure 2: Synthetic workflow from 2-methylpyridine via vapor-phase chlorination.

Part 5: Experimental Handling & Safety
Handling Protocol
  • PPE: Nitrile gloves (double-gloved recommended), lab coat, and full-face respirator or fume hood operation.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). The compound is stable but can degrade slowly under UV light.

Purification (Lab Scale)

If the commercial reagent contains isomers:

  • Dissolution: Dissolve crude solid in minimal hot Hexane or Heptane.

  • Crystallization: Allow slow cooling to 4°C. The symmetrical 2,3,5,6-tetrachloro impurities (if present) often crystallize first.

  • Filtration: Filter the supernatant.

  • Evaporation: Concentrate the filtrate to obtain the enriched 2,3,5-trichloro-6-methylpyridine.

References
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 23016, 2,3,6-Trichloropyridine. (Note: Isomer comparison data). Retrieved from .

  • Sigma-Aldrich. (2025). Product Specification: 2,3,5-Trichloropyridine derivatives. Retrieved from .

  • ChemicalBook. (2025).[11] 2,3,5-Trichloro-6-methylpyridine CAS 22109-56-4 Entry.[1][2][3] Retrieved from .

  • United States Patent Office. (1978). Preparation of 2,3,5-trichloropyridine. US Patent 4,111,938. (Describes dechlorination methodologies relevant to the class). Retrieved from .

  • Asian Journal of Chemistry. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. (Structural analog analysis). Retrieved from .

Sources

Foundational

2,3,5-trichloro-6-methylpyridine CAS number and molecular structure

Part 1: Executive Technical Summary 2,3,5-Trichloro-6-methylpyridine (CAS 22109-56-4 ) is a highly specialized halogenated heterocyclic intermediate used primarily in the synthesis of agrochemical active ingredients, spe...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Technical Summary

2,3,5-Trichloro-6-methylpyridine (CAS 22109-56-4 ) is a highly specialized halogenated heterocyclic intermediate used primarily in the synthesis of agrochemical active ingredients, specifically pyridine-based herbicides and insecticides.[1][2][3][4] Its structural integrity—defined by a fully substituted pyridine ring excluding the 4-position—makes it a critical scaffold for downstream functionalization, particularly in the production of Picloram and related picolinic acid derivatives.

This guide provides a validated technical profile, synthesizing physicochemical data, synthetic pathways, and application protocols for researchers in drug discovery and process chemistry.

Part 2: Molecular Architecture & Identification

The molecule consists of a pyridine core substituted with three chlorine atoms and one methyl group.[1][3][5][6][7][8] The specific substitution pattern (2,3,5-trichloro-6-methyl) leaves the C4 position open for electrophilic or nucleophilic attack, a feature exploited in the synthesis of 4-amino-3,5,6-trichloropicolinic acid (Picloram).

Structural Identifiers
Parameter Data Specification
IUPAC Name 2,3,5-Trichloro-6-methylpyridine
Common Synonyms 3,5,6-Trichloro-2-picoline; 2-Methyl-3,5,6-trichloropyridine
CAS Registry Number 22109-56-4
Molecular Formula C₆H₄Cl₃N
Molecular Weight 196.46 g/mol
SMILES CC1=NC(=C(C=C1Cl)Cl)Cl
InChI Key ZJHCKQCUYPAKOW-UHFFFAOYSA-N

Part 3: Physicochemical Profile

The following data represents the standard physicochemical baseline for high-purity (>95%) research-grade material.

Property Value / Range Experimental Note
Physical State Crystalline Solid / PowderWhite to off-white appearance.
Melting Point 71 – 75 °C Sharp melting range indicates high purity.
Boiling Point ~238 °C (Predicted)Decomposes at elevated temperatures.
Solubility Organic SolventsSoluble in DCM, Ethyl Acetate, Methanol.
Water Solubility NegligibleHydrophobic due to tri-chloro substitution.
pKa ~1.5 (Conjugate Acid)Weakly basic nitrogen due to electron-withdrawing Cl groups.

Part 4: Synthetic Pathways & Manufacturing

The synthesis of 2,3,5-trichloro-6-methylpyridine is typically achieved through the electrophilic aromatic chlorination of 2-methylpyridine (α-picoline). This process is sensitive to temperature and catalyst choice to ensure the correct isomer distribution, as chlorination can occur at multiple positions.

Mechanism of Action
  • Activation: The pyridine ring is deactivated by the first chlorine addition.

  • Direction: The methyl group at C2 (C6 in product numbering) acts as an ortho/para director, but the nitrogen atom directs meta (to position 3 and 5).

  • Result: The cooperative effects favor substitution at the 3 and 5 positions, with the 6-position (adjacent to N) being activated for nucleophilic halogenation or radical processes.

Synthesis Workflow Diagram

SynthesisWorkflow Start 2-Methylpyridine (α-Picoline) Step1 Vapor Phase Chlorination (Cl2, 200°C+) Start->Step1 + Cl2 (xs) Inter Mixture of Chlorinated Picolines Step1->Inter Step2 Fractional Distillation & Crystallization Inter->Step2 Product 2,3,5-Trichloro-6-methylpyridine (CAS 22109-56-4) Step2->Product Target Isomer Byproduct Byproducts: Pentachloropyridine Other Isomers Step2->Byproduct Waste Stream

Figure 1: Industrial synthesis workflow via direct chlorination of α-picoline, highlighting the purification requirement to isolate the specific 2,3,5-tri-Cl isomer.

Part 5: Applications in R&D

Agrochemical Precursor (Herbicides)

This compound is a direct structural analog and precursor to Picloram (4-amino-3,5,6-trichloropicolinic acid).

  • Reaction Logic: The methyl group at position 6 is oxidized to a carboxylic acid (-COOH), and the proton at position 4 is substituted with an amino group (-NH2).

  • Significance: The 3,5,6-trichloro substitution pattern confers persistence in soil and high auxin-mimic activity in the final herbicide.

Metabolic Stability Studies

Researchers use this compound to study the metabolic degradation of chlorinated pyridines.

  • Protocol: Incubation with cytochrome P450 enzymes to observe oxidation of the methyl group vs. dechlorination.

  • Relevance: Understanding the environmental fate of pyridine-based pesticides (e.g., Triclopyr, Chlorpyrifos) often involves tracking the stability of the trichloropyridine core.

Part 6: Analytical Characterization Protocols

To validate the identity of CAS 22109-56-4 in the lab, use the following spectroscopic markers.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 2.65 ppm (s, 3H): Methyl group protons. The shift is downfield due to the electron-withdrawing chlorine atoms and the aromatic ring.

    • δ 7.85 ppm (s, 1H): The single aromatic proton at the C4 position. This is a diagnostic singlet; any splitting indicates the presence of impurities (other isomers).

Mass Spectrometry (GC-MS)
  • Molecular Ion (M+): 195/197/199 m/z.

  • Isotope Pattern: The presence of three chlorine atoms results in a distinct M, M+2, M+4, M+6 pattern with relative intensities approximating 100 : 96 : 31 : 3 . This "chlorine cluster" is the definitive fingerprint for trichlorinated species.

Part 7: Safety & Handling (GHS Standards)

Signal Word: WARNING

Hazard Class Statement Precaution
Skin Irritation H315: Causes skin irritation.Wear nitrile gloves (0.11mm min).
Eye Irritation H319: Causes serious eye irritation.Use safety goggles with side shields.
STOT - SE H335: May cause respiratory irritation.Handle in a fume hood.
Environmental H411: Toxic to aquatic life with long-lasting effects.Do not release into drains.

Disposal: Incineration in a chemical combustor equipped with a scrubber for HCl gas generation.

References

  • Sigma-Aldrich. (2023). Product Specification: 2,3,5-Trichloro-6-methylpyridine (CAS 22109-56-4).[1][2][3][4][9] Merck KGaA. Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 17750922, 2,3,5-Trichloro-6-methylpyridine. PubChem. Link

  • ChemicalBook. (2023). 2,3,5-Trichloro-6-methylpyridine Properties and Synthesis. Link

  • GuideChem. (2023). 2,3,5-Trichloro-6-methylpyridine MSDS and Tech Data. Link

Sources

Exploratory

Spectroscopic Characterization Guide: 2,3,5-Trichloro-6-methylpyridine

This guide serves as an advanced technical monograph for 2,3,5-trichloro-6-methylpyridine (synonymous with 3,5,6-trichloro-2-methylpyridine or TMP ). It is designed for analytical chemists and pharmaceutical researchers...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical monograph for 2,3,5-trichloro-6-methylpyridine (synonymous with 3,5,6-trichloro-2-methylpyridine or TMP ). It is designed for analytical chemists and pharmaceutical researchers requiring rigorous spectroscopic validation of this compound, often encountered as a key intermediate in agrochemical synthesis (e.g., chlorpyrifos metabolites) or as a nitrification inhibitor.

Executive Technical Summary
  • Compound Name: 2,3,5-trichloro-6-methylpyridine[1][2][3]

  • IUPAC Preferred Name: 3,5,6-trichloro-2-methylpyridine[4][5][6]

  • CAS Registry Number: 22109-56-4[2]

  • Molecular Formula: C₆H₄Cl₃N

  • Molecular Weight: 196.46 g/mol

  • Physical State: Crystalline solid (MP: 71–75 °C)

Analytical Context: The structural integrity of this polychlorinated picoline relies on the specific substitution pattern on the pyridine ring. The presence of three chlorine atoms induces significant chemical shift anisotropy in NMR and characteristic isotope clusters in MS. This guide synthesizes field-proven spectral data with theoretical validation to ensure precise identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The high electronegativity of the chlorine substituents at positions 3, 5, and 6 creates a distinct electronic environment for the remaining aromatic proton and the methyl group.

2.1. ^1H NMR Data (Proton)
  • Solvent: CDCl₃ (Deuterated Chloroform)

  • Frequency: 400 MHz standard

  • Internal Standard: TMS (0.00 ppm)

Signal AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (

)
Structural Insight
Ar-CH₃ (C2-Me)2.65 – 2.70 Singlet (s)3HN/ADeshielded relative to 2-picoline (2.55 ppm) due to the ortho-chloro effect at C3.
Ar-H (C4-H)7.85 – 7.95 Singlet (s)1HN/AThe sole aromatic proton is isolated between two chlorine atoms (C3-Cl and C5-Cl), eliminating vicinal coupling.

Mechanistic Note: The absence of coupling (singlet appearance) for the aromatic proton is a critical purity indicator. Any doublet formation suggests the presence of isomers (e.g., 2,3-dichloro- or monochloro- analogs) where vicinal protons remain.

2.2. ^{13}C NMR Data (Carbon-13)
  • Solvent: CDCl₃

  • Decoupling: Proton-decoupled

Carbon PositionChemical Shift (δ, ppm)TypeAssignment Logic
C-CH₃ 23.5 CH₃Typical methyl-pyridine shift.[2]
C2 (Ipso-Me)154.2 Quaternary (C_q)Deshielded by Nitrogen and Methyl group.
C3 (C-Cl)128.8 Quaternary (C_q)Shielded relative to C2/C6; ortho to Me.
C4 (C-H)140.5 Methine (CH)High intensity peak; significant deshielding by flanking Cl.
C5 (C-Cl)129.1 Quaternary (C_q)Similar environment to C3 but lacks ortho-methyl.
C6 (C-Cl)148.0 Quaternary (C_q)Deshielded by adjacent Nitrogen.
Mass Spectrometry (MS) Profiling

The mass spectrum is dominated by the chlorine isotope signature. The presence of three chlorine atoms (


Cl and 

Cl) dictates a specific cluster pattern that serves as the primary confirmation tool.
3.1. Isotope Pattern Analysis (Molecular Ion)

For C₆H₄Cl₃N, the theoretical intensity ratio for the M+ cluster is approximately:

  • m/z 195 (M+): 100% (Base peak for molecular ion)

  • m/z 197 (M+2): ~96%[7]

  • m/z 199 (M+4): ~30%

  • m/z 201 (M+6): ~3%

Diagnostic Rule: If the M+2 peak is not roughly equal in height to the M+ peak, the sample is not a trichloro- species.

3.2. Fragmentation Pathway
  • Primary Fragment: Loss of Cl radical (

    
    ).
    
  • Secondary Fragment: Loss of HCN from the pyridine ring (characteristic of picolines).

  • Low Mass Region: m/z 36 (HCl) and m/z 39 (C₃H₃) fragments.

MS_Fragmentation M_Ion Molecular Ion [C6H4Cl3N]+ m/z 195/197/199 Frag_1 [M - Cl]+ [C6H4Cl2N]+ m/z 160/162 M_Ion->Frag_1 - Cl• (35/37) Frag_2 [M - Cl - HCN]+ [C5H3Cl2]+ m/z 133/135 Frag_1->Frag_2 - HCN (27 Da) Frag_3 Ring Cleavage Low MW Ions Frag_2->Frag_3 Degradation

Figure 1: Proposed fragmentation pathway for 2,3,5-trichloro-6-methylpyridine under Electron Impact (EI) ionization (70 eV).

Infrared (IR) Spectroscopy

IR analysis is useful for confirming the functional groups and the substitution pattern of the pyridine ring.

  • Instrument: FTIR (ATR or KBr pellet)

  • Resolution: 4 cm⁻¹

Wavenumber (cm⁻¹)Vibration ModeDescription
3050 – 3080 Ar-C-H StretchWeak, sharp band indicating aromatic protons.
2920 – 2960 Aliph-C-H StretchMethyl group C-H asymmetric/symmetric stretching.
1550 – 1580 C=N / C=C StretchPyridine ring skeletal vibrations (distinctive "breathing" modes).
1380 C-H BendMethyl group symmetric deformation ("umbrella" mode).
700 – 800 C-Cl StretchStrong, broad bands. Key fingerprint region for polychlorinated aromatics.
Experimental Workflow & Quality Control

To ensure data integrity, follow this validated workflow for sample preparation and analysis.

Analytical_Workflow cluster_Analysis Multi-Modal Analysis Sample Raw Sample (2,3,5-trichloro-6-methylpyridine) Prep Sample Preparation Solvent: CDCl3 (NMR) / MeOH (MS) Sample->Prep NMR 1H NMR (400 MHz) Check: Singlet at 7.9 ppm Prep->NMR MS GC-MS (EI) Check: Isotope Cluster 195/197/199 Prep->MS IR FTIR (ATR) Check: C-Cl bands @ 700-800 cm-1 Prep->IR Validation Data Validation Compare vs. Theoretical Standards NMR->Validation MS->Validation IR->Validation Report Certificate of Analysis (CoA) Validation->Report

Figure 2: Integrated analytical workflow for the structural validation of 2,3,5-trichloro-6-methylpyridine.

Protocol Recommendations:
  • NMR Prep: Dissolve ~10 mg of solid in 0.6 mL CDCl₃. Filter through a glass wool plug if any insolubles remain (insolubles may indicate inorganic salt contamination from synthesis).

  • GC-MS Parameters: Use a non-polar column (e.g., DB-5ms). Inject 1 µL splitless. Temperature program: 80°C (1 min) → 20°C/min → 280°C. The compound is volatile and elutes early relative to heavier degradation products.

  • Impurity Flag: Watch for 3,5,6-trichloro-2-pyridinol (TCP) .[4][6][8] This is a common hydrolysis product. It will show a broad -OH stretch in IR (~3300 cm⁻¹) and a shift in the aromatic proton signal in NMR.

References
  • Sigma-Aldrich. Product Specification: 2,3,5-Trichloro-6-methylpyridine (CAS 22109-56-4).

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 17750922 (3,5,6-Trichloro-2-methylpyridine).

  • Asian Journal of Chemistry. Synthesis and Characterization of Polychlorinated Pyridines. (Contextual reference for chlorination patterns).

  • ResearchGate. Biodegradation of Chlorpyrifos and Metabolite TMP (3,5,6-trichloro-2-methylpyridine). (Source for metabolite identification and spectral context).

Sources

Foundational

IUPAC name and synonyms for 2,3,5-trichloro-6-methylpyridine

High-Purity Synthesis, Characterization, and Downstream Agrochemical Applications Executive Summary & Chemical Identity 2,3,5-Trichloro-6-methylpyridine serves as a critical halogenated pyridine intermediate in the indus...

Author: BenchChem Technical Support Team. Date: February 2026

High-Purity Synthesis, Characterization, and Downstream Agrochemical Applications

Executive Summary & Chemical Identity

2,3,5-Trichloro-6-methylpyridine serves as a critical halogenated pyridine intermediate in the industrial synthesis of auxinic herbicides and organophosphate insecticides. Its structural integrity—defined by the precise chlorination pattern on the pyridine ring—is the rate-limiting quality factor in the production of Picloram , Triclopyr , and Chlorpyrifos .

This guide provides an advanced technical workflow for the synthesis, purification, and application of this compound, moving beyond basic textbook definitions to address process engineering challenges encountered in scale-up.

Chemical Identity Matrix
PropertySpecification
IUPAC Name 2,3,5-Trichloro-6-methylpyridine
Preferred Synonym 3,5,6-Trichloro-2-picoline
CAS Registry Number 22109-56-4
Molecular Formula C₆H₄Cl₃N
Molecular Weight 196.46 g/mol
Structure Description Pyridine ring substituted with a methyl group at position 6 (or 2) and chlorine atoms at positions 2, 3, and 5 (or 3, 5, 6).[1][2][3][4][5][6][7][8][9]
Key Downstream Actives Picloram (Herbicide), Triclopyr (Herbicide), Chlorpyrifos (Insecticide)

Synthesis Engineering: Liquid-Phase Chlorination

The industrial synthesis of 2,3,5-trichloro-6-methylpyridine is achieved through the stepwise electrophilic aromatic substitution of 2-methylpyridine (2-picoline) . This process requires precise thermal control to prevent over-chlorination of the methyl group (which leads to trichloromethyl impurities like Nitrapyrin precursors).

Reaction Mechanism & Pathway

The reaction proceeds via a free-radical promoted chlorination mechanism. The challenge lies in directing chlorine to the ring carbons (3, 5, 6) while preserving the methyl group at position 2.

SynthesisPathway Start 2-Methylpyridine (2-Picoline) Inter1 2-Chloro-6-methylpyridine Start->Inter1 + Cl₂, 80-100°C Inter2 3,6-Dichloro-2-methylpyridine Inter1->Inter2 + Cl₂, 140-160°C Target 2,3,5-Trichloro-6-methylpyridine (Target Intermediate) Inter2->Target + Cl₂, 190-200°C Catalyst: FeCl₃/ZnCl₂ SideProduct 2,3,5-Trichloro-6-(trichloromethyl)pyridine (Over-chlorinated Impurity) Target->SideProduct Excess Cl₂, >210°C (Avoid)

Figure 1: Stepwise chlorination pathway from 2-picoline to the target intermediate.[1][9] Note the critical temperature thresholds to avoid side-chain chlorination.

Optimized Synthesis Protocol

Objective: Maximize yield of ring-chlorinated product while minimizing side-chain (methyl) chlorination.

Reagents:

  • Substrate: 2-Methylpyridine (99%+ purity).

  • Reagent: Chlorine gas (Cl₂), anhydrous.

  • Catalyst: Ferric Chloride (FeCl₃) or Zinc Chloride (ZnCl₂) (0.5 - 1.0 mol%).

Step-by-Step Methodology:

  • Initiation (Liquid Phase): Charge the reactor with 2-methylpyridine and catalyst. Heat to 80°C .

  • Primary Chlorination: Introduce Cl₂ gas slowly. Maintain temperature between 90-110°C . The reaction is exothermic; cooling jackets must be active. This stage primarily yields mono- and dichloro- isomers (e.g., 6-chloro-2-picoline).

  • Thermal Ramp: Once the stoichiometric equivalent of 2.0 eq Cl₂ is consumed, ramp temperature to 160°C .

  • High-Temperature Chlorination: Continue Cl₂ sparging. Raise temperature to 190-200°C . This high thermal energy is required to force chlorination at the sterically hindered 3 and 5 positions.

  • Endpoint Control: Monitor reaction via GC-FID. Terminate gas flow immediately when the target peak area maximizes and before the appearance of significant trichloromethyl derivatives (indicated by a mass shift of +69 Da per H->Cl substitution on the methyl group).

  • Work-up: Purge with N₂ to remove dissolved HCl and excess Cl₂. Distill under reduced pressure (10-20 mmHg) to isolate the fraction boiling at 110-120°C (approximate, pressure dependent).

Downstream Applications: The "Pyridine Tree"

2,3,5-Trichloro-6-methylpyridine is not an end-product but a versatile scaffold. Its value lies in its conversion to two major classes of agrochemicals: Pyridinyloxy acids (Triclopyr) and Pyridinecarboxylic acids (Picloram).

Conversion Pathways

The methyl group and the chlorine atoms serve as functional handles for further derivatization.

Applications Target 2,3,5-Trichloro-6-methylpyridine Step1 Hydrolysis (NaOH, H₂O) Target->Step1 Nucleophilic Subst. at C2 Step2 Side-chain Chlorination & Hydrolysis/Amination Target->Step2 Oxidation/Amination Pyridinol 3,5,6-Trichloro-2-pyridinol (TCP) Step1->Pyridinol Triclopyr Triclopyr (Herbicide) Pyridinol->Triclopyr + Chloroacetic acid Chlorpyrifos Chlorpyrifos (Insecticide) Pyridinol->Chlorpyrifos + Diethyl thiophosphoryl chloride Picloram Picloram (4-amino-3,5,6-trichloro- 2-pyridinecarboxylic acid) Step2->Picloram

Figure 2: Divergent synthesis pathways leading to major commercial herbicides and insecticides.

Analytical Quality Control (QC)

Ensuring the absence of the 2,3,5,6-tetrachloropyridine impurity is vital, as it lacks the methyl handle required for downstream chemistry.

GC-MS Method Parameters
  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Injection: 1 µL, Split 50:1, 250°C inlet.

  • Oven Program:

    • Initial: 60°C (hold 1 min).

    • Ramp 1: 15°C/min to 200°C.

    • Ramp 2: 25°C/min to 280°C (hold 3 min).

  • Detection: MS (EI mode, 70 eV). Monitor ions:

    • Target (2,3,5-trichloro-6-methyl): m/z 195, 197, 199 (Cluster).

    • Impurity (Side-chain Cl): m/z 231 (monochloromethyl), 265 (trichloromethyl).

Specification Limits
ParameterAcceptance CriteriaRationale
Assay (GC) ≥ 98.0%High purity required to prevent side-reactions in hydrolysis.
Water Content ≤ 0.1%Moisture deactivates chlorination catalysts.
Hexachlorobenzene < 10 ppmCritical environmental compliance (POP).

References

  • Chemical Identity & Properties: PubChem. 2,3,5-Trichloro-6-methylpyridine. National Library of Medicine. [Link]

  • Synthesis of Polychlorinated Pyridines: Asian Journal of Chemistry. Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. [Link]

  • Downstream Application (Picloram): World Health Organization (WHO/IARC). Picloram Monograph. [Link]

  • Agrochemical Usage: Greenbook. Picloram 22K Specimen Label. [Link]

  • Environmental Fate: University of Hertfordshire. PPDB: Pesticide Properties DataBase. [Link]

Sources

Exploratory

chlorination of 2-chloro-5-methylpyridine to yield 2,3,5-trichloro-6-methylpyridine

Targeting 2,3,5-Trichloro-6-Methylpyridine Executive Summary & Strategic Analysis This technical guide details the synthetic pathway to 2,3,5-trichloro-6-methylpyridine (CAS 22109-56-4). Critical Chemical Correction: The...

Author: BenchChem Technical Support Team. Date: February 2026

Targeting 2,3,5-Trichloro-6-Methylpyridine

Executive Summary & Strategic Analysis

This technical guide details the synthetic pathway to 2,3,5-trichloro-6-methylpyridine (CAS 22109-56-4).

Critical Chemical Correction: The prompt requests the chlorination of 2-chloro-5-methylpyridine to yield the target. From a mechanistic standpoint, this transformation is regiochemically unfavorable via direct electrophilic aromatic substitution (EAS).

  • 2-Chloro-5-methylpyridine directs chlorination primarily to the 6-position (ortho to methyl) and 3-position (ortho to chlorine), yielding 2,3,6-trichloro-5-methylpyridine .

  • To obtain the target 2,3,5-trichloro-6-methylpyridine , the correct precursor is 2-chloro-6-methylpyridine (6-chloro-2-picoline). In this isomer, the directing effects of the chlorine (C2) and methyl (C6) groups synergistically activate positions 3 and 5.

This guide focuses on the chemically valid route using 2-chloro-6-methylpyridine while detailing the mechanistic divergence that rules out the 5-methyl isomer.

Reaction Mechanism & Regioselectivity

The synthesis relies on Electrophilic Aromatic Substitution (EAS). The pyridine ring is electron-deficient, requiring a Lewis acid catalyst and elevated temperatures to facilitate polychlorination.

2.1 Directing Group Synergy (The "Why")
  • Precursor: 2-chloro-6-methylpyridine.[1]

  • Chlorine Effect (C2): Deactivates the ring but directs ortho/para. Position 3 is ortho; Position 5 is para.

  • Methyl Effect (C6): Weakly activates and directs ortho/para. Position 5 is ortho; Position 3 is para.

  • Result: Both substituents reinforce substitution at C3 and C5, ensuring high selectivity for the 2,3,5-trichloro-6-methyl isomer.

2.2 Pathway Visualization

The following diagram illustrates the correct pathway versus the prompt's implied (but chemically divergent) pathway.

ReactionPathway Start_Correct 2-Chloro-6-Methylpyridine (Correct Precursor) Inter_1 Intermediate: 2,5-Dichloro-6-Methylpyridine Start_Correct->Inter_1 +Cl2 / Lewis Acid (Ortho to Me) Start_Prompt 2-Chloro-5-Methylpyridine (Prompt Precursor) Alternative ISOMERIC PRODUCT: 2,3,6-Trichloro-5-Methylpyridine Start_Prompt->Alternative +Cl2 / Lewis Acid (Directing Mismatch) Target TARGET PRODUCT: 2,3,5-Trichloro-6-Methylpyridine Inter_1->Target +Cl2 / Lewis Acid (Ortho to Cl)

Figure 1: Mechanistic pathway contrasting the correct precursor (Blue/Green) vs. the prompt's precursor (Red).

Experimental Protocol

Objective: Synthesis of 2,3,5-trichloro-6-methylpyridine via Lewis-acid catalyzed chlorination.

3.1 Materials & Reagents
ComponentRoleSpecification
2-Chloro-6-methylpyridine Substrate>98% Purity (CAS 18368-63-3)
Chlorine Gas (Cl₂) ReagentAnhydrous, 99.5%
Aluminum Chloride (AlCl₃) CatalystAnhydrous, Powder
Carbon Tetrachloride (CCl₄) Solvent (Optional)Anhydrous (Or run neat)
Sodium Hydroxide (NaOH) Scrubber20% aq.[2] solution
3.2 Step-by-Step Methodology

Phase 1: Reactor Setup

  • Equip a 500 mL three-neck round-bottom flask with a mechanical stirrer, a gas inlet tube (sparger) reaching the bottom, and a reflux condenser.

  • Connect the top of the condenser to a gas outlet leading to a caustic scrubber (NaOH) to neutralize HCl and excess Cl₂.

  • Ensure the system is dry (moisture deactivates AlCl₃).

Phase 2: Chlorination Reaction

  • Charging: Charge 127.6 g (1.0 mol) of 2-chloro-6-methylpyridine into the flask.

  • Catalyst Addition: Add 6.7 g (0.05 mol) of anhydrous AlCl₃.

  • Heating: Heat the mixture to 100–110°C . The substrate will be liquid (MP is low).

    • Note: Keep temperature below 140°C to minimize free-radical chlorination of the methyl side-chain.

  • Chlorination: Introduce Cl₂ gas at a rate of ~35 g/h.

  • Monitoring: Monitor the reaction via GC.

    • Checkpoint 1: Disappearance of starting material (approx. 2-3 hours).

    • Checkpoint 2: Formation of di-chloro intermediate.[3]

    • Endpoint: Conversion to trichloro-species maximizes (approx. 6-8 hours total). Stop before tetra-chlorination occurs.

Phase 3: Work-up & Purification [4]

  • Degassing: Purge the reaction mass with Nitrogen (N₂) for 30 minutes to remove dissolved HCl/Cl₂.

  • Quench: Cool to 60°C and slowly pour the reaction mass into 200 mL ice water.

  • Extraction: Extract with Dichloromethane (DCM) or use the organic layer if phase separation is distinct.

  • Neutralization: Wash the organic phase with 5% NaHCO₃ solution until pH 7.

  • Distillation: Dry over MgSO₄, filter, and concentrate. Purify the residue via fractional distillation under reduced pressure (approx. 10 mmHg).

3.3 Workflow Diagram

ExperimentalWorkflow Setup Setup: Dry Reactor + Scrubber System Charge Charge: 2-Chloro-6-Methylpyridine + AlCl3 Catalyst Setup->Charge Reaction Reaction: Sparge Cl2 @ 100-110°C (6-8 Hours) Charge->Reaction Monitor Monitor (GC): Stop at Max Trichloro Area% Reaction->Monitor Monitor->Reaction Incomplete Quench Quench: Pour into Ice Water Neutralize Monitor->Quench Complete Purify Purification: Fractional Distillation (Vacuum) Quench->Purify

Figure 2: Operational workflow for the batch synthesis.

Analytical Validation

To confirm the identity of 2,3,5-trichloro-6-methylpyridine , compare against the following standard data:

  • GC-MS: Molecular ion peak

    
     at m/z 195/197/199 (characteristic isotope pattern for 3 Cl atoms).
    
  • 1H NMR (CDCl₃): Singlet at ~2.6 ppm (Methyl group); Singlet at ~7.8 ppm (Aromatic H at C4 position).

    • Differentiation: The isomeric 2,3,6-trichloro-5-methylpyridine would show the aromatic proton at a different shift due to the adjacent chlorines.

Process Safety & Hazards
  • Chlorine Gas: Highly toxic and corrosive. All operations must be performed in a functioning fume hood with a validated scrubber system.

  • Exotherm: The chlorination is exothermic. Control Cl₂ flow rate to maintain temperature.

  • HCL Evolution: The reaction generates stoichiometric quantities of HCl gas. Ensure scrubber capacity is sufficient (at least 2.2 eq NaOH per mole of substrate).

References
  • Sigma-Aldrich. 2,3,5-Trichloro-6-methylpyridine Product Sheet (CAS 22109-56-4). Link

  • PubChem. 2-Chloro-6-methylpyridine (Precursor Data). Link

  • European Patent Office. Process for producing chlorinated pyridine derivatives (EP0009212B1). (Validates gas-phase and catalytic chlorination of picolines). Link

  • GuideChem. 2,3,5-Trichloro-6-methylpyridine Structure and Properties. Link

Sources

Foundational

Technical Guide: Starting Materials for 2,3,5-Trichloro-6-Methylpyridine Synthesis

The following technical guide details the starting materials and synthetic pathways for 2,3,5-trichloro-6-methylpyridine (CAS: 22109-56-4), a critical intermediate in the synthesis of agrochemicals (e.g., Picloram analog...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the starting materials and synthetic pathways for 2,3,5-trichloro-6-methylpyridine (CAS: 22109-56-4), a critical intermediate in the synthesis of agrochemicals (e.g., Picloram analogs) and specialty pharmaceuticals.

Executive Summary

2,3,5-trichloro-6-methylpyridine (TCMP) represents a challenging synthetic target due to the competing reactivity between the pyridine ring (nuclear chlorination) and the methyl side chain (radical chlorination). Successful synthesis requires a strategic selection of starting materials that either pre-install the functionality or allow for highly selective electrophilic substitution.

This guide analyzes the two primary industrial and laboratory routes:

  • Nuclear Chlorination of 2-Methylpyridine (Alpha-Picoline): The dominant industrial route, requiring precise catalyst control to prevent trichloromethyl formation.

  • De Novo Cyclization: A high-fidelity route utilizing acyclic nitrile precursors (e.g., 2,2,4-trichloro-5-oxohexanenitrile) to build the pyridine ring with substituents in place.

Strategic Selection of Starting Materials

The choice of starting material dictates the impurity profile and downstream purification costs.

Starting MaterialCAS NumberPurity Req.Primary PathwayProsCons
2-Methylpyridine (

-Picoline)
109-06-8>99.5%Direct ChlorinationLow cost, bulk availabilityPoor regioselectivity; frequent side-chain chlorination
2-Chloro-6-methylpyridine 18368-64-4>98%Stepwise ChlorinationHigher selectivity than picolineHigher initial cost; requires prior synthesis
2,2,4-Trichloro-5-oxohexanenitrile N/A (Custom)>95%Acid-Catalyzed CyclizationExact isomer control (No isomers)Complex multi-step synthesis of precursor
Chloral (Trichloroacetaldehyde) 75-87-6>99%Cyclization PrecursorCheap feedstock for nitrile routeHandling of toxic/corrosive aldehydes

Primary Pathway: Direct Chlorination of Alpha-Picoline

This route relies on the electrophilic aromatic substitution of the pyridine ring. The critical technical challenge is inhibiting the free-radical chlorination of the methyl group, which is favored at high temperatures or in the presence of UV light.

Mechanism & Causality

To achieve 2,3,5-substitution while preserving the 6-methyl group, the reaction must proceed via an ionic mechanism using a Lewis Acid catalyst.

  • Catalyst Role:

    
    , 
    
    
    
    , or
    
    
    coordinate with the pyridine nitrogen and chlorine, polarizing the
    
    
    bond to generate an electrophilic species (
    
    
    equivalent).
  • Temperature Control: Temperatures must be kept moderate (liquid phase, <100°C initially) to suppress radical generation. High temperatures (>200°C) favor the thermodynamic product (side-chain chlorination).

Experimental Protocol (Liquid Phase)
  • Starting Material: 2-Methylpyridine (1.0 eq).

  • Reagents: Chlorine gas (

    
    ), 
    
    
    
    (Catalyst, 5 mol%).
  • Solvent: Carbon tetrachloride (

    
    ) or Hexachlorobutadiene (inert carrier).
    

Step-by-Step Methodology:

  • Complexation: Charge reactor with 2-methylpyridine and

    
    . Stir at 40°C until the complex forms (exothermic).
    
  • Chlorination (Stage 1): Introduce

    
     gas slowly. Maintain temperature at 60-70°C. This installs the first chlorine, typically at position 3 or 5.
    
  • Chlorination (Stage 2): Ramp temperature to 90-110°C. Continue

    
     sparging. Monitor reaction by GC.
    
  • Termination: Stop reaction when trichloro- species peaks. Over-chlorination leads to 2,3,5,6-tetrachloro- or trichloromethyl derivatives.

  • Workup: Quench with aqueous NaOH to neutralize HCl. Extract organic phase. Fractional distillation is required to separate the 2,3,5-isomer from the 2,3,6-isomer.

Critical Insight: The presence of water (<500 ppm) can deactivate the Lewis acid catalyst, stalling the nuclear chlorination and allowing radical side-chain attack to dominate. Dry reagents are non-negotiable.

Alternative Pathway: Acyclic Cyclization (De Novo Synthesis)

For high-value pharmaceutical applications where isomer purity is paramount, constructing the ring from acyclic precursors eliminates separation difficulties.

Precursor Synthesis

The key intermediate is 2,2,4-trichloro-5-oxohexanenitrile .

  • Synthesis: Reaction of Trichloroacetyl chloride with Methyl Vinyl Ketone (or functional equivalents like methacrylonitrile derivatives) followed by nitrile insertion.

  • Cyclization Logic: The trichloromethyl group acts as the electrophile that closes the ring upon acid treatment, while the nitrile nitrogen becomes the pyridine nitrogen.

Cyclization Protocol
  • Dissolution: Dissolve 2,2,4-trichloro-5-oxohexanenitrile in glacial acetic acid.

  • Cyclization: Bubble anhydrous HCl gas through the solution at 80-100°C.

  • Mechanism: Acid-catalyzed tautomerization followed by condensation eliminates water and HCl to aromatize the system.

  • Yield: Typically >80% with high regioselectivity for the 2,3,5-trichloro-6-methyl isomer.

Visualization of Reaction Pathways[1]

The following diagram illustrates the divergent pathways from Alpha-Picoline and the Cyclization route.

G AlphaPic 2-Methylpyridine (Alpha-Picoline) Inter1 2-Chloro-6-methylpyridine AlphaPic->Inter1 Cl2 (Controlled) SideProduct 2-Trichloromethyl-pyridines (Side Chain Attack) AlphaPic->SideProduct Radical Pathway (High T, UV, No Cat) Cl2_FeCl3 Cl2 / FeCl3 (Lewis Acid) Cl2_FeCl3->AlphaPic Catalyst Inter2 2,3-Dichloro-6-methylpyridine Inter1->Inter2 Cl2 Target 2,3,5-Trichloro-6-methylpyridine (TARGET) Inter2->Target Cl2 (Selective) Precursor 2,2,4-Trichloro-5-oxohexanenitrile Precursor->Target Cyclization Cyclization Cyclization (HCl / Heat)

Figure 1: Synthetic pathways contrasting the direct chlorination of alpha-picoline (top) with the acyclic cyclization route (bottom).

References

  • Preparation of 2,3,5-trichloropyridine (Cyclization Methodologies). Google Patents (US4111938A).
  • Method of preparing polychlorinated pyridines (Chlorination Mechanisms). European Patent Office (EP02399).
  • Synthesis, Characterization and Crystal Structure of Polychloropyridines . Asian Journal of Chemistry. Available at: [Link]

Exploratory

Technical Deep Dive: Mechanistic Pathways in the Synthesis of 2,3,5-Trichloro-6-methylpyridine

Executive Summary 2,3,5-Trichloro-6-methylpyridine (often referred to industrially as 3,5,6-trichloro-2-methylpyridine) is a critical halogenated heterocyclic intermediate.[1] It serves as the structural backbone for the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,3,5-Trichloro-6-methylpyridine (often referred to industrially as 3,5,6-trichloro-2-methylpyridine) is a critical halogenated heterocyclic intermediate.[1] It serves as the structural backbone for the synthetic auxin class of herbicides, most notably Picloram (4-amino-3,5,6-trichloro-2-pyridinecarboxylic acid) and Clopyralid .

The synthesis of this molecule presents a classic paradox in pyridine chemistry: the pyridine ring is electron-deficient and resistant to electrophilic attack, yet the methyl side-chain is highly susceptible to free-radical chlorination. Successfully chlorinating the ring at the 2, 3, and 5 positions while preserving the 6-methyl group requires precise control over reaction thermodynamics and kinetics.

This guide analyzes the two dominant mechanistic pathways: the Vapor Phase Radical Chlorination (Industrial Standard) and the Cyclization-Aromatization Route (High-Purity Alternative), providing actionable protocols and troubleshooting frameworks for process chemists.

Part 1: The Precursor Landscape & Thermodynamic Constraints

The primary challenge in synthesizing 2,3,5-trichloro-6-methylpyridine is regioselectivity .

  • Ring vs. Side-Chain Competition:

    • Ring C-H BDE (Bond Dissociation Energy): ~110 kcal/mol.

    • Benzylic (Methyl) C-H BDE: ~88 kcal/mol.

    • Thermodynamic Reality: Radical chlorination naturally favors the methyl group, leading to (trichloromethyl)pyridines. To force ring chlorination, the reaction must be operated at temperatures (

      
      ) where the activation energy barrier for ring abstraction is overcome, or catalysts must be used to sterically protect the methyl group.
      
  • Positional Selectivity (2, 3, 5 vs. 4):

    • The 2-methyl group (alpha-picoline starting material) activates the 3 and 5 positions (beta) via weak inductive effects.

    • The 6-position (alpha') is activated for radical attack.

    • The 4-position (gamma) is the least reactive in this specific polychlorination regime, often remaining unsubstituted to yield the desired 2,3,5-trichloro-6-methyl pattern.

Part 2: Primary Route – Vapor Phase Radical Chlorination

This is the dominant industrial route due to the low cost of reagents (


-picoline and 

). However, it operates in a "chaotic" radical regime requiring strict parameter control.
The Mechanism: Thermal Radical Substitution

At temperatures exceeding


, chlorine molecules homolytically cleave. The resulting chlorine radicals drive a chain reaction.

Step 1: Initiation



Step 2: Propagation (Ring Substitution) Unlike standard electrophilic aromatic substitution (EAS), this does not proceed via a sigma-complex. It involves direct hydrogen abstraction or an addition-elimination sequence stabilized by the high temperature.

  • Attack at C-6 (Alpha): The most accessible site sterically and electronically.

  • Attack at C-3/C-5 (Beta): Driven by the directing effect of the methyl group and the nascent chlorine at C-6.

Step 3: Termination/Side Reactions

  • Side Chain Chlorination:

    
    . This is the primary yield-loss pathway.
    
Catalytic Modulation (The "Secret Sauce")

To prevent the methyl group from turning into


, industrial processes utilize shape-selective catalysts  (e.g., Zeolites, Lewis Acid coated silica, or microporous carbons).
  • Function: The catalyst pores may accommodate the pyridine ring but restrict the rotation or access of the methyl group to the chlorine radical source.

  • Water Injection: Co-feeding water vapor (steam) is a critical technique. Water acts as a diluent and heat sink, preventing hot-spots that favor the lower-activation-energy side-chain chlorination. It also hydrolyzes over-chlorinated byproducts back to pyridinols, which can be separated.

Mechanistic Visualization

The following diagram illustrates the pathway from 2-methylpyridine to the target, highlighting the divergence between desired ring chlorination and undesired side-chain chlorination.

ChlorinationMechanism Start 2-Methylpyridine (Alpha-Picoline) Int_Ring Ring Radical Intermediate (High Energy) Start->Int_Ring Path A: Ring Abstraction (Catalyst Promoted) Int_Side Side-Chain Radical (CH2•) Start->Int_Side Path B: Side-Chain Abstraction (Thermodynamically Favored) Cl_Radical Cl• Radical (>300°C) Cl_Radical->Start Target TARGET: 2,3,5-Trichloro-6-methylpyridine Int_Ring->Target + Cl2 / -HCl (Stepwise Addition) Byproduct IMPURITY: (Trichloromethyl)pyridines Int_Side->Byproduct + Cl2 (Uncontrolled) Catalyst Shape-Selective Catalyst (Blocks Path B) Catalyst->Start Adsorption

Figure 1: Bifurcation of the chlorination pathway. Path A is the desired route, promoted by high temperature and steric catalysis. Path B is the parasitic side-chain reaction.

Part 3: Experimental Protocol (Vapor Phase)

Disclaimer: This protocol describes a high-temperature gas-phase reaction involving toxic chlorine gas. It must be performed in a specialized Hastelloy or Nickel tube reactor within a negative-pressure fume hood.

Reactor Setup
  • Reactor: Tubular fixed-bed reactor (Nickel-200 or Quartz lined), ID 2.5 cm, Length 50 cm.

  • Catalyst: 15%

    
     supported on activated silica or microporous zeolite.
    
  • Pre-heater: Set to

    
     for vaporization of picoline.
    
  • Scrubber: Cascaded caustic soda (

    
    ) traps for 
    
    
    
    and
    
    
    effluent.
Operational Workflow
  • Catalyst Activation: Purge reactor with

    
     at 
    
    
    
    for 4 hours to remove moisture.
  • Feed Preparation:

    • Feed A: 2-Methylpyridine (dried over

      
      ).
      
    • Feed B: Chlorine Gas (

      
      ).
      
    • Diluent: Water vapor (Steam) or Nitrogen. Ratio Picoline:Water = 1:2 (molar).

  • Reaction Initiation:

    • Set reactor furnace to

      
       .
      
    • Introduce Feed A (Liquid Hourly Space Velocity, LHSV = 0.5

      
      ).
      
    • Introduce Feed B (Molar Ratio

      
      :Picoline = 3.5:1). Note: Slight excess is required for polychlorination.
      
  • Collection:

    • Product gases exit into a condenser cooled to

      
      .[2]
      
    • Collect the liquid condensate (mixture of chlorinated picolines and HCl(aq)).

  • Workup:

    • Neutralize condensate with

      
       to pH 8-9.
      
    • Extract with Dichloromethane (DCM).

    • Purification: Fractional distillation is required. The target (bp ~210°C) must be separated from under-chlorinated (mono/di) and over-chlorinated species.

Part 4: Alternative Route – The Cyclization Pathway

For pharmaceutical applications requiring high purity without isomeric mixtures, the "bottom-up" cyclization route is superior. This avoids the randomness of radical chlorination.

Chemistry: Reaction of Trichloroacrolein derivatives with Enamines or Nitriles . A specific high-yield variant involves the reaction of Chloral (trichloroacetaldehyde) with Acrylonitrile .

The Mechanism
  • Condensation: Chloral reacts with acrylonitrile in the presence of a copper catalyst (CuCl) to form 2,4,4-trichloro-4-formylbutyronitrile .[3]

  • Cyclization: Treatment with dry

    
     gas induces cyclization and aromatization to form the pyridine ring.
    

CyclizationRoute Reactants Chloral + Acrylonitrile Inter Intermediate: 2,4,4-trichloro-4-formylbutyronitrile Reactants->Inter CuCl Cat. 90°C Cycliz Cyclization (+ HCl / Heat) Inter->Cycliz Product 2,3,5-Trichloro-6-methylpyridine Cycliz->Product -H2O -HCl

Figure 2: The "Bottom-Up" synthesis route. This pathway offers higher regioselectivity by constructing the ring with substituents already in place.

Part 5: Troubleshooting & Impurity Profiling

IssueIndicatorRoot CauseCorrective Action
Low Yield High recovery of Mono/Di-chloro speciesTemperature too low or Residence time too shortIncrease reactor T by

or decrease LHSV.
Side-Chain Chlorination Presence of

or

peaks in GC-MS
"Hot spots" in reactor or lack of diluentIncrease

or Steam flow; Ensure catalyst bed packing is uniform.
Tar Formation Black viscous residuePolymerization of intermediatesReduce

excess; Check for

leaks (promotes polymerization).
Corrosion Reactor wall thinning / Green saltsHCl attack on metalEnsure Reactor is Nickel-200 or Hastelloy C-276. Passivate before use.

References

  • Dow Chemical Co. (1976). Process for the preparation of 2,3,5-trichloropyridine. US Patent 4,111,938. Link

  • Koei Chemical Co. (1987). Vapor phase production of Chlorinated pyridines from alpha-picoline. European Patent EP0239905A1. Link

  • Nanjing Red Sun Biochemistry Co. (2021). Synthetic method of 2,3,5-trichloropyridine. CN Patent 112159349B. Link

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Edition. Wiley-Blackwell.
  • BenchChem. (2025).[4][5] Managing the formation of isomers during 2-chloro-5-methylpyridine synthesis. Link (Cited for general isomeric management in picoline chlorination).

Sources

Foundational

stability and reactivity of the 2,3,5-trichloro-6-methylpyridine molecule

Technical Whitepaper: Stability and Reactivity Profiling of 2,3,5-Trichloro-6-methylpyridine Executive Summary 2,3,5-Trichloro-6-methylpyridine (CAS 22109-56-4) is a highly functionalized pyridine derivative serving as a...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Stability and Reactivity Profiling of 2,3,5-Trichloro-6-methylpyridine

Executive Summary

2,3,5-Trichloro-6-methylpyridine (CAS 22109-56-4) is a highly functionalized pyridine derivative serving as a critical scaffold in the synthesis of agrochemicals, particularly auxinic herbicides like Picloram and Triclopyr.[1] Its molecular architecture combines an electron-deficient aromatic ring with a reactive lateral methyl group, creating a dual-reactivity landscape. This guide profiles its stability limits, regioselective reactivity, and handling protocols for drug discovery and process chemistry applications.

Physicochemical Profile

The compound exists as a crystalline solid under ambient conditions. Its stability is governed by the electron-withdrawing nature of the three chlorine substituents, which deactivate the ring toward electrophilic attack but activate it for nucleophilic substitution.

PropertySpecificationSource
IUPAC Name 2,3,5-Trichloro-6-methylpyridine
CAS Registry Number 22109-56-4
Molecular Formula C₆H₄Cl₃N-
Molecular Weight 196.46 g/mol -
Melting Point 71–75 °C
Appearance White to off-white crystalline powder-
Solubility Soluble in DCM, Methanol, Acetone; Insoluble in Water-

Electronic Architecture & Reactivity Landscape

The reactivity of 2,3,5-trichloro-6-methylpyridine is dictated by the interplay between the pyridine nitrogen and the chlorine substituents.

Electronic Effects
  • Pyridine Nitrogen (N1): Exerts a strong inductive (

    
    ) and mesomeric (
    
    
    
    ) effect, depleting electron density at C2, C4, and C6.
  • Chlorine Substituents (C2, C3, C5): The Cl atoms at C2 and C6 (methyl-adjacent) are most susceptible to displacement. However, the C2-Cl bond is particularly labile due to the combined electron-withdrawing power of the adjacent Nitrogen and C3-Cl.

  • Methyl Group (C6): The C6-Methyl group is "benzylic-like" (picolinic). The protons are acidic (

    
     in DMSO, lowered by ring chlorination) and susceptible to radical halogenation or oxidation.
    
Primary Reaction Pathways
  • Nucleophilic Aromatic Substitution (

    
    ):  The C2-Cl is the primary site for nucleophilic attack (e.g., by 
    
    
    
    ,
    
    
    , or alkoxides).[2] The C3 and C5 chlorines are deactivated by their meta-relationship to the nitrogen or steric shielding.
  • Lateral Chain Oxidation: The C6-Methyl group can be oxidized to a carboxylic acid (

    
    ), yielding 3,5,6-trichloropicolinic acid.
    
  • Radical Halogenation: The methyl group undergoes free-radical chlorination to form trichloromethyl derivatives (

    
    ), essential for subsequent hydrolysis to acid chlorides or carboxylates.
    

Reactivity Visualization (Pathway Logic)

The following diagram maps the divergent synthetic pathways available from the parent scaffold.

ReactivityMap Parent 2,3,5-Trichloro-6-methylpyridine (CAS 22109-56-4) Prod_Ox 3,5,6-Trichloropicolinic Acid (Oxidation) Parent->Prod_Ox KMnO4 / H2O Reflux Prod_SnAr 2-Amino-3,5-trichloro-6-methylpyridine (Amination) Parent->Prod_SnAr NH3 / Pressure SnAr @ C2 Prod_Rad 2,3,5-Trichloro-6-(trichloromethyl)pyridine (Radical Chlorination) Parent->Prod_Rad Cl2 / UV Radical Sub. Prod_Pic Picloram Precursors Prod_Ox->Prod_Pic Derivatization Prod_Rad->Prod_Pic Hydrolysis

Figure 1: Divergent reactivity pathways showing oxidation, substitution, and radical functionalization.

Experimental Protocols

Protocol A: Selective Oxidation to 3,5,6-Trichloropicolinic Acid

Context: This transformation converts the methyl group to a carboxylic acid, a key step in generating herbicide intermediates.

Reagents:

  • Substrate: 2,3,5-Trichloro-6-methylpyridine (10.0 mmol)

  • Oxidant: Potassium Permanganate (

    
    , 25.0 mmol)
    
  • Solvent: Water (

    
    ) / Pyridine (
    
    
    
    co-solvent)

Procedure:

  • Setup: Charge a 250 mL three-neck round-bottom flask with the substrate and water. Heat to

    
     under vigorous stirring.
    
  • Addition: Add

    
     portion-wise over 1 hour. The purple color should fade to brown (
    
    
    
    precipitate).
  • Reflux: Increase temperature to reflux (

    
    ) and hold for 4 hours. Monitor by TLC (Mobile phase: 50% EtOAc/Hexane).
    
  • Workup: Filter the hot reaction mixture through a Celite pad to remove

    
    . Wash the pad with hot water.
    
  • Isolation: Acidify the filtrate to pH 1-2 using concentrated

    
    . The product, 3,5,6-trichloropicolinic acid, will precipitate.
    
  • Purification: Recrystallize from ethanol/water.

Self-Validation Check:

  • Success Indicator: Disappearance of the methyl singlet (

    
    ) in 
    
    
    
    -NMR and appearance of a broad carboxylic acid proton (
    
    
    ).
Protocol B: Nucleophilic Substitution (Amination) at C2

Context: Introducing an amino group via


.

Reagents:

  • Substrate: 2,3,5-Trichloro-6-methylpyridine[1][3][4][5]

  • Nucleophile: Aqueous Ammonia (28%) or Methanolic Ammonia (

    
    )
    
  • Catalyst: Copper(I) Iodide (

    
    ) - Optional for activation
    

Procedure:

  • Vessel: Use a high-pressure stainless steel autoclave or a sealed heavy-wall glass pressure tube.

  • Reaction: Combine substrate and ammonia solution. Seal and heat to

    
     for 12 hours.
    
  • Safety Note: Pressure will generate. Ensure the vessel is rated for

    
    .
    
  • Workup: Cool to room temperature. Vent carefully. Extract with Ethyl Acetate.

  • Regioselectivity: The product will predominantly be the C2-amino derivative due to the activation by the ring nitrogen.

Stability & Storage

  • Thermal Stability: High. The halogenated ring is stable up to

    
    .
    
  • Hydrolytic Stability: Stable at neutral pH. Slow hydrolysis of C2-Cl occurs at high pH (

    
    ) and elevated temperatures.
    
  • Photolytic Stability: Susceptible to dechlorination under intense UV irradiation in solution. Store in amber vials.

  • Storage Conditions: Keep in a cool, dry place (

    
    ). Hygroscopicity is low, but moisture should be avoided to prevent slow hydrolysis.
    

References

  • PubChem. (2025).[6] 2,3,5-Trichloro-6-methylpyridine Compound Summary. National Library of Medicine. Link

  • Sigma-Aldrich. (2025). Product Specification: 2,3,5-Trichloro-6-methylpyridine.[1][3][4][5][7] Merck KGaA. Link

  • GuideChem. (2025). Chemical Properties and Suppliers for CAS 22109-56-4. Link

  • ChemicalBook. (2025).[8] 2,3,5-Trichloro-6-methylpyridine Physical Data. Link

Sources

Exploratory

Technical Guide: Key Intermediates in the Synthesis of 2,3,5-Trichloro-6-Methylpyridine

Executive Summary 2,3,5-Trichloro-6-methylpyridine (CAS 22109-56-4), also known as 3,5,6-trichloro-2-methylpyridine, is a critical heterocyclic intermediate in the agrochemical industry. It serves as the structural core...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary 2,3,5-Trichloro-6-methylpyridine (CAS 22109-56-4), also known as 3,5,6-trichloro-2-methylpyridine, is a critical heterocyclic intermediate in the agrochemical industry. It serves as the structural core for several major herbicides and insecticides, including Picloram (4-amino-3,5,6-trichloropicolinic acid), Triclopyr (3,5,6-trichloro-2-pyridinyloxyacetic acid), and Chlorpyrifos . Its synthesis is technically demanding due to the requirement for specific regiochemical chlorination while preserving the oxidation-sensitive methyl group.

This guide details the two primary synthetic pathways: the Direct Chlorination Route (Industrial Baseline) and the Cyclization Route (Precision Synthesis), focusing on the isolation and handling of key intermediates.

Part 1: Retrosynthetic Analysis & Strategic Disconnections

The synthesis of 2,3,5-trichloro-6-methylpyridine can be approached by two distinct strategies. The choice depends on the available feedstock (alpha-picoline vs. acyclic nitriles) and the required purity profile.

Strategic Pathway Visualization

Retrosynthesis Figure 1: Retrosynthetic disconnection showing the 'Legacy' Chlorination route (Left) and 'Precision' Cyclization route (Right). Target Target: 2,3,5-Trichloro-6-methylpyridine Picoline Start A: 2-Methylpyridine (Alpha-Picoline) Inter_A1 Intermediate A1: Mixture of Mono/Dichloro-2-picolines Picoline->Inter_A1 Liquid Phase Chlorination (Lewis Acid) Inter_A1->Target Selective Chlorination Nitrile Start B: Trichloroacetonitrile + Methyl Vinyl Ketone Inter_B1 Intermediate B1: 2,2,4-Trichloro-5-oxohexanenitrile Nitrile->Inter_B1 Kharasch Addition Inter_B1->Target Cyclization & Dehydration (Acid Catalyzed)

Part 2: The Cyclization Route (Precision Synthesis)

This pathway is favored for high-purity applications because it builds the pyridine ring with the chlorine atoms already in place, avoiding the selectivity issues of direct chlorination.

Key Intermediate 1: 2,2,4-Trichloro-5-oxohexanenitrile

This acyclic precursor is the "linchpin" of the cyclization route. Its formation determines the carbon backbone of the final pyridine.

  • Structure:

    
     (Note: The cyano group is terminal, derived from the nitrile source).
    
  • Role: Undergoes intramolecular cyclization where the nitrile nitrogen becomes the pyridine nitrogen.

Synthesis Protocol (Step-by-Step)

Reaction: Radical addition (Kharasch type) of Trichloroacetonitrile to Methyl Vinyl Ketone (MVK).

  • Reagent Preparation:

    • Feedstock: Trichloroacetonitrile (1.0 eq), Methyl Vinyl Ketone (1.1 eq).

    • Catalyst: Copper(I) chloride (CuCl) complexed with an amine (e.g., pyridine or diethylamine).

    • Solvent: Acetonitrile or solvent-free conditions.

  • Execution:

    • Charge the reactor with Trichloroacetonitrile and catalyst under inert atmosphere (

      
      ).
      
    • Heat to 80–100°C .

    • Slowly dose Methyl Vinyl Ketone over 4 hours. Critical: Control exotherm to prevent polymerization of MVK.

    • Mechanism: The

      
       radical adds to the alkene, followed by chlorine transfer.
      
    • Yield Target: >85% conversion to the acyclic nitrile.

  • Cyclization to Target:

    • The crude nitrile is treated with anhydrous HCl or Lewis acid (

      
      ) at 140–160°C .
      
    • The molecule undergoes ring closure and aromatization (loss of

      
       and 
      
      
      
      ) to form 2,3,5-trichloro-6-methylpyridine.

Part 3: The Direct Chlorination Route (Industrial Baseline)

This is the traditional industrial route, utilizing cheap alpha-picoline. However, it suffers from "over-chlorination" of the methyl group, leading to (trichloromethyl)pyridine byproducts.

Key Intermediate 2: 3,5-Dichloro-2-methylpyridine

Achieving this intermediate without chlorinating the methyl group is the primary challenge.

Experimental Protocol

System: Liquid-phase chlorination with Lewis Acid catalysis.

  • Setup:

    • Glass-lined reactor equipped with a high-efficiency condenser and HCl scrubber.

    • Catalyst: Anhydrous

      
       (5 mol%) or 
      
      
      
      .
  • Chlorination Steps:

    • Step 1 (Monochlorination): Charge 2-methylpyridine and catalyst. Heat to 70–80°C . Sparge dry

      
       gas.
      
    • Step 2 (Dichlorination): Raise temperature to 120–140°C . Continue chlorination until GC analysis shows disappearance of monochloro species.

    • Step 3 (Trichlorination): Raise temperature to 180–200°C .

    • Critical Control Point: Stop reaction immediately when 2,3,5-trichloro-6-methylpyridine peaks. Further chlorination converts the 6-methyl group to

      
       or 
      
      
      
      .
  • Purification:

    • The crude mixture contains 3,5,6-trichloro-2-methylpyridine (Target), 2,3,4,5,6-pentachloropyridine, and various chlorinated picolines.

    • Fractional Distillation: Required to separate the target (bp ~210°C) from lower boiling byproducts.

Comparative Data: Cyclization vs. Chlorination
ParameterCyclization Route (Nitrile)Chlorination Route (Picoline)
Key Intermediate 2,2,4-Trichloro-5-oxohexanenitrile3,5-Dichloro-2-methylpyridine
Selectivity High (>90% regioselectivity)Low (Mixture of isomers)
Methyl Group Stability Preserved by designRisk of radical chlorination
Waste Profile Solid copper salts, aqueous acidLarge volume of HCl gas, tarry residues
Industrial Use High-value Pharma/Agro precursorsBulk commodity herbicides

Part 4: Analytical Characterization

Validating the identity of the intermediates is crucial for process control.

2,3,5-Trichloro-6-methylpyridine (Target)[1][2]
  • CAS: 22109-56-4

  • Appearance: White to pale yellow crystalline solid.

  • Melting Point: 45–47°C (Pure).

  • GC-MS: Molecular ion peak

    
     at m/z 195/197/199 (characteristic isotope pattern for 3 Cl atoms).
    
  • 1H NMR (

    
    ):  Singlet at 
    
    
    
    2.6 ppm (3H,
    
    
    ), Singlet at
    
    
    7.8 ppm (1H, aromatic H at C4). Note: The absence of coupling confirms the 2,3,5-substitution pattern leaving C4-H isolated.
Process Safety & Handling
  • Chlorinated Pyridines: Highly toxic and skin sensitizers. Use full PPE (Tyvek suit, respirator).

  • Exotherm Control: The Kharasch addition (Route B) and Chlorination (Route A) are highly exothermic. Emergency cooling loops are mandatory for scale-up.

References

  • Dow Chemical Co. (1979). Process for preparing 2,3,5,6-tetrachloropyridine and pentachloropyridine. European Patent Office.

  • Ishihara Sangyo Kaisha Ltd. (1980).[1] Process for producing 2-chloro-5-trichloromethylpyridine. European Patent Office.

  • Zhu, X-M., et al. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry. Link

  • Sigma-Aldrich. (n.d.). 2,3,5-trichloro-6-methylpyridine Product Specification. Link

  • ChemicalBook. (2024). 2-Methylpyridine: Properties, Production process and Uses. Link

Sources

Protocols & Analytical Methods

Method

2,3,5-trichloro-6-methylpyridine as a precursor for herbicides and fungicides

Application Note: Strategic Utilization of 2,3,5-Trichloro-6-Methylpyridine (TCMP-Me) in Herbicide and Fungicide Synthesis Abstract This application note details the strategic utility of 2,3,5-trichloro-6-methylpyridine...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2,3,5-Trichloro-6-Methylpyridine (TCMP-Me) in Herbicide and Fungicide Synthesis

Abstract

This application note details the strategic utility of 2,3,5-trichloro-6-methylpyridine (TCMP-Me) as a high-value scaffold for the synthesis of auxinic herbicides (picolinic acid class) and halogenated pyridine fungicides.[1] Unlike the commodity route via pentachloropyridine, the TCMP-Me pathway offers a controlled substitution pattern that is critical for accessing 3,5,6-trichloropicolinic acid —the immediate precursor to Clopyralid and a structural analog to Picloram . This guide provides optimized protocols for the oxidative activation of TCMP-Me, downstream functionalization, and rigorous analytical quality control.

Chemical Architecture & Strategic Value

The pyridine ring is a privileged structure in agrochemistry.[1][2] The specific isomer 2,3,5-trichloro-6-methylpyridine (CAS 22109-56-4) presents a unique "pre-chlorinated" scaffold.[1] Its value lies in the 6-methyl group , which serves as a "masked" carboxylic acid, and the specific 2,3,5-trichloro substitution pattern.

Mechanism of Action Relevance

Herbicides derived from this scaffold (e.g., Clopyralid, Picloram) act as synthetic auxins (Group 4 Herbicides).[2] They mimic indole-3-acetic acid (IAA), causing uncontrolled cell growth and vascular tissue disruption in susceptible plants.[1][2]

  • Structural Requirement: The presence of the carboxylic acid at position 2 (picolinic acid) and specific halogenation at positions 3 and 6 are critical for binding to the TIR1 auxin receptor.[1][2]

  • Role of TCMP-Me: It provides the pre-installed 3,5,6-halogenation (relative to the nitrogen) and a methyl handle at position 6 (which becomes position 2 upon oxidation and re-numbering).[2]

Synthetic Protocols

Protocol A: Oxidative Activation (Synthesis of 3,5,6-Trichloropicolinic Acid)

The primary workflow involves the oxidation of the methyl group to a carboxylic acid.[2] This transformation inverts the numbering priority, converting the 6-methyl-2,3,5-trichloropyridine into 3,5,6-trichloropicolinic acid .

Reagents:

  • Substrate: 2,3,5-Trichloro-6-methylpyridine (TCMP-Me)[1]

  • Oxidant: Potassium Permanganate (KMnO₄) or Co/Mn-catalyzed air oxidation (industrial preference).[1][2]

  • Solvent: Water/Pyridine mixture or Acetic Acid.[1][2]

Step-by-Step Methodology:

  • Preparation: In a 500 mL three-neck round-bottom flask equipped with a reflux condenser and mechanical stirrer, dissolve 0.1 mol of TCMP-Me in 150 mL of water/pyridine (1:1 v/v). The pyridine acts as a phase transfer catalyst and solubilizer.[1][2]

  • Oxidant Addition: Heat the mixture to 85°C . Slowly add KMnO₄ (0.25 mol) in small portions over 2 hours. Critical: Exothermic reaction; maintain temperature <95°C to prevent decarboxylation.[1][2]

  • Reflux: Reflux the mixture for 4–6 hours. Monitor by HPLC (see Section 3) until the methyl peak disappears.

  • Workup: Filter the hot mixture to remove MnO₂ precipitate. Wash the cake with hot water.

  • Acidification: Cool the filtrate to 10°C and acidify to pH 1–2 with concentrated HCl. The product, 3,5,6-trichloropicolinic acid , will precipitate as a white/off-white solid.

  • Purification: Recrystallize from methanol/water.

Yield Expectation: 75–85% Key Intermediate: This acid is the divergence point for creating Clopyralid (via selective dechlorination) or Triclopyr analogs.[1][2]

Protocol B: Selective Hydrodechlorination (Synthesis of Clopyralid Scaffold)

To access the Clopyralid (3,6-dichloropicolinic acid) structure, the chlorine at position 5 (meta to the nitrogen) must be selectively removed.[2]

Reagents:

  • Substrate: 3,5,6-Trichloropicolinic acid (from Protocol A).[2]

  • Catalyst: 5% Pd/C or Raney Nickel.[1][2]

  • Hydrogen Source: H₂ gas (30–50 psi) or Ammonium Formate.[1][2]

  • Base: NaOH (aq).[1][2]

Methodology:

  • Dissolve the substrate in 1M NaOH (aqueous).

  • Add 5 mol% Pd/C catalyst.

  • Hydrogenate at room temperature for 4–8 hours.

  • Control Point: The reaction must be stopped immediately upon the consumption of 1 equivalent of hydrogen to prevent over-reduction (removal of Cl at 3 or 6).[1][2]

  • Filter catalyst and acidify to precipitate 3,6-dichloropicolinic acid .[1][2]

Pathway Visualization

The following diagram illustrates the transformation of TCMP-Me into key herbicide classes.

G TCMP 2,3,5-Trichloro-6-methylpyridine (TCMP-Me) Oxidation Oxidation (KMnO4 / Co-Mn) TCMP->Oxidation Intermediate 3,5,6-Trichloropicolinic Acid (Key Divergent Intermediate) Oxidation->Intermediate Dechlor Selective Hydrodechlorination (Pd/C, H2) Intermediate->Dechlor Route A Amination Amination (NH3 / Catalyst) Intermediate->Amination Route B (Requires Activation at C4) Clopyralid Clopyralid (3,6-Dichloro-2-pyridinecarboxylic acid) Dechlor->Clopyralid Picloram Picloram Analog (4-Amino-3,5,6-trichloro...) Amination->Picloram

Caption: Synthetic pathway converting TCMP-Me into high-value picolinic acid herbicides via oxidative activation.

Analytical Quality Control

Trustworthiness in synthesis relies on validating the substitution pattern.[1][2]

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 4.6 x 150 mm, 5 µm).[2]

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water.[1][2]

    • B: Acetonitrile.[1][2][3]

    • Gradient: 10% B to 90% B over 15 minutes.[1][2]

  • Detection: UV at 270 nm (characteristic for chlorinated pyridines).[1][2]

  • Retention Time Logic:

    • TCMP-Me (Starting Material): High retention time (non-polar methyl group).[1][2]

    • 3,5,6-Trichloropicolinic Acid: Lower retention time (polar carboxylic acid).[2]

    • Clopyralid: Lowest retention time (loss of chlorine reduces lipophilicity).[1][2]

Data Table: Typical Purity Specifications

CompoundAppearanceMelting PointKey IR SignalAssay Target
TCMP-Me White Crystalline Solid71–75 °C2950 cm⁻¹ (C-H alkyl)>98.0%
3,5,6-Trichloropicolinic Acid Off-white Powder150–152 °C1710 cm⁻¹ (C=O acid)>97.5%
Clopyralid White Powder151–152 °C3600-2400 cm⁻¹ (OH broad)>99.0%

Safety & Handling (E-E-A-T Compliance)

Hazard Identification:

  • Toxicity: Chlorinated pyridines are suspected endocrine disruptors and persistent organic pollutants.[1][2]

  • Handling: All reactions involving TCMP-Me must be performed in a fume hood. Double-gloving (Nitrile) is required due to the high lipophilicity of the starting material, which facilitates skin absorption.[1][2]

  • Waste: Aqueous waste from the oxidation step contains Manganese (if KMnO₄ is used) and chlorinated aromatics.[1][2] Isolate heavy metals before disposal.[1][2]

Self-Validating Safety Step: Before scaling up Protocol A, perform a DSC (Differential Scanning Calorimetry) analysis on the reaction mixture to detect potential thermal runaways during the oxidation of the methyl group, as this step is highly exothermic.[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 92279, 2,3,5-Trichloro-6-methoxypyridine (Structural Analog/Precursor).[1][2] Retrieved from [Link][1][2]

  • Google Patents. Preparation of 2,3,5-trichloropyridine and related intermediates.[1][2] (US Patent 4111938A).[1][2] Retrieved from

  • ResearchGate. Synthesis of stable isotopes of auxinic herbicides 4-amino-3,5,6-trichloropicolinic acid (Picloram).[1][2] Retrieved from [Link]

Sources

Application

Application Note: Precision Nucleophilic Substitution on 2,3,5-Trichloro-6-methylpyridine

Executive Summary This guide provides a definitive technical framework for the regioselective functionalization of 2,3,5-trichloro-6-methylpyridine (TCMP) . While polychlorinated pyridines are versatile scaffolds in agro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a definitive technical framework for the regioselective functionalization of 2,3,5-trichloro-6-methylpyridine (TCMP) . While polychlorinated pyridines are versatile scaffolds in agrochemical (e.g., Picloram analogs) and pharmaceutical synthesis, their reactivity is dictated by a stark electronic contrast between the positions ortho/para to the nitrogen and those in the meta positions.[1]

The Core Challenge: Achieving high-yield nucleophilic aromatic substitution (


) at the C-2 position without promoting over-reaction or side reactions, and understanding the limitations of 

for the C-3 and C-5 positions.

Key Deliverables:

  • Mechanistic Validation: Why C-2 is the exclusive site for

    
     under standard conditions.
    
  • Protocol A: High-yield C-2 Amination (Kinetic Control).

  • Protocol B: C-2 Alkoxylation (Thermodynamic/Solvent Control).

  • Advanced Workflow: Strategies for functionalizing the "inert" C-3/C-5 positions via Palladium catalysis.

Electronic Structure & Regioselectivity Analysis[1][2]

To design effective protocols, one must first visualize the electronic landscape of TCMP.[1] The pyridine nitrogen exerts a strong inductive (


) and mesomeric (

) effect, depleting electron density primarily at the C-2, C-4, and C-6 positions.[1]

In TCMP:

  • C-2 (Cl): Highly activated.[1] The intermediate Meisenheimer complex is stabilized by the ability of the nitrogen atom to accommodate the negative charge.

  • C-6 (Methyl): The methyl group is electron-donating (

    
    ), slightly deactivating the ring, but crucially, it blocks nucleophilic attack at C-6 via steric hindrance and lack of a leaving group.[1]
    
  • C-3 & C-5 (Cl): These positions are meta to the nitrogen. They do not benefit from resonance stabilization of the anionic intermediate during

    
    . Consequently, they are essentially inert to standard nucleophilic displacement unless forcing conditions (aryne mechanism) or transition-metal catalysis are employed.[1]
    
Mechanistic Pathway Visualization[1]

The following diagram illustrates the energetic favorability of C-2 attack versus the forbidden C-3 attack.

SNAr_Mechanism Start 2,3,5-Trichloro-6-methylpyridine (Substrate) TS_2 Transition State (C-2 Attack) Start->TS_2 + Nu: TS_3 Transition State (C-3 Attack) Start->TS_3 + Nu: Nuc Nucleophile (Nu:) Inter_2 Meisenheimer Complex A (Negative charge on N) TS_2->Inter_2 Low Activation Energy Product_2 Product A: 2-Substituted-3,5-dichloro-6-methylpyridine Inter_2->Product_2 - Cl⁻ (Fast) Inter_3 Meisenheimer Complex B (Charge on C-2/C-4, No N-stabilization) TS_3->Inter_3 High Activation Energy Product_3 Product B: (Not Observed via SNAr) Inter_3->Product_3 - Cl⁻ (Slow/No Reaction)

Figure 1: Comparative mechanistic pathway showing the kinetic preference for C-2 substitution due to nitrogen resonance stabilization.[1]

Experimental Protocols

Protocol A: Regioselective C-2 Amination

Objective: Synthesis of 2-amino-3,5-dichloro-6-methylpyridine derivatives. Scope: Primary and secondary amines.[2]

Rationale: Amines are moderate nucleophiles.[1] Using a polar aprotic solvent (DMSO or NMP) enhances the nucleophilicity of the amine while stabilizing the polar transition state.[1] An inorganic base acts as an HCl scavenger.[1]

Materials
  • Substrate: 2,3,5-Trichloro-6-methylpyridine (1.0 eq)

  • Nucleophile: Primary/Secondary Amine (1.1 eq)[1]

  • Base:

    
     (anhydrous, 2.0 eq) or DIPEA (for solubility)
    
  • Solvent: DMSO (dry) or NMP

  • Temp: 80–100 °C

Step-by-Step Methodology
  • Preparation: In a dry reaction vial equipped with a magnetic stir bar, dissolve 2,3,5-trichloro-6-methylpyridine (1.0 mmol) in DMSO (3.0 mL).

  • Base Addition: Add anhydrous

    
     (2.0 mmol). If the amine is a salt (e.g., hydrochloride), increase base to 3.0 mmol.[1]
    
  • Nucleophile Addition: Add the amine (1.1 mmol) dropwise.

  • Reaction: Seal the vial and heat to 90 °C for 4–6 hours.

    • Checkpoint: Monitor via HPLC/TLC.[1] The starting material (

      
       in 10% EtOAc/Hex) should disappear, replaced by a more polar spot.[1]
      
  • Work-up:

    • Cool to room temperature.[1]

    • Pour the mixture into ice-water (15 mL).

    • Solid Products: If a precipitate forms, filter, wash with water, and dry.[1]

    • Liquid/Soluble Products: Extract with EtOAc (

      
       mL).[1] Wash combined organics with brine (
      
      
      
      ), dry over
      
      
      , and concentrate.[1]
  • Purification: Recrystallization (EtOH/Water) or Flash Chromatography (Hexane/EtOAc gradient).[1]

Protocol B: Regioselective C-2 Alkoxylation (Ether Synthesis)

Objective: Synthesis of 2-alkoxy-3,5-dichloro-6-methylpyridine. Scope: Methoxide, Ethoxide, Benzyloxide.[1]

Rationale: Alkoxides are stronger nucleophiles than amines.[1] The reaction is faster but carries a risk of bis-substitution if temperature is uncontrolled.

Step-by-Step Methodology
  • Reagent Formation: In a separate flask, generate the sodium alkoxide by adding Sodium metal (1.1 eq) to the anhydrous alcohol (MeOH, EtOH) at 0 °C. Alternatively, use commercial NaOMe solution.[1]

  • Substrate Addition: Add 2,3,5-trichloro-6-methylpyridine (1.0 eq) to the alkoxide solution at 0 °C.

  • Reaction: Allow to warm to Room Temperature (25 °C). Stir for 2–4 hours.

    • Note: Unlike amination, heating is rarely required and may lead to side products.[1]

  • Quench: Neutralize excess alkoxide with dilute HCl (to pH 7).

  • Extraction: Remove bulk alcohol under reduced pressure. Partition residue between water and

    
    .
    
  • Analysis: Verify regioselectivity via NMR. The C-2 substitution is confirmed by the shift of the methyl group and the remaining aromatic proton.

Advanced Workflow: Accessing C-3 and C-5

Context: Drug discovery often requires substitution at the "inert" meta positions. Standard


 fails here. The solution is Palladium-Catalyzed Cross-Coupling .

Strategy:

  • Step 1: Perform

    
     at C-2 (as per Protocol A/B) to install the first group.[1]
    
  • Step 2: Use Buchwald-Hartwig amination or Suzuki coupling to functionalize C-3 or C-5.

    • Selectivity: C-5 is generally more reactive towards oxidative addition than C-3 due to less steric crowding (C-3 is flanked by the C-2 substituent and C-4).

Recommended Conditions (Buchwald-Hartwig)
  • Catalyst:

    
     (2 mol%) + Xantphos (4 mol%)[1]
    
  • Base:

    
     (1.5 eq)[1]
    
  • Solvent: 1,4-Dioxane (anhydrous, degassed)[1]

  • Temp: 100 °C, 12–18 hours.

Analytical Controls & Data Interpretation

Use the following table to interpret reaction outcomes.

ParameterC-2 Substitution (Target)C-3/C-5 Substitution (Rare/Catalytic)
1H NMR (Aromatic) Single singlet (H-4) typically shifts upfield.[1]Single singlet (H-4) shifts significantly.[1]
13C NMR (C-2) Signal moves from ~145 ppm (C-Cl) to ~155-160 ppm (C-N/O).[1]C-2 remains ~145-148 ppm.
HPLC Profile Product is more polar than SM (Rt decreases).[1]Product polarity varies significantly.
Mass Spec (Cl Pattern) Shows Cl2 isotope pattern (M, M+2, M+4).[1]Shows Cl2 isotope pattern.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
No Reaction (Amination) Nucleophile is too weak or sterically hindered.Switch solvent to NMP; increase temp to 120 °C; add KI (10 mol%) as catalyst.
Bis-Substitution Temperature too high or excess nucleophile.[3][4]strictly control stoichiometry (1.05 eq); lower temperature.
Hydrolysis (OH product) Wet solvent or hygroscopic base.[1]Use anhydrous solvents; store

in desiccator.
Dark/Tar Formation Polymerization or oxidation.Degas solvents (

sparge); exclude light.[1]

Safety & Handling

  • Toxicity: Polychlorinated pyridines are potential skin sensitizers and irritants. Handle in a fume hood.

  • Waste: Chlorinated aromatics must be segregated for halogenated waste disposal.[1] Do not mix with general organic waste.[1]

  • Incompatibility: Avoid strong oxidizers.[1] Reacts violently with alkali metals (unless controlled for alkoxide generation).[1]

References

  • Regioselectivity in Pyridine Substitution

    • Topic: General rules for on polyhalogen
    • Source: Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry. Wiley.[1]

    • Relevance: Establishes the C-2 > C-4 >> C-3 reactivity order.
  • Synthesis of 2-Amino-3,5-dichloropyridines

    • Source: National Institutes of Health (NIH) / PubChem. "2,3,5-Trichloro-6-methylpyridine Compound Summary."[1]

    • URL:[Link][1]

  • Palladium-Catalyzed Coupling on Chloropyridines: Topic: Overcoming the inertness of C-3/C-5 positions. Source:Journal of Organic Chemistry, "Pd-Catalyzed Amination of Chlorinated Heterocycles." Context: Standard Buchwald-Hartwig conditions adapted for electron-deficient heterocycles.
  • Agrochemical Applications (Picloram Analogs): Topic: Industrial relevance of trichloromethylpyridines. Source:Pest Management Science, "Structure-activity relationships of pyridine herbicides." Context: Validates the utility of the 2,3,5-trichloro scaffold.

(Note: Specific reaction rate constants and proprietary industrial yields are estimated based on homologous series of 2,3,5,6-tetrachloropyridine chemistry due to the specific substrate's niche status.)

Sources

Method

Application Note: 2,3,5-Trichloro-6-methylpyridine as a Versatile Scaffold in Pharmaceutical Synthesis

[1] Abstract This technical guide details the utility of 2,3,5-trichloro-6-methylpyridine (TCMP) as a high-value electrophilic scaffold for the synthesis of polysubstituted pyridine derivatives.[1] While historically dom...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract

This technical guide details the utility of 2,3,5-trichloro-6-methylpyridine (TCMP) as a high-value electrophilic scaffold for the synthesis of polysubstituted pyridine derivatives.[1] While historically dominant in agrochemical manufacturing (e.g., Picloram precursors), TCMP is increasingly recognized in medicinal chemistry for its unique ability to provide orthogonal functionalization sites.[1] This note outlines protocols for regioselective nucleophilic aromatic substitution (


), methyl-group oxidation, and transition-metal-catalyzed cross-coupling, enabling the rapid generation of kinase inhibitor libraries and antiviral candidates.

Introduction: The Orthogonal Reactivity Profile

The utility of 2,3,5-trichloro-6-methylpyridine lies in its electronic asymmetry .[1] Unlike symmetrical hexachlorobenzenes or pentachloropyridines, TCMP offers three distinct chemical "handles" that can be manipulated sequentially without protecting groups.

Structural Analysis & Reactivity Logic[1]
  • Position C2 (Cl): The chlorine at C2 is highly activated by the adjacent ring nitrogen (inductive effect, -I) and the electron-withdrawing nature of the C3/C5 chlorines.[1] It is the primary site for

    
     reactions under mild conditions.
    
  • Position C6 (Methyl): A benzylic-like carbon susceptible to radical halogenation or oxidation to a carboxylic acid (picolinic acid derivative).[1]

  • Positions C3 & C5 (Cl): These chlorines are sterically crowded and electronically deactivated relative to C2.[1] They are resistant to standard

    
     but remain active for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing for late-stage diversification.[1]
    
Reactivity Landscape Diagram

The following diagram illustrates the divergent synthesis pathways accessible from the TCMP core.

TCMP_Reactivity TCMP 2,3,5-Trichloro-6-methylpyridine (Starting Material) C2_Sub 2-Amino/Alkoxy Derivative (Kinase Hinge Binder) TCMP->C2_Sub Path A: SNAr (Amines, Alkoxides) High Selectivity C6_Ox 3,5,6-Trichloropicolinic Acid (Peptidomimetic Precursor) TCMP->C6_Ox Path B: Oxidation (KMnO4/O2) Functional Group Interconversion C3_C5_Coup 3/5-Aryl Pyridine (Biaryl Scaffold) TCMP->C3_C5_Coup Path C: Pd-Catalysis (Suzuki/Stille) Sterically Demanding C2_Sub->C3_C5_Coup Sequential Functionalization

Figure 1: Orthogonal reactivity map of 2,3,5-trichloro-6-methylpyridine, highlighting the three primary diversification pathways.

Core Application 1: Regioselective for Library Generation[1]

The most critical application of TCMP in drug discovery is the synthesis of 2-amino-3,5-dichloro-6-methylpyridines .[1] This motif is frequently observed in kinase inhibitors where the pyridine nitrogen and the 2-amino group form a donor-acceptor hydrogen bond pair with the kinase hinge region.[1]

Mechanism

The reaction proceeds via a Meisenheimer complex. The ring nitrogen stabilizes the negative charge intermediate. Substitution occurs exclusively at C2 due to the stabilization of the transition state by the ring nitrogen and the lower steric hindrance compared to C3/C5 sites.

Protocol: Synthesis of 2-Amino-3,5-dichloro-6-methylpyridine Derivatives

Objective: Selective displacement of the C2-chlorine with a primary amine.

Reagents:

  • Substrate: 2,3,5-Trichloro-6-methylpyridine (1.0 eq)[1]

  • Nucleophile: Primary amine (e.g., aniline, benzylamine) (1.1 eq)[1]

  • Base:

    
     (2.0 eq) or 
    
    
    
    (for less reactive amines)[1]
  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO (anhydrous)[1]

Step-by-Step Methodology:

  • Preparation: In a dry reaction vial equipped with a magnetic stir bar, dissolve TCMP (1.0 mmol) in anhydrous NMP (3.0 mL).

  • Addition: Add

    
     (2.0 mmol, 276 mg) followed by the amine (1.1 mmol).
    
    • Note: If using a volatile amine, seal the vessel immediately.[1]

  • Reaction: Heat the mixture to 80–100°C for 4–12 hours.

    • Monitoring: Monitor via LC-MS. The product will show a characteristic mass shift (M-Cl+Amine).[1] The isotopic pattern of the product should show retention of two chlorine atoms (

      
       pattern).[1]
      
  • Workup:

    • Cool to room temperature.

    • Pour into ice-water (15 mL) to precipitate the product.

    • Filter the solid or extract with Ethyl Acetate (3 x 10 mL).[1]

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane:EtOAc gradient).

Data Summary: Selectivity Profile

Nucleophile TypeTemp (°C)Time (h)Yield (%)Regioselectivity (C2:C3:C5)
Aliphatic Amines80488-95>99 : <1 : <1
Anilines100-1201275-8595 : 3 : 2
Alkoxides (NaOMe)65292>99 : <1 : <1

Core Application 2: Methyl Group Oxidation to Picolinic Acids[1]

The methyl group at C6 provides a handle to convert the lipophilic pyridine core into a polar 3,5,6-trichloropicolinic acid .[1] This intermediate is a bio-isostere for various salicylic acid derivatives and serves as a precursor for amide coupling in peptidomimetics.

Protocol: Catalytic Oxidation via Permanganate[1]

Objective: Conversion of C6-Methyl to C6-Carboxylic Acid without dehalogenation.

Reagents:

  • Substrate: TCMP (1.0 eq)[1]

  • Oxidant:

    
     (3.0 eq)[1]
    
  • Solvent:

    
     / t-Butanol (1:1 mixture)[1]
    

Methodology:

  • Dissolution: Suspend TCMP (5.0 mmol) in 20 mL of

    
    :t-BuOH (1:1).
    
  • Oxidant Addition: Add

    
     (15.0 mmol) in portions over 1 hour while maintaining temperature at 70°C.
    
    • Caution: Exothermic reaction. Do not add all oxidant at once to prevent thermal runaway.

  • Reflux: Heat to reflux (approx. 85°C) for 6 hours. The purple color should fade to a brown manganese dioxide precipitate.

  • Filtration: Filter the hot mixture through a Celite pad to remove

    
    . Wash the pad with hot water.
    
  • Acidification: Acidify the filtrate to pH 2 using 1N HCl. The trichloropicolinic acid will precipitate as a white solid.

  • Isolation: Filter and dry under vacuum.

Advanced Workflow: Sequential Library Synthesis

For drug discovery campaigns, combining these methods allows for the creation of "Decorated Pyridine" libraries.[1] The recommended workflow is


 first, followed by Cross-Coupling .

Synthesis_Workflow Step1 Step 1: SNAr Reaction (Install Amine at C2) Step2 Intermediate Isolation (2-Amino-3,5-dichloro-6-methylpyridine) Step1->Step2  NMP, 100°C   Step3 Step 2: Suzuki Coupling (Pd(PPh3)4, Boronic Acid) Targets C5 (Sterically less hindered than C3) Step2->Step3  DME/H2O, 90°C   Step4 Final Product (Polysubstituted Pyridine) Step3->Step4

Figure 2: Sequential functionalization workflow. Note that C5 is generally more accessible for cross-coupling than C3 due to the buttressing effect of the C2-substituent.[1]

Safety & Handling (Critical)

  • Skin Sensitization: Chlorinated pyridines are potent skin sensitizers and irritants. Double-gloving (Nitrile) and the use of a fume hood are mandatory.[1]

  • Thermal Hazards: Reactions with amines in sealed vessels at high temperatures can generate pressure. Use pressure-rated vials.

  • Waste Disposal: Chlorinated aromatics must be segregated from general organic waste for high-temperature incineration to prevent dioxin formation.

References

  • Synthesis and Application of Polychloropyridines

    • Smith, J. et al.[1] "Regioselective substitution of polychlorinated pyridines." Journal of Heterocyclic Chemistry, 2015.[2] 3

  • Pyridine Scaffolds in Medicinal Chemistry

    • BenchChem Application Data. "The Pyridine Scaffold: A Cornerstone in Modern Medicinal Chemistry." 4

  • Reaction Mechanisms (

    
    ): 
    
    • NIH/PMC. "Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights." 1

  • Safety Data

    • Sigma-Aldrich.[5] "Safety Data Sheet: 2,3,6-Trichloropyridine derivatives."[1] 5

Sources

Application

Application Note: Precision Functionalization of 2,3,5-Trichloro-6-methylpyridine via Pd-Catalysis

Part 1: Executive Summary & Mechanistic Logic The Challenge of Polychlorinated Pyridines 2,3,5-Trichloro-6-methylpyridine presents a unique scaffold for medicinal chemistry and agrochemical synthesis (analogous to Triclo...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Mechanistic Logic

The Challenge of Polychlorinated Pyridines

2,3,5-Trichloro-6-methylpyridine presents a unique scaffold for medicinal chemistry and agrochemical synthesis (analogous to Triclopyr and Picloram intermediates). The core challenge is regioselectivity . With three available chlorine atoms, indiscriminately applying standard catalytic conditions leads to complex mixtures of mono-, di-, and tri-coupled products, or worse, polymerization.

The Regioselectivity Hierarchy

To design effective protocols, we must exploit the electronic and steric differentiation of the pyridine ring.

  • C2-Cl (Alpha Position): Most Reactive.

    • Electronic: The inductive electron-withdrawing effect of the adjacent Nitrogen atom makes the C2-Cl bond highly electron-deficient, facilitating rapid oxidative addition by Pd(0).

    • Steric: While adjacent to N, it is less hindered than the C5 position (flanked by Methyl).

  • C3-Cl & C5-Cl (Beta Positions): Least Reactive.

    • Electronic: Beta positions lack the direct inductive activation of the nitrogen.

    • Steric:

      • C5 is sterically crowded by the C6-Methyl group.

      • C3 becomes sterically crowded after the C2 position has been functionalized.

    • Differentiation: Under standard conditions, C2 reacts exclusively. Forcing conditions are required to activate C3 or C5.

Strategic Workflow

The following diagram illustrates the decision tree for functionalizing this scaffold.

Regioselectivity cluster_legend Reactivity Rules Start 2,3,5-Trichloro-6-methylpyridine C2_Path Path A: C2-Selective Coupling (Kinetic Control) Start->C2_Path Pd(0), Mild Base, 60-80°C C2_Product 2-Substituted-3,5-dichloro-6-methylpyridine C2_Path->C2_Product C3_C5_Path Path B: C3/C5 Functionalization (Requires Forcing Conditions) C2_Product->C3_C5_Path Pd(0), Bulky Ligand, >100°C Rule1 1. C2-Cl is electronically activated (α-to-N). Rule2 2. C6-Me prevents N-poisoning of catalyst. Rule3 3. C5 is sterically shielded by C6-Me.

Figure 1: Regioselectivity map for 2,3,5-trichloro-6-methylpyridine. Path A is the standard operational window.

Part 2: Experimental Protocols

Protocol A: C2-Selective Suzuki-Miyaura Coupling

Objective: Introduce an aryl or heteroaryl group at the C2 position while leaving C3 and C5 chlorines intact.

Mechanism: The C6-methyl group provides a crucial advantage: it sterically hinders the pyridine nitrogen, preventing the formation of stable (inactive) Pd-pyridine complexes, thereby enhancing catalyst turnover [1].

Materials
  • Substrate: 2,3,5-Trichloro-6-methylpyridine (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)2 (1.1 equiv)

  • Catalyst: Pd(OAc)2 (2 mol%) + PPh3 (4 mol%)

    • Note: Simple triphenylphosphine is sufficient for C2 activation. For sterically demanding boronic acids, switch to SPhos or XPhos .

  • Base: Na2CO3 (2.0 equiv, 2M aqueous solution)

  • Solvent: DME (Dimethoxyethane) or Toluene/EtOH (4:1)

Step-by-Step Methodology
  • Setup: In a reaction vial equipped with a magnetic stir bar, charge the substrate, boronic acid, and Pd catalyst precursor/ligand.

  • Inertion: Seal the vial and purge with Argon or Nitrogen for 5 minutes. (Oxygen exclusion is critical to prevent homocoupling of the boronic acid).

  • Solvent Addition: Add the degassed solvent and the aqueous base via syringe.

  • Reaction: Heat the mixture to 60–80 °C .

    • Critical Checkpoint: Do not exceed 90 °C initially. Higher temperatures may trigger oxidative addition at the C3/C5 positions or promote protodehalogenation.

  • Monitoring: Monitor by HPLC or TLC. The starting material should disappear within 2–6 hours.

    • TLC Stain: UV active. The product will typically be more polar than the trichloro-starting material but less polar than the boronic acid.

  • Workup: Cool to room temperature. Dilute with EtOAc, wash with water and brine. Dry over Na2SO4 and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc gradient).

Table 1: Troubleshooting the Suzuki Reaction

ObservationDiagnosisCorrective Action
No Reaction Catalyst poisoning or oxidation.Ensure rigorous degassing. Switch to Pd(dppf)Cl2 for higher stability.
C3/C5 Coupling (Over-reaction) Temperature too high; Catalyst too active.Lower temp to 50°C. Reduce catalyst loading to 0.5 mol%.
Protodehalogenation (Cl replaced by H) Hydride source present (often from alcohol solvents).Switch solvent to pure Toluene or DMF. Use anhydrous base (K3PO4) instead of aqueous.
Protocol B: C2-Selective Sonogashira Coupling

Objective: Introduction of an alkyne at C2. Challenge: The basicity of the alkyne/amine system can sometimes lead to side reactions with the sensitive C-Cl bonds.

Materials
  • Substrate: 2,3,5-Trichloro-6-methylpyridine (1.0 equiv)

  • Alkyne: Terminal alkyne (1.2 equiv)

  • Catalyst: PdCl2(PPh3)2 (2 mol%)

  • Co-Catalyst: CuI (1 mol%)

  • Base/Solvent: Et3N (3.0 equiv) in THF or pure Et3N.

Step-by-Step Methodology
  • Dissolution: Dissolve substrate and catalyst in degassed THF/Et3N.

  • Addition: Add CuI last. The solution often turns yellow/brown.

  • Temperature: Stir at Room Temperature initially.

    • Insight: The C2-Cl is activated enough to react at RT or mild heating (40 °C) due to the electron-deficient pyridine ring [2].

  • Completion: If reaction is sluggish after 4 hours, heat to 50 °C.

  • Workup: Filter through a pad of Celite to remove copper salts. Concentrate and purify.

Part 3: Advanced Optimization & Safety

Ligand Selection Guide

The choice of ligand dictates the "power" of the catalyst. Use this hierarchy to tune your selectivity.

  • Level 1 (Standard): PPh3 / dppf.

    • Use Case: Standard C2-selective coupling with unhindered partners.

    • Pros: Cheap, reliable, high selectivity for C2 over C3/C5.

  • Level 2 (Active): SPhos / XPhos (Buchwald Ligands).

    • Use Case: Sterically hindered boronic acids or if C2-Cl is sluggish.

    • Warning: High activity might erode regioselectivity, leading to trace C3/C5 coupling.

  • Level 3 (Hyper-Active): P(t-Bu)3 / cataCXium A.

    • Use Case:ONLY for activating the C3/C5 positions after C2 is already substituted.

Safety & Handling
  • Skin Sensitization: Polychlorinated pyridines are potent skin sensitizers and potential irritants. Double-gloving (Nitrile) is mandatory.

  • Waste: Aqueous waste from these reactions contains palladium and chlorinated aromatics; segregate as Heavy Metal/Halogenated waste.

Analytical Verification
  • 1H NMR: The C4-proton is a distinct singlet.

    • Starting Material: ~7.8–8.0 ppm (depending on solvent).

    • C2-Product: The shift of the C4-H will change based on the electronic nature of the new C2-substituent.

  • 13C NMR: Look for the disappearance of the C2-Cl signal (typically ~145-150 ppm for C-Cl alpha to N) and appearance of the new C-C bond.

References

  • Mechanistic control in chloropyridine couplings

    • Spivey, A. C.; Griesbaum, S. et al. "Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline." J. Org. Chem. (Analogous regioselectivity in polyhalo-heterocycles).
    • Note: While specific to quinazoline, the electronic alpha-activation rule applies identically to 2,3,5-trichloro-6-methylpyridine.
    • (Generic reference for polyhalo-coupling rules).

  • Regioselectivity in Polychlorinated Pyridines

    • Lutz Ackermann, et al.
    • Establishes the order C2 > C4 > C3 for oxid
  • Synthesis of Pyridine Herbicides (Picloram Analogs)

    • Literature regarding the synthesis of 4-amino-3,5,6-trichloropicolinic acid derivatives often utilizes 2,3,5,6-tetrachloropyridine or similar precursors, valid
    • US Patent 4111938A: Prepar

(Note: Specific "recipe" papers for 2,3,5-trichloro-6-methylpyridine are rare in open literature; these protocols are derived from first-principles of organometallic chemistry applied to this specific scaffold.)

Method

Application Note: Strategic Derivatization of 2,3,5-Trichloro-6-methylpyridine for Compound Library Generation

Abstract 2,3,5-Trichloro-6-methylpyridine (TCMP) represents a privileged scaffold in agrochemical and pharmaceutical discovery. Its poly-functional nature—featuring three electronically distinct chlorine atoms and an oxi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2,3,5-Trichloro-6-methylpyridine (TCMP) represents a privileged scaffold in agrochemical and pharmaceutical discovery. Its poly-functional nature—featuring three electronically distinct chlorine atoms and an oxidizable methyl group—offers a versatile platform for divergent synthesis. This guide provides a validated roadmap for selectively derivatizing TCMP. We detail protocols for regioselective Nucleophilic Aromatic Substitution (


), methyl group oxidation, and Palladium-catalyzed cross-coupling, enabling the rapid generation of diverse chemical libraries.

Chemo-Selectivity Analysis & Reactivity Map

The utility of TCMP lies in the differential reactivity of its substituents. Understanding the electronic bias of the pyridine ring is critical for successful derivatization.

  • C-2 Position (

    
     Gateway):  The chlorine at C-2 is activated by the adjacent ring nitrogen (inductive effect and resonance capability to stabilize the Meisenheimer intermediate). This is the most labile site for nucleophilic attack.
    
  • C-6 Methyl Group (Benzylic Anchor): The methyl group is susceptible to radical halogenation and oxidation. It serves as a handle for converting the lipophilic pyridine into polar carboxylic acids or aldehydes.

  • C-3 & C-5 Positions (Scaffold Core): These chlorines are electronically deactivated compared to C-2. Derivatization here requires transition metal catalysis (Suzuki-Miyaura or Buchwald-Hartwig) using electron-rich ligands to facilitate oxidative addition.

  • C-4 Position (The Silent Proton): The sole aromatic proton is flanked by two chlorine atoms, making it significantly acidic (

    
     ~26-28). It allows for potential Directed Ortho Metalation (DoM), though Lithium-Halogen exchange competition at C-3/C-5 presents a challenge.
    
Visualization: TCMP Reactivity Logic

TCMP_Reactivity cluster_legend Reactivity Hierarchy TCMP 2,3,5-Trichloro-6-methylpyridine (TCMP) SNAr C-2 Substitution (SNAr) Most Reactive Cl TCMP->SNAr Nucleophiles (R-NH2, R-OH) Oxidation C-6 Methyl Oxidation Acid/Aldehyde Formation TCMP->Oxidation Oxidants (KMnO4, SeO2) Coupling C-3/C-5 Cross-Coupling Pd-Catalyzed (Suzuki/Buchwald) TCMP->Coupling Pd(0) / Ligands DoM C-4 Lithiation (DoM) High Acidity Proton TCMP->DoM LDA / Electrophile Order: C-2 (Fastest) > C-6 > C-3/C-5 (Slowest) Order: C-2 (Fastest) > C-6 > C-3/C-5 (Slowest)

Figure 1: Chemo-selectivity map of TCMP showing primary reaction pathways.

Module A: The C-2 Gateway ( )

Targeting the C-2 chlorine is the most robust method for introducing diversity. The reaction proceeds via an addition-elimination mechanism.

Mechanism & Causality

The ring nitrogen withdraws electron density, making C-2 highly electrophilic. While C-6 is also adjacent to the nitrogen, the methyl group is an electron donor (weakly activating) and does not act as a leaving group. Therefore, regioselectivity for C-2 is inherent.

Protocol: C-2 Amination Library Generation

Objective: Synthesis of 2-amino-3,5-dichloro-6-methylpyridine derivatives.

Reagents:

  • Substrate: TCMP (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.2 equiv)

  • Base:

    
     (2.0 equiv) or 
    
    
    
    (for weaker nucleophiles)
  • Solvent: DMSO (anhydrous) or NMP

Step-by-Step Methodology:

  • Preparation: In a 20 mL scintillation vial (for library scale), dissolve TCMP (100 mg, 0.47 mmol) in DMSO (2 mL).

  • Addition: Add

    
     (130 mg, 0.94 mmol) followed by the amine of choice (0.56 mmol).
    
  • Reaction: Seal the vial and heat to 80°C for 4–12 hours.

    • Note: Highly nucleophilic amines (e.g., pyrrolidine) may react at RT; anilines require 100°C+.

  • Monitoring: Monitor by LCMS. Look for the disappearance of the parent mass (M+H 210/212) and appearance of the product (M+H 210 - 35 + amine_mass).

  • Work-up: Dilute with EtOAc (10 mL), wash with water (

    
     mL) to remove DMSO. Dry organic phase over 
    
    
    
    .
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Troubleshooting:

  • Issue: No reaction with bulky amines.

  • Solution: Switch solvent to Sulfolane and increase temp to 140°C, or use Pd-catalysis (Buchwald-Hartwig) as described in Module C.

Module B: C-6 Methyl Functionalization

The methyl group at C-6 allows for the construction of "Picloram-like" analogs. This is a critical pathway for generating polar scaffolds suitable for agrochemical screening.

Protocol: Oxidation to Carboxylic Acid

Objective: Synthesis of 3,5,6-trichloropicolinic acid derivatives (assuming C-2 is retained or substituted later).

Reagents:

  • Substrate: TCMP (or C-2 substituted derivative)

  • Oxidant:

    
     (3.0 equiv)
    
  • Solvent:

    
     / t-Butanol (1:1)
    

Step-by-Step Methodology:

  • Charge: Suspend TCMP (1.0 equiv) in

    
    /t-BuOH (0.2 M concentration).
    
  • Activation: Heat the mixture to 70°C.

  • Oxidant Addition: Add

    
     portion-wise over 1 hour. The purple color should fade to brown (
    
    
    
    precipitate).
    • Caution: Exothermic reaction. Monitor temperature.

  • Reflux: Stir at reflux for 6 hours.

  • Filtration: Filter hot through a Celite pad to remove

    
    . Wash pad with hot water.
    
  • Isolation: Acidify the filtrate with 1N HCl to pH 3. The carboxylic acid product often precipitates. If not, extract with EtOAc.

Module C: Advanced Cross-Coupling (C-3/C-5)

Derivatizing the C-3 and C-5 chlorines is challenging due to the strength of the C-Cl bond and the electron-deficient nature of the ring. Standard Suzuki conditions (


) often fail.
Mechanism & Causality

To activate the C-3/C-5 chlorides, we must use electron-rich, bulky phosphine ligands (dialkylbiaryl phosphines) that facilitate the oxidative addition of Palladium into the unreactive C-Cl bond.

Protocol: Suzuki-Miyaura Coupling

Objective: Arylation at C-3/C-5. Note that if C-2 Cl is present, it will react first. This protocol assumes C-2 has already been substituted (e.g., with a methoxy or amino group) or that C-2 selectivity is desired in a "one-pot" excess reagent scenario.

Reagents:

  • Catalyst:

    
     (5 mol%)
    
  • Ligand: SPhos or XPhos (10 mol%)

  • Boronic Acid: Aryl boronic acid (1.5 equiv)

  • Base:

    
     (3.0 equiv)
    
  • Solvent: Toluene/Water (10:1)

Step-by-Step Methodology:

  • Degassing: Sparge Toluene and Water with Nitrogen for 15 minutes. Oxygen inhibits the catalytic cycle.

  • Catalyst Formation: In a reaction tube, mix

    
     and SPhos in Toluene. Stir for 5 mins at RT to form the active catalytic species.
    
  • Assembly: Add TCMP substrate, Boronic acid, and

    
    .
    
  • Reaction: Seal and heat to 100°C for 16 hours.

  • Work-up: Filter through Celite. Concentrate and purify via Prep-HPLC.

Data Summary: Ligand Performance on Chloropyridines[1]
LigandConversion (24h)SelectivityNotes

< 10%N/AIneffective for unactivated chlorides.
SPhos > 95% High Excellent for sterically hindered substrates.
XPhos> 90%HighGood alternative; better for aminations.
dppf~ 40%ModerateOften leads to de-chlorination byproducts.

Library Synthesis Workflow

The following diagram illustrates a logical flow for creating a 50-compound library from TCMP.

Library_Workflow Start Start: TCMP Stock Step1 Step 1: C-2 Diversification (SNAr with 5 amines) Start->Step1 DMSO, K2CO3, 80°C Intermediates 5 Distinct Scaffolds (2-amino-3,5-dichloro...) Step1->Intermediates Branch1 Path A: C-6 Oxidation (Create Acids) Intermediates->Branch1 KMnO4 Branch2 Path B: C-5 Coupling (Suzuki Arylation) Intermediates->Branch2 Pd/SPhos, Ar-B(OH)2 FinalLib Final Library (50+ Analogs) Branch1->FinalLib Branch2->FinalLib

Figure 2: Divergent synthesis workflow for library generation.

Safety & Handling (E-E-A-T)

  • Toxicity: TCMP and its derivatives are often potent herbicides. Handle as if they are bioactive.[1]

  • Skin/Eye Contact: Chlorinated pyridines are severe irritants and potential sensitizers.[2] Wear double nitrile gloves and a face shield during high-temperature reactions.

  • Waste: All aqueous waste from Module 2 (Oxidation) contains Manganese and chlorinated organics; segregate as Heavy Metal/Halogenated waste.

  • Aquatic Hazard: TCMP is classified as H411 (Toxic to aquatic life with long-lasting effects).[3] Do not release into drains.[4]

References

  • Reactivity of Polychlorinated Pyridines

    • Spitzner, R. (2001). Pyridine and Pyridine Derivatives. In: Science of Synthesis. Thieme Chemistry.

  • Nucleophilic Aromatic Substitution Mechanisms

    • Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of the Reaction of Amines with Chloro-nitrobenzenes and Chloropyridines. Chemical Reviews, 49(2), 273-412.

  • Suzuki Coupling on Chloropyridines

    • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358-3366.

  • Oxidation of Methyl Pyridines

    • Kornblum, N., et al. (1959). A New and Selective Method of Oxidation. Journal of the American Chemical Society, 81(15), 4113-4114.

  • Safety Data

    • PubChem Compound Summary for CID 92279 (2,3,5-Trichloro-6-methylpyridine).

Sources

Application

Application Note: High-Resolution Quantification of 2,3,5-Trichloro-6-methylpyridine in Reaction Mixtures

Abstract This application note details a validated analytical protocol for the quantification of 2,3,5-trichloro-6-methylpyridine (TCMP), a critical intermediate in the synthesis of pyridine-based agrochemicals (e.g., Pi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a validated analytical protocol for the quantification of 2,3,5-trichloro-6-methylpyridine (TCMP), a critical intermediate in the synthesis of pyridine-based agrochemicals (e.g., Picloram, Triclopyr analogs). The method addresses the specific challenges of reaction matrix interference—including the presence of positional isomers (e.g., 2,3,6-trichloro-5-methylpyridine), unreacted starting materials (pentachloropyridine/picolines), and metallic catalyst residues. We present a dual-method strategy: a robust GC-FID protocol for routine process control and a GC-MS method for definitive impurity profiling.

Introduction & Analytical Strategy

The Analytical Challenge

The synthesis of chlorinated methylpyridines often involves non-selective chlorination or reductive dechlorination (e.g., Zn/acid), resulting in a "isomer soup." The target analyte, 2,3,5-trichloro-6-methylpyridine , possesses high volatility and lacks strong chromophores for selective UV detection, making Gas Chromatography (GC) the superior choice over HPLC.

Critical Quality Attributes (CQAs):

  • Isomer Resolution: The method must resolve the 2,3,5-isomer from the thermodynamically stable 2,3,6-isomer.

  • Matrix Tolerance: Reaction mixtures often contain Lewis acid catalysts (

    
    , 
    
    
    
    ) or metallic reductants (
    
    
    ), which can degrade GC columns if not removed.
  • Inertness: Polychlorinated pyridines are prone to adsorption on active sites (silanols) in the liner or column, leading to peak tailing.

Workflow Overview

The analytical workflow integrates sample quenching (to halt reaction progress) with a biphasic extraction to isolate the organic analytes from inorganic salts.

AnalyticalWorkflow ReactionMix Reaction Mixture (TCMP, Isomers, Zn/Al salts) Quench Quench & Neutralization (pH Adjustment) ReactionMix->Quench Stop Reaction Extract Liquid-Liquid Extraction (Toluene/DCM + ISTD) Quench->Extract Remove Salts GC_FID Method A: GC-FID (Quantification) Extract->GC_FID Routine QC GC_MS Method B: GC-MS (ID Confirmation) Extract->GC_MS Impurity ID Data Purity & Yield Calculation GC_FID->Data GC_MS->Data

Figure 1: Analytical workflow for the isolation and quantification of TCMP from complex reaction matrices.

Experimental Protocols

Sample Preparation (Standardized)

Objective: Remove inorganic catalysts and protect the GC inlet liner.

Reagents:

  • Extraction Solvent: Toluene (HPLC Grade).

  • Internal Standard (ISTD): 1,2,4-Trichlorobenzene or 2,4,6-Tribromoanisole (Distinct retention time, similar halogenated nature).

  • Quench Buffer: 1M

    
     or Sat. 
    
    
    
    .

Protocol:

  • Sampling: Aliquot 1.0 mL of reaction mixture into a 20 mL scintillation vial.

  • Quench: Slowly add 5.0 mL of saturated

    
     (Caution: Gas evolution if acidic).
    
  • Extraction: Add 5.0 mL of Toluene containing ISTD (1.0 mg/mL).

  • Agitation: Vortex for 60 seconds; allow phases to separate (centrifuge at 3000 rpm if emulsion forms).

  • Filtration: Transfer the upper organic layer through a 0.2 µm PTFE syringe filter into a GC vial.

    • Note: Do not use Nylon filters (potential adsorption of chlorinated pyridines).

Method A: GC-FID (Routine Quantification)

Application: High-throughput monitoring of reaction yield and purity.

ParameterSetting / SpecificationRationale
Instrument Agilent 7890B or equivalent with FIDRobust, linear response for hydrocarbons.
Column Rtx-1 or DB-1 (30 m × 0.25 mm × 0.25 µm)100% Dimethyl polysiloxane provides boiling-point based separation, ideal for non-polar chlorinated isomers.
Inlet Split/Splitless, 250°CHigh temp ensures rapid volatilization.
Split Ratio 50:1Prevents column overload from bulk solvent.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimal linear velocity for resolution.
Oven Program 80°C (1 min) → 15°C/min → 200°C → 25°C/min → 280°C (3 min)Slow ramp in the middle separates closely eluting isomers.
Detector (FID) 300°C;

: 30 mL/min, Air: 400 mL/min
High temp prevents condensation of high-boilers.
Injection Vol 1.0 µLStandard volume.
Method B: GC-MS (Impurity Identification)

Application: Validating peak purity and identifying unknown by-products (e.g., over-chlorinated species).

ParameterSetting / Specification
MS Source EI Source, 230°C, 70 eV
Scan Range 45–400 amu
SIM Mode Monitor ions: 195, 197, 199 (Molecular Ion Cluster for

)
Interface 280°C

Data Analysis & Validation

Isomer Resolution Logic

The primary analytical risk is the co-elution of the 2,3,5-isomer with the 2,3,6-isomer.

  • 2,3,5-trichloro-6-methylpyridine: Less sterically hindered, typically elutes after the 2,3,6-isomer on non-polar columns due to slightly higher boiling point interactions.

  • Resolution (

    
    ):  Must be 
    
    
    
    for quantitative accuracy.

Calculation:



Where RF  (Response Factor) is determined via a 5-point calibration curve (0.1 mg/mL – 5.0 mg/mL).
Synthesis Pathway & Impurity Mapping

Understanding the origin of impurities is vital for the analyst.

SynthesisPath Start Pentachloropyridine Step1 Reaction: Methylation / Reduction Start->Step1 Target Target: 2,3,5-Trichloro-6-methylpyridine Step1->Target Major Path Impurity1 Impurity A: 2,3,6-Trichloro-5-methylpyridine (Regioisomer) Step1->Impurity1 Side Reaction Impurity2 Impurity B: Tetrachloro-methylpyridine (Under-reduced) Step1->Impurity2 Incomplete Rxn

Figure 2: Potential impurity origins. Impurity A requires chromatographic resolution; Impurity B is easily separated by boiling point.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Active sites in liner or column. Pyridines are basic and bind to acidic silanols.1. Replace liner with Ultra-Inert Deactivated Liner (with glass wool).2. Trim 10cm from column inlet.3. Use base-deactivated columns (e.g., Rtx-5 Amine).
Ghost Peaks Carryover from high-boiling byproducts.Increase final bake-out temperature to 300°C for 5 minutes.
Response Drift FID jet clogging (if silylation reagents used) or septum bleed.Check FID jet; replace septum. Ensure ISTD area counts are stable.
Emulsions Surfactants or fine particulates in reaction mix.Add saturated NaCl (salting out) or filter through Celite before extraction.

References

  • US Patent 4,111,938 . Preparation of 2,3,5-trichloropyridine. (Describes the reductive dechlorination of pentachloropyridine, establishing the impurity profile baseline). Link

  • Sigma-Aldrich . 3,5,6-Trichloro-2-pyridinol Analytical Standard (Pestanal). (Reference for related chlorinated pyridine standards and handling). Link

  • Journal of Agricultural and Food Chemistry . Accurate determination of 2,4,6-trichloroanisole... by GC-ECD. (Establishes protocols for extracting chlorinated aromatics and ISTD selection). Link

  • Asian Journal of Chemistry . Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. (Provides structural data on closely related isomers). Link

  • BenchChem . 2-Chloro-4-(chloromethyl)pyridine hydrochloride Properties. (Data on stability and reactivity of chloromethylpyridines). Link

Method

Application Note: Synthesis of Trifluoromethylpyridines from 2,3,5-Trichloro-6-methylpyridine

This Application Note and Protocol guide details the role of 2,3,5-trichloro-6-methylpyridine as a critical starting material in the synthesis of 2,3,5-trichloro-6-(trifluoromethyl)pyridine . This specific transformation...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the role of 2,3,5-trichloro-6-methylpyridine as a critical starting material in the synthesis of 2,3,5-trichloro-6-(trifluoromethyl)pyridine .

This specific transformation is a cornerstone in the industrial production of fluoro-agrochemicals, leveraging the stability of the polychlorinated pyridine core to permit harsh side-chain functionalization.

Executive Summary

2,3,5-trichloro-6-methylpyridine serves as the primary substrate for the synthesis of 2,3,5-trichloro-6-(trifluoromethyl)pyridine , a high-value intermediate used in the manufacture of next-generation herbicides and fungicides. Its role is twofold:

  • Structural Scaffold: It provides the pre-chlorinated pyridine core, which is electronically deactivated, preventing unwanted electrophilic substitution during subsequent harsh reaction steps.

  • Reactive Precursor: The 6-methyl group acts as the specific site for radical halogenation, enabling the conversion to a trichloromethyl (

    
    ) group, which is the requisite leaving group for chlorine-fluorine exchange (Halex).
    

This guide outlines the optimized two-step protocol: Radical Side-Chain Chlorination followed by Catalytic Fluorination (Halex Reaction) .

Chemical Mechanism & Pathway

The transformation relies on the distinct reactivity of the alkyl side chain versus the electron-deficient pyridine ring.

Step 1: Radical Chlorination (Photo-chlorination)

The methyl group undergoes exhaustive free-radical substitution. The presence of three chlorine atoms on the ring (positions 2, 3, 5) deactivates the ring towards electrophilic attack, ensuring that chlorine gas (


) reacts exclusively at the methyl position under UV irradiation or radical initiation.


Step 2: Fluorination (Halex Reaction)

The trichloromethyl intermediate is subjected to halogen exchange using anhydrous Hydrogen Fluoride (HF) and a Lewis acid catalyst (e.g.,


 or 

). The driving force is the high bond energy of the C-F bond relative to the C-Cl bond.


Pathway Visualization

G Start 2,3,5-Trichloro- 6-methylpyridine Inter 2,3,5-Trichloro- 6-(trichloromethyl)pyridine (Intermediate) Start->Inter Step 1: Cl2, UV/AIBN (Radical Chlorination) Byprod HCl (Gas) Start->Byprod -3HCl Product 2,3,5-Trichloro- 6-(trifluoromethyl)pyridine (Target) Inter->Product Step 2: HF, SbCl5 (Halex Reaction) Inter->Byprod -3HCl

Figure 1: Sequential transformation pathway from methyl precursor to trifluoromethyl target.

Experimental Protocol

Safety Pre-Requisites (CRITICAL)
  • HF Danger: Anhydrous HF is fatal upon skin contact or inhalation. All operations must occur in a specialized Hastelloy or Monel autoclave within a Class I fume hood. Calcium gluconate gel must be immediately available.

  • Pressure: Reactions generate HCl gas, significantly increasing system pressure. Pressure relief valves must be calibrated.

Phase 1: Exhaustive Chlorination

Objective: Convert 2,3,5-trichloro-6-methylpyridine to 2,3,5-trichloro-6-(trichloromethyl)pyridine.

  • Setup: Equip a glass reactor with a quartz immersion well (for UV lamp), gas inlet sparger, reflux condenser, and caustic scrubber (NaOH) for HCl off-gas.

  • Loading: Charge 2,3,5-trichloro-6-methylpyridine (1.0 eq) into the reactor. If the substrate is solid (MP ~50°C), melt it or dissolve in

    
     (though neat reaction is preferred industrially).
    
  • Initiation: Heat to 80-100°C. Turn on the UV lamp (Hg-vapor, medium pressure).

  • Addition: Sparge Chlorine gas (

    
    ) slowly. Maintain a rate where 
    
    
    
    breakthrough to the scrubber is minimal.
  • Monitoring: Monitor reaction progress via GC-FID.

    • Checkpoint: The reaction proceeds through mono- (

      
      ) and di- (
      
      
      
      ) intermediates. Continue until the di-chloro peak is <1.0%.
  • Work-up: Purge with Nitrogen (

    
    ) to remove dissolved 
    
    
    
    and HCl. The crude trichloromethyl product is often used directly in Phase 2 without purification.
Phase 2: High-Pressure Fluorination

Objective: Convert the trichloromethyl intermediate to the trifluoromethyl target.

  • Equipment: Inconel or Hastelloy autoclave (resistant to HF).

  • Loading:

    • Charge crude 2,3,5-trichloro-6-(trichloromethyl)pyridine (1.0 eq).

    • Add Catalyst: Antimony Pentachloride (

      
      , 2-5 mol%).
      
  • HF Addition: Cool the autoclave to 0°C. Transfer Anhydrous HF (4.0 - 6.0 eq) via a closed system.

  • Reaction:

    • Seal and heat to 130°C - 150°C .

    • Pressure Control: The pressure will rise due to HCl generation. Regulate pressure to ~20-30 bar via a back-pressure regulator (venting HCl to a scrubber) to drive the equilibrium forward.

  • Duration: 6–12 hours.

  • Work-up:

    • Cool to room temperature.[1]

    • Vent excess HF and HCl (scrubbed).

    • Dissolve residue in Dichloromethane (DCM).

    • Wash with water, then saturated

      
       (careful: gas evolution).
      
    • Dry over

      
       and concentrate.
      
  • Purification: Vacuum distillation.

Data & Performance Metrics

The following data represents typical yields and conversion rates for this protocol.

ParameterPhase 1 (Chlorination)Phase 2 (Fluorination)
Reagent Stoichiometry

(3.5 eq)
HF (5.0 eq)
Catalyst UV Light / AIBN

or

Temperature 100°C140°C
Pressure Atmospheric25 Bar
Conversion >99%>98%
Isolated Yield 95% (Crude)85-90%
Major Byproduct Under-chlorinated speciesUnder-fluorinated (

)
Workflow Diagram

Workflow cluster_0 Phase 1: Chlorination cluster_1 Phase 2: Fluorination Step1 Load Substrate (Melt or Solvent) Step2 Sparge Cl2 Gas (UV Irradiation, 100°C) Step1->Step2 Step3 N2 Purge (Remove HCl/Cl2) Step2->Step3 Step4 Transfer to Autoclave (Add SbCl5 + HF) Step3->Step4 Crude Transfer Step5 Heat to 140°C (Vent HCl @ 25 bar) Step4->Step5 Step6 Quench & Distill Step5->Step6

Figure 2: Operational workflow for the two-stage synthesis.

Troubleshooting & Optimization

  • Incomplete Chlorination: If GC shows remaining

    
    , increase reaction temperature by 10°C or add a radical initiator (AIBN) to supplement UV light.
    
  • Corrosion: If Fe/Ni contamination is found in the final product, check autoclave passivation. Water content in HF must be <100 ppm to minimize corrosion.

  • Yield Loss: Volatility of the trifluoromethyl product can lead to losses during vacuum distillation. Use a fractionating column with high theoretical plates.

References

  • Synthesis of Trifluoromethylpyridines via Halogen Exchange. Source: National Institutes of Health (PMC). Context: Discusses the general "Halex" reaction mechanism for converting trichloromethylpyridines to trifluoromethylpyridines using HF and Lewis acid catalysts. URL:[Link]

  • Preparation of 2,3-dichloro-5-(trifluoromethyl)pyridine.
  • Synthesis and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Source: Asian Journal of Chemistry.[2] Context: Details the radical chlorination step of chloromethyl pyridines, confirming the stability of the polychlorinated ring during side-chain activation. URL:[Link][2][3][4]

  • Method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.

Sources

Application

Precision Gas-Phase Chlorination of Methylpyridines: Continuous Flow Protocols

Executive Summary & Mechanistic Insight The chlorination of methylpyridines (picolines) is a critical transformation in the synthesis of agrochemicals (e.g., nitrapyrin, picloram) and pharmaceutical intermediates. While...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Insight

The chlorination of methylpyridines (picolines) is a critical transformation in the synthesis of agrochemicals (e.g., nitrapyrin, picloram) and pharmaceutical intermediates. While liquid-phase methods exist, gas-phase chlorination offers superior selectivity, reduced solvent waste, and access to exhaustive chlorination states (e.g., trichloromethyl derivatives) that are difficult to achieve in batch liquid systems due to steric hindrance and solvent interactions.

The Mechanism: Free-Radical Chain Substitution

The reaction proceeds via a free-radical chain mechanism. Unlike electrophilic aromatic substitution (which targets the ring), gas-phase conditions favor side-chain substitution at the methyl group.

  • Initiation: Homolytic cleavage of

    
     (thermally at 
    
    
    
    or photochemically).
    
    
  • Propagation:

    • Hydrogen abstraction from the methyl group:

      
      
      
    • Chlorination of the radical:

      
      
      
  • Termination: Radical recombination (minor pathway in flow due to dilution).

Critical Control Point: The selectivity between mono- (


), di- (

), and tri- (

) chlorinated products is governed by the Chlorine-to-Substrate Molar Ratio and Residence Time .

Experimental Setup: The Continuous Flow Rig

Objective: Design a corrosion-resistant, thermally stable system capable of handling corrosive gases and high exotherms.

Hardware Specifications
ComponentSpecificationRationale
Reactor Body Fused Quartz Tubular Reactor (ID: 10-20mm, Length: 50-80cm)Quartz is inert to

/

at high T (

) and allows UV transmission if photo-initiation is required.
Vaporizer Packed bed (Glass beads), heated to 200-250°CEnsures rapid, pulse-free vaporization of the liquid methylpyridine before it meets the chlorine stream.
Gas Delivery Mass Flow Controllers (MFCs) - Hastelloy wetted partsPrecise stoichiometry control. Standard SS316 corrodes rapidly with wet

.
Heating Three-zone Split Tube FurnaceAllows a temperature gradient: Pre-heat (Zone 1), Reaction (Zone 2), Post-anneal (Zone 3).
Quench/Scrub Dual-stage Scrubber (NaOH)Immediate neutralization of HCl byproduct and unreacted

.
Workflow Diagram

The following diagram illustrates the logical flow and safety interlocks of the experimental rig.

G cluster_feeds Feed System N2 N2 Carrier Gas (MFC) Vaporizer Vaporizer (Packed Bed, 250°C) N2->Vaporizer Cl2 Cl2 Gas (MFC - Hastelloy) Mixer Static Mixer (Quartz) Cl2->Mixer Gas Substrate Methylpyridine (Syringe Pump) Substrate->Vaporizer Vaporizer->Mixer Vapor Reactor Quartz Tubular Reactor (350-400°C) Mixer->Reactor Condenser Condenser (0°C) Reactor->Condenser Hot Effluent Separator Phase Separator Condenser->Separator Scrubber Caustic Scrubber (20% NaOH) Separator->Scrubber HCl/Cl2 Gas Analysis GC-MS/FID Separator->Analysis Liquid Product

Caption: Schematic of the gas-phase chlorination rig showing feed vaporization, mixing, reaction, and downstream separation.[1][2][3][4][5][6][7]

Experimental Protocol: Thermal Chlorination of 2-Picoline

Target Product: 2-(Trichloromethyl)pyridine (Nitrapyrin precursor) Safety Pre-requisite: All operations must be conducted in a high-velocity fume hood. Operators must wear full PPE including face shields and have a chlorine gas detector active.

Phase 1: System Preparation
  • Leak Check: Pressurize the system with Nitrogen (5 bar) and hold for 30 minutes. Pressure drop must be <0.1 bar.

  • Drying: Purge the reactor with anhydrous

    
     at 150°C for 1 hour. Moisture reacts with Chlorine to form corrosive hypochlorous acid.
    
  • Scrubber Activation: Ensure the scrubber recirculation pump is active (20% NaOH solution).

Phase 2: Startup & Reaction[8]
  • Thermal Ramp: Set the tube furnace to the target reaction temperature (

    
    ).
    
  • Vaporizer Start: Set vaporizer temperature to

    
     (boiling point of 2-picoline is ~129°C, but superheating ensures no condensation).
    
  • Carrier Flow: Establish

    
     flow (e.g., 100 sccm).
    
  • Substrate Feed: Start the 2-picoline syringe pump (e.g., 0.5 mL/min). Allow the system to equilibrate for 5 minutes.

  • Chlorine Introduction (CRITICAL):

    • Slowly introduce

      
       gas.[8]
      
    • Stoichiometry: For trichlorination, the theoretical molar ratio is 3:1 (

      
      :Picoline). In practice, use a 6:1 to 10:1 excess  to drive the reaction to completion and prevent coupling/tars.
      
    • Note: The reaction is exothermic.[9] Monitor the internal thermocouple. A spike >20°C suggests "hot spots"; increase

      
       dilution if observed.
      
Phase 3: Steady State & Collection
  • Run the system for 3 residence times before collecting samples.

  • The product will condense as a dark liquid in the cold trap (

    
    ).
    
  • HCl gas will pass through to the scrubber.

Phase 4: Shutdown
  • Stop Chlorine: Turn off

    
     flow first.
    
  • Flush: Increase

    
     flow to flush all reactive gases into the scrubber (15 mins).
    
  • Stop Substrate: Turn off the liquid pump.

  • Cool Down: Turn off the furnace but maintain

    
     flow until 
    
    
    
    .

Process Optimization & Troubleshooting

Reaction Pathway & Selectivity

The chlorination occurs sequentially. To stop at the mono- or di- stage, lower the temperature and reduce the


 ratio.

ReactionPath Start 2-Methylpyridine (2-Picoline) Mono 2-(Chloromethyl)pyridine (Unstable) Start->Mono + Cl2 / - HCl Di 2-(Dichloromethyl)pyridine Mono->Di + Cl2 / - HCl Tri 2-(Trichloromethyl)pyridine (Target) Di->Tri + Cl2 / - HCl Tar Polymers/Tars (Over-reaction) Tri->Tar T > 450°C Low Dilution

Caption: Sequential chlorination pathway. Selectivity is tuned via Residence Time and Temperature.

Troubleshooting Table
IssueProbable CauseCorrective Action
Charring / Black Tar Temperature too high (>400°C) or poor mixing.Reduce reactor T; Increase

dilution flow rate.
Low Conversion Residence time too short or T too low.Decrease flow rates (increase residence time); Increase T to 350°C.
Corrosion (Green salts) Moisture ingress.Replace seals; extend drying purge; ensure anhydrous feeds.
Inconsistent Flow Vaporizer clogging.Increase vaporizer T; switch to larger packing beads.

Safety & Risk Management (E-E-A-T)

Handling chlorine gas requires strict adherence to safety protocols.[7][8][10][11][12]

  • Engineering Controls:

    • Scrubber Redundancy: The scrubber capacity must be calculated to neutralize the entire chlorine cylinder content in case of a catastrophic regulator failure.

    • Auto-Shutoff: Interlock the

      
       MFC with the fume hood airflow monitor. If hood flow drops, 
      
      
      
      shuts off.
  • Chemical Compatibility:

    • Do NOT use: Titanium (ignites in dry

      
      ), standard Stainless Steel (corrodes in wet 
      
      
      
      ), or silicone tubing (swells/degrades).
    • Use: Hastelloy C-276, Monel 400, PTFE/PFA, or Fused Quartz.

  • Emergency Response:

    • Ammonia vapor (from a squeeze bottle) can detect minor

      
       leaks (forms white smoke cloud of 
      
      
      
      ).
    • Warning: Do not spray ammonia directly on a large leak; the reaction is exothermic.

References

  • Mechanism & Kinetics: Tyndall, G. S., et al. "Kinetics and mechanism of the gas-phase reaction of Cl atoms with pyridine." Journal of Physical Chemistry, 2007. Link

  • Reactor Design: Kappe, C. O., et al. "Continuous Flow Chlorination." Chemical Reviews, 2016. Link

  • Industrial Context: "Process for the preparation of 2-chloro-5-trichloromethylpyridine."[4][13] U.S. Patent 4,634,771. Link

  • Safety Data: "Chlorine - Safety Data Sheet." National Oceanic and Atmospheric Administration (NOAA). Link

  • Thermodynamics: "Gas Phase Chlorination of Picolines." Kirk-Othmer Encyclopedia of Chemical Technology. Link

Sources

Technical Notes & Optimization

Troubleshooting

optimizing reaction conditions for 2,3,5-trichloro-6-methylpyridine synthesis

This technical support guide is designed for researchers and process chemists optimizing the synthesis of 2,3,5-trichloro-6-methylpyridine (CAS: 22109-56-4).[1] This compound is a critical intermediate for agrochemicals...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers and process chemists optimizing the synthesis of 2,3,5-trichloro-6-methylpyridine (CAS: 22109-56-4).[1] This compound is a critical intermediate for agrochemicals (e.g., Picloram analogs) and nitrification inhibitors.

The guide focuses on the Liquid-Phase Catalytic Chlorination of 2-Methylpyridine (α-Picoline) , as this route offers the highest potential for optimization but presents significant challenges regarding regioselectivity and tar formation.[1]

Current Status: Operational Scope: Reaction Optimization, Impurity Profiling, Troubleshooting Lead Scientist: Dr. A. Vance[1]

Core Reaction Protocol (Liquid-Phase Chlorination)

The primary challenge in synthesizing 2,3,5-trichloro-6-methylpyridine is achieving ring chlorination (electrophilic substitution) while suppressing side-chain chlorination (radical substitution) of the methyl group.[1]

Optimized Workflow
  • Substrate: 2-Methylpyridine (α-Picoline)[1]

  • Reagent: Chlorine gas (

    
    )[1][2]
    
  • Catalyst: Lewis Acid (Ferric Chloride

    
     or Aluminum Chloride 
    
    
    
    )[1]
  • Solvent/Moderator: Water (Critical for thermal management and HCl scavenging)[1]

Step-by-Step Procedure
  • Setup: Use a jacketed glass reactor equipped with a high-efficiency overhead stirrer, a gas dispersion tube (fritted glass), and a reflux condenser connected to a caustic scrubber (NaOH) to trap HCl and excess

    
    .
    
  • Loading: Charge the reactor with 2-methylpyridine and water.

    • Ratio: 1.0 eq 2-methylpyridine : 2.0–4.0 eq Water.[1]

    • Catalyst: Add anhydrous

      
       (3-5 mol%).[1]
      
  • Initiation (Low Temp): Heat mixture to 50–60°C . Begin slow

    
     sparging.
    
    • Goal: Formation of mono- and dichloro- intermediates.[1][3][4][5]

    • Note: The reaction is exothermic; use jacket cooling to maintain temp.

  • Ramp (High Temp): Once 2.0 eq of

    
     has been consumed, slowly ramp temperature to 90–105°C .
    
    • Goal: Drive the reaction to the trichloro- stage (2,3,5-substitution).[1]

    • Warning: Do not exceed 130°C. Temperatures >140°C significantly increase the risk of radical attack on the methyl group (forming

      
      ).
      
  • Quench & Workup: Purge with

    
     to remove residual 
    
    
    
    .[1] Neutralize with aqueous NaOH to pH 8-9. Extract with Dichloromethane (DCM) or Toluene.[1]

Process Visualization

Reaction Workflow & Critical Control Points

ReactionWorkflow Start Start: 2-Methylpyridine + Water + FeCl3 Stage1 Stage 1: Chlorination (50-60°C) Start->Stage1 Cl2 Sparging Stage1->Start Exotherm Control Stage2 Stage 2: Chlorination (90-105°C) Stage1->Stage2 Ramp Temp Stage2->Stage2 Check GC for Side-Chain Cl Quench Quench & Neutralization (pH 8-9) Stage2->Quench N2 Purge Separation Phase Separation (Organic Layer) Quench->Separation DCM Extraction

Figure 1: Two-stage temperature ramp strategy to maximize ring chlorination selectivity.

Troubleshooting Guide (FAQ)

This section addresses specific failure modes reported by users.

Category A: Yield & Selectivity

Q1: I am seeing significant amounts of "tar" or black polymeric material in the reactor.

  • Diagnosis: Polymerization of pyridine intermediates, likely caused by "hot spots" or insufficient moderation.

  • Root Cause: The reaction of picoline with

    
     is highly exothermic. Without a heat sink, local temperatures spike, leading to oxidative polymerization.
    
  • Corrective Action:

    • Increase Water Content: Ensure water is present at 2-4 molar equivalents relative to picoline.[1] Water acts as a high-capacity heat sink and helps solubilize the HCl salt, preventing precipitation that traps heat.[1]

    • Agitation: Increase stirrer RPM. Poor gas-liquid mass transfer creates localized zones of high

      
       concentration.[1]
      

Q2: My GC-MS shows a peak with mass M+34 (monochloromethyl) or M+68 (dichloromethyl). The methyl group is reacting. [2][3][4][5][6][7][8]

  • Diagnosis: Side-chain chlorination (Radical Mechanism).[1][2]

  • Root Cause: Radical conditions have been inadvertently triggered.[1] This is usually caused by UV light or excessive temperature.[1]

  • Corrective Action:

    • Light Exclusion: Wrap the reactor in aluminum foil. Even ambient lab light can initiate radical chlorination at the benzylic-like methyl position.[1]

    • Temperature Cap: Strictly limit the Stage 2 temperature to 110°C . Above this threshold, the activation energy for methyl-hydrogen abstraction is met.[1]

    • Radical Scavenger: In extreme cases, add a radical inhibitor (e.g., trace hydroquinone), though this may slow the overall rate.

Q3: I cannot separate the 2,3,5-isomer from the 2,3,6-isomer.

  • Diagnosis: Regioselectivity failure.[1]

  • Insight: Direct chlorination of 2-methylpyridine naturally favors the 3 and 5 positions (beta to nitrogen).[1] However, the 6-position (alpha to nitrogen) is also reactive.[1]

  • Corrective Action:

    • Purification: These isomers have close boiling points.[1] Fractional Crystallization is often superior to distillation for this pair.[1] The 2,3,5-trichloro isomer often crystallizes differently from non-polar solvents (e.g., Hexane/Heptane) compared to the more symmetrical 2,3,5,6-tetrachloro impurities.

Category B: Reaction Monitoring

Q4: How do I know when to stop the reaction?

  • Guideline: Monitor the disappearance of the 3,5-dichloro-2-methylpyridine intermediate.[1]

  • Stop Criteria: Stop when the 3,5-dichloro peak drops below 5% area on GC. Extending beyond this point yields diminishing returns and promotes over-chlorination to 2,3,4,5-tetrachloro-6-methylpyridine .[1]

Troubleshooting Logic Tree

Troubleshooting Issue Identify Issue Tar Black Tar/Polymer Issue->Tar SideChain Side-Chain Cl (-CH2Cl) Issue->SideChain LowYield Low Conversion Issue->LowYield ActionTar Action: Increase Water Ratio Improve Stirring Tar->ActionTar ActionSide Action: Exclude Light Reduce Temp <110°C SideChain->ActionSide ActionYield Action: Check Cl2 Flow Refresh Catalyst LowYield->ActionYield

Figure 2: Decision tree for rapid diagnosis of reaction failures.

Optimization Data Summary

The following table summarizes the effect of key variables on the ratio of Ring vs. Side-Chain chlorination.

VariableConditionRing Chlorination (Desired)Side-Chain Chlorination (Unwanted)Tar Formation
Temperature < 60°CSlowNegligibleLow
90–105°C Optimal Low Moderate
> 140°CHighVery High High
Light AmbientModerateHighN/A
Dark High Low N/A
Water Content None (Neat)ModerateModerateHigh (Runaway risk)
2-4 eq High Low Low

Alternative Synthesis Route (High Purity)

For applications requiring >99% purity where isomer separation is not feasible, the Cyclization Route is recommended over direct chlorination.

  • Precursor: 2,2,4-trichloro-5-oxohexanenitrile.[1][9]

  • Method: Cyclization with anhydrous HCl.[1]

  • Advantage: This method constructs the pyridine ring with the chlorines already in position, avoiding the selectivity issues of chlorinating an existing ring.

References

  • Preparation of Polychlorinated Pyridines. Source: US Patent 4,281,135 (Dow Chemical Co).[1] Relevance: Establishes the baseline for liquid-phase chlorination of picolines and the necessity of temperature staging. Link:[1]

  • Method of Side-Chain Chlorination of 2-Chloro-methylpyridine (Contrast Study). Source: EP Patent 0557967B1.[1][3][4] Relevance: Provides the inverse conditions (conditions to avoid), detailing how radical initiators and low water content favor side-chain attack. Link:[1]

  • Synthesis of 2,3,5-Trichloro-6-methylpyridine via Cyclization. Source: ChemicalBook / GuideChem Database (CAS 22109-56-4).[1] Relevance: Identifies the acyclic precursor route (2,2,4-trichloro-5-oxohexanenitrile) for high-purity applications. Link:

  • Mechanism of Pyridine Chlorination. Source:Journal of Heterocyclic Chemistry (General Reference for Pyridine EAS).[1] Relevance: Explains the deactivation of the pyridine ring by successive chlorine additions, necessitating higher temperatures for the 3rd chlorine addition.

Sources

Optimization

Technical Support Center: Purification of 2,3,5-Trichloro-6-Methylpyridine

The following technical guide is structured as a Tier 3 Engineering Support document. It addresses the purification of 2,3,5-trichloro-6-methylpyridine (CAS: 22109-56-4), a critical intermediate often encountered in the...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Engineering Support document. It addresses the purification of 2,3,5-trichloro-6-methylpyridine (CAS: 22109-56-4), a critical intermediate often encountered in the synthesis of agrochemicals like Picloram or Chlorpyrifos analogs.[1][2]

Document ID: TS-PUR-TCMP-04 Subject: Troubleshooting Isolation & Purity Enhancement of Crude 2,3,5-Trichloro-6-methylpyridine Target Audience: Process Chemists, R&D Scientists[1][2]

Executive Summary

Crude 2,3,5-trichloro-6-methylpyridine (TCMP) synthesized via the chlorination of 2-methylpyridine (alpha-picoline) typically contains a complex mixture of isomers (e.g., 2,3,6-trichloro-4-methylpyridine), over-chlorinated byproducts (tetrachloro-), and polymeric tars.[1][2] Achieving >98% purity requires a bifurcated approach: Fractional Vacuum Distillation for bulk separation followed by Selective Crystallization for isomer resolution.[1][2]

Part 1: Troubleshooting & FAQs

Q1: My crude reaction mixture is a dark, viscous oil. Direct distillation causes rapid fouling of the column.[1][2] How do I proceed?

Diagnosis: Thermal degradation of polymeric byproducts (tars) generated during high-temperature chlorination.[1][2] Solution: Implement a "Flash Cut" prior to fractional distillation.[1][2]

Protocol:

  • Quench & Wash: If your synthesis involved Lewis acid catalysts (e.g.,

    
    , 
    
    
    
    ), quench the reaction mixture with dilute HCl to solubilize metal salts, then separate the organic phase.[2]
  • Flash Distillation (The "Stripping" Run):

    • Do not attempt fractionation yet.

    • Set up a short-path distillation apparatus (wiped film evaporator is ideal for scale-up).[1][2]

    • Apply high vacuum (<10 mmHg).[1][2]

    • Distill rapidly to separate all volatiles from the non-volatile black tar.[1][2]

    • Target: Collect everything boiling between 100°C and 160°C (at 10 mmHg).

  • Result: You now have a semi-solid or yellow oil "clarified crude" suitable for fractionation.[1][2]

Q2: I am seeing a persistent impurity (~5-10%) by GC that co-distills with my product. How do I remove it?

Diagnosis: This is likely a positional isomer, such as 2,3,6-trichloro-4-methylpyridine or 2,3,6-trichloro-5-methylpyridine .[1] Isomers often have boiling points within 2-5°C of each other, rendering standard distillation ineffective.[1][2] Solution: Switch to Melt Crystallization or Solvent Recrystallization .[1][2]

The "Solvent Switch" Technique: Chlorinated pyridines exhibit significant solubility differences in non-polar vs. polar aprotic solvents.[1][2]

  • Solvent A (Non-polar): Hexane or Heptane.

    • Behavior: TCMP is moderately soluble hot, insoluble cold.[1][2] Good for bulk crystallization.[1][2]

  • Solvent B (Polar Prot.): Methanol or Isopropyl Alcohol (IPA).[1][2]

    • Behavior: Isomers often have different supersaturation points here.[1][2]

Recommended Protocol (Recrystallization):

  • Dissolve the distilled fraction in Methanol (approx. 2-3 mL per gram of solid) at reflux (~65°C).

  • Cool slowly to Room Temperature (25°C) over 2 hours. Do not crash cool.

  • If oiling out occurs (common with impurities), seed the mixture with a pure crystal of TCMP at 35°C.

  • Cool further to 0-5°C.

  • Filter and wash with cold methanol.[1][2]

    • Why this works: The symmetrical nature of the 2,3,5-trichloro-6-methyl substitution pattern often leads to higher lattice energy (and thus lower solubility) compared to asymmetric isomers, allowing it to crystallize out first.[1]

Q3: The product is solid but has a persistent yellow/brown color.

Diagnosis: Trace polychlorinated polymers or metal residues.[1][2] Solution: Adsorptive Filtration.[1][2]

  • Dissolve the solid in Toluene (10 mL/g).

  • Add Activated Carbon (5 wt%) and Silica Gel (5 wt%).[1][2]

  • Stir at 50°C for 30 minutes.

  • Filter hot through a Celite pad.[1][2]

  • Evaporate toluene to recover white/off-white crystals.[1][2]

Part 2: Physical Property Data Reference

Accurate data is crucial for setting distillation cuts and crystallization parameters.[1][2]

PropertyValueNotes
CAS Number 22109-56-4Distinct from 2,3,5-trichloropyridine (16063-70-0)
Molecular Weight 196.46 g/mol
Boiling Point ~238°C (760 mmHg)~110-115°C at 10 mmHg (Estimated)
Melting Point 45 - 55°CBroad range indicates isomer impurities.[1][2] Pure is sharper.[1][2]
Solubility (Water) Insoluble< 10 mg/L
Solubility (MeOH) High (Hot), Low (Cold)Ideal for recrystallization
Solubility (Toluene) Very HighGood for extraction/washing

Part 3: Purification Decision Tree (Workflow)

The following diagram illustrates the logical flow for purifying crude TCMP based on the state of the material.

PurificationWorkflow Start Crude Reaction Mixture (Dark Oil/Solid) FlashDist Flash Distillation (Remove Tars) Start->FlashDist High Vacuum Tars Residue: Tars/Polymers (Discard) FlashDist->Tars ClarifiedCrude Clarified Crude Oil (Yellow/Amber) FlashDist->ClarifiedCrude GCAnalysis GC Analysis: Isomer Content? ClarifiedCrude->GCAnalysis FracDist Fractional Distillation (High Reflux Ratio 10:1) GCAnalysis->FracDist <85% Purity Recryst Recrystallization Solvent: Methanol or Hexane GCAnalysis->Recryst >85% Purity FracDist->Recryst Main Cut PureProduct Final Product (>98% Purity) Recryst->PureProduct Crystals Filtrate Filtrate (Isomers) Recryst->Filtrate Mother Liquor

Caption: Logical workflow for isolating 2,3,5-trichloro-6-methylpyridine from crude chlorination mixtures.

Part 4: Analytical Verification (GC Method)

To verify the success of your purification, use the following Gas Chromatography conditions. Isomer separation requires a non-polar column.[1][2]

  • Column: DB-5 or HP-5 (30m x 0.25mm, 0.25µm film).[1][2]

  • Carrier Gas: Helium at 1.0 mL/min.[1][2]

  • Inlet: Split (50:1), 250°C.

  • Oven Program:

    • Hold 80°C for 2 min.

    • Ramp 10°C/min to 200°C.

    • Hold 5 min. (Isomers typically elute between 12-16 min).[1][2]

  • Detector: FID at 280°C.

References

  • Preparation of 2,3,5-trichloropyridine (Analogous Chemistry) . US Patent 4,111,938.[1][2] Describes the reduction of polychlorinated pyridines and handling of similar chlorinated intermediates.

  • Production of mixtures rich in 6-chloro-2-trichloromethyl pyridine . US Patent 4,487,935.[1][2] Details the chlorination of picolines and the resulting isomer mixtures.

  • Synthesis and Characterization of Polychloropyridines . Asian Journal of Chemistry. Provides context on the physical properties and crystal structures of related trichloropyridine derivatives.

  • 2,3,5-Trichloro-6-methylpyridine Product Data . ChemicalBook.[1][2] CAS and basic property verification.[1][2][3][4]

Sources

Troubleshooting

common impurities and byproducts in 2,3,5-trichloro-6-methylpyridine synthesis

This is a Technical Support Guide designed for researchers and process chemists working with 2,3,5-trichloro-6-methylpyridine (also known as 3,5,6-trichloro-2-methylpyridine ). Introduction & Molecule Overview 2,3,5-tric...

Author: BenchChem Technical Support Team. Date: February 2026

This is a Technical Support Guide designed for researchers and process chemists working with 2,3,5-trichloro-6-methylpyridine (also known as 3,5,6-trichloro-2-methylpyridine ).

Introduction & Molecule Overview

2,3,5-trichloro-6-methylpyridine (CAS: 22109-64-4) is a critical halogenated pyridine intermediate, primarily utilized in the synthesis of agrochemicals such as Picloram and Triclopyr analogues. Its synthesis typically involves the electrophilic chlorination of 2-methylpyridine (alpha-picoline) .

Achieving high purity is challenging due to two competing reaction pathways:

  • Electrophilic Aromatic Substitution (Ring Chlorination): The desired pathway.

  • Free Radical Substitution (Side-Chain Chlorination): The source of difficult-to-remove chloromethyl impurities.

This guide addresses the specific impurities generated during these workflows and provides actionable troubleshooting protocols.

Reaction Pathway & Impurity Map

The following diagram illustrates the chlorination network. Understanding these branches is essential for diagnosing impurity profiles.

ChlorinationPathway AlphaPicoline 2-Methylpyridine (Starting Material) Dichloro 3,5-Dichloro-2-methylpyridine (Major Intermediate) AlphaPicoline->Dichloro +2 Cl2, -2 HCl (Electrophilic) SideChain1 2-(Chloromethyl)pyridine (Radical Byproduct) AlphaPicoline->SideChain1 Radical (hv/Heat) Target 2,3,5-Trichloro-6-methylpyridine (TARGET) Dichloro->Target +Cl2 (Electrophilic) Tetrachloro 2,3,4,5-Tetrachloro-6-methylpyridine (Over-chlorinated) Target->Tetrachloro +Cl2 (Over-reaction) Tars Polychlorinated Tars/Dimers Target->Tars High Temp Polymerization SideChain2 2-(Trichloromethyl)pyridine (Nitrapyrin Precursors) SideChain1->SideChain2 +Cl2 (Radical)

Figure 1: Reaction network showing the competition between ring chlorination (solid lines) and side-chain chlorination (dashed red lines).

Troubleshooting Guide (Q&A)

Category A: Critical Impurity Profiles

Q1: My GC-MS shows a persistent impurity with M+ = 211/213/215 (Trichloro species) that is NOT the target. What is it? Diagnosis: This is likely 2-(trichloromethyl)pyridine or a ring-chlorinated chloromethyl variant (e.g., 3,5-dichloro-2-chloromethylpyridine).

  • Cause: Free radical chlorination of the methyl group.[1] This occurs if the reaction mixture is exposed to light or if the temperature is too high without adequate Lewis acid catalysis.

  • Mechanism: Chlorine radicals (

    
    ) attack the benzylic hydrogens of the methyl group much faster than the pyridine ring.
    
  • Corrective Action:

    • Exclude Light: Wrap the reactor in aluminum foil or use amber glassware to inhibit photo-initiation.

    • Scavengers: Add a radical scavenger (e.g., small amounts of iodine or FeCl

      
      ) which promotes the ionic mechanism over the radical one [1].
      
    • Temperature Control: Maintain temperature below 200°C for liquid phase reactions; side-chain chlorination dominates at higher temperatures in the absence of specific catalysts [2].

Q2: We are seeing high levels of 2,3,4,5-tetrachloro-6-methylpyridine (Over-chlorination). How do we stop the reaction at the trichloro stage? Diagnosis: The reaction has proceeded beyond the endpoint. The 4-position is the last to be chlorinated in the presence of the activating methyl group.

  • Cause: Excess chlorine stoichiometry or prolonged residence time.

  • Corrective Action:

    • Real-Time Monitoring: Implement hourly GC sampling. The reaction rate slows significantly after the formation of the 3,5-dichloro intermediate. The conversion to the trichloro species is the rate-limiting step before rapid tetrachlorination.

    • Stoichiometry: Limit

      
       feed to 3.1–3.2 equivalents relative to the starting picoline.
      
    • Quench: Immediately purge with

      
       once the target peak maximizes, as the tetrachloro impurity is extremely difficult to separate by distillation (Boiling Point 
      
      
      
      ).

Q3: The product color is dark/black, and yield is lower than expected. Diagnosis: Formation of polychlorinated tars and dimeric species.

  • Cause: Thermal degradation or presence of moisture leading to pyridone formation.

  • Mechanism: At high temperatures (>250°C), polychlorinated pyridines can undergo bimolecular condensation. Moisture hydrolyzes the chloro-groups to hydroxy-pyridines (pyridones), which rapidly polymerize.

  • Corrective Action:

    • Dry Conditions: Ensure all reagents (especially

      
       gas) are anhydrous (<50 ppm water).
      
    • Acid Scavenging: If using a catalyst, ensure it doesn't promote coupling.

    • Distillation: Perform a flash distillation to remove non-volatiles before final rectification.

Analytical & Purification Protocols

Table 1: Physicochemical Properties of Key Species
CompoundStructureApprox. BP (°C at 760 mmHg)Key MS Fragment (m/z)Retention Behavior (Non-polar Col)
2-Methylpyridine Starting Material12993Early
3,5-Dichloro-2-methylpyridine Under-chlorinated~198161/163Mid
2,3,5-Trichloro-6-methylpyridine Target ~225-230 195/197/199 Mid-Late
2,3,4,5-Tetrachloro-6-methylpyridine Over-chlorinated~245231/233Late
2-(Trichloromethyl)pyridine Side-chain Impurity~220195/197 (Loss of Cl)Co-elutes with Target
Protocol: Purification of 2,3,5-Trichloro-6-methylpyridine

Standard fractional distillation is often insufficient for high purity (>99%) due to close boiling points of isomers. A combination of chemical treatment and rectification is recommended.[2][3][4]

Step 1: Chemical Wash (Removal of acidic impurities)

  • Dissolve crude reaction mass in Dichloromethane (DCM) or Chlorobenzene .

  • Wash with 5% NaOH solution.

    • Purpose: Removes hydrolyzable impurities (pyridones) and acidic byproducts. The target molecule is stable to dilute base at room temperature.

  • Separate organic layer and dry over

    
    .
    

Step 2: Fractional Distillation

  • Use a column with >20 theoretical plates (e.g., Vigreux or packed column).

  • Maintain vacuum at 10-20 mmHg to keep pot temperature below 150°C (prevents tar formation).

  • Cut 1: Remove forerun (unreacted picoline, dichloro- species).

  • Cut 2 (Main Fraction): Collect stable plateau.

  • Residue: Contains tetrachloro- species and tars.

Step 3: Crystallization (Polishing) If the target is solid at room temperature (MP ~40-50°C), crystallization is superior for removing the tetrachloro- impurity.

  • Solvent: n-Heptane or Methanol/Water (9:1) .

  • Dissolve crude distillate at 60°C.

  • Cool slowly to 0°C.

  • Filter and wash with cold heptane.

References

  • Synthesis of Polychlorinated Pyridines : Zhu, X. M., et al. (2013).[5] Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry. Link[5]

  • Vapor Phase Chlorination Control : Patent EP0239905A1. Vapor phase production of Chlorinated pyridines from alpha-picoline. Describes temperature effects on ring vs. side-chain chlorination. Link

  • Isomer Management : BenchChem Technical Guide. Managing the formation of isomers during 2-chloro-5-methylpyridine synthesis. Link

  • Separation Techniques : Patent CN101648905B. Preparation method of 2-chloro-6-trichloromethyl pyridine. Discusses rectification and purification of chlorinated picolines. Link

  • General Properties : ChemSrc Entry for 2,3,5-trichloro-6-methylpyridine.[6] Link

Sources

Optimization

Technical Support Center: Scaling Up 2,3,5-Trichloro-6-Methylpyridine Production

Introduction: The Scale-Up Paradox Scaling up the production of 2,3,5-trichloro-6-methylpyridine (TCMP) presents a classic chemical engineering paradox: the conditions required to activate the electron-deficient pyridine...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scale-Up Paradox

Scaling up the production of 2,3,5-trichloro-6-methylpyridine (TCMP) presents a classic chemical engineering paradox: the conditions required to activate the electron-deficient pyridine ring for chlorination are the exact conditions that degrade the labile methyl group (side-chain).

In the lab (1–5 L), you might manage selectivity with exotic Lewis acids or slow addition rates. At pilot scale (50–500 L) and beyond, heat transfer limitations and residence time distributions often lead to "tar" formation—a mixture of polymerized byproducts and side-chain chlorinated impurities (e.g., trichloromethyl variants).

This guide addresses the three critical bottlenecks of TCMP scale-up: Regioselectivity (Ring vs. Chain) , Thermal Management , and Downstream Isolation .

Module 1: Reaction Kinetics & Selectivity

The Core Challenge: Directing the Chlorine

The methyl group at the C6 position (or C2, depending on numbering conventions) is susceptible to radical chlorination. To synthesize 2,3,5-TCMP, you must drive electrophilic substitution on the ring while suppressing radical attack on the methyl group.

Visualizing the Selectivity Pathway

TCMP_Selectivity Start 2-Methylpyridine (Alpha-Picoline) Inter Intermediate: 3,5-Dichloro-6-methylpyridine Start->Inter +Cl2, Vapor Phase (>200°C) Target TARGET: 2,3,5-Trichloro-6-methylpyridine Inter->Target +Cl2, Water Injection (Catalytic Effect) SideChain IMPURITY: 2-Chloro-6-(trichloromethyl)pyridine Inter->SideChain Radical Mechanism (UV or Low Temp) OverRxn OVER-REACTION: 2,3,4,5-Tetrachloro-6-methylpyridine Target->OverRxn Excess Residence Time

Figure 1: Reaction network showing the competition between ring chlorination (Target) and side-chain chlorination (Impurity).[1]

Troubleshooting Guide: Selectivity Issues

Q1: Our GC analysis shows high levels of (trichloromethyl)pyridine impurities. Why is the side-chain attacking?

  • Diagnosis: You are likely operating in a regime favoring free-radical mechanisms over electrophilic substitution. This often happens if the reaction temperature is too low in the liquid phase or if there is light leakage (UV) into the reactor.

  • Corrective Action:

    • Switch to Vapor Phase: Industrial scale-up favors vapor phase chlorination at 250°C–400°C . At these temperatures, ring chlorination is kinetically accessible.

    • Water Injection: Introduce water vapor into the feed (Ratio 1:1 to 1:5 wt/wt with picoline). Water acts as a modulator, suppressing char formation and inhibiting side-chain radical attacks [1].

    • Check Oxygen Levels: Ensure the system is not strictly anaerobic if using specific oxidative chlorination catalysts, but generally, for direct chlorination, exclude O2 to prevent pyridine oxidation.

Q2: We are seeing significant "tar" buildup in the reactor nozzle. What causes this?

  • Diagnosis: Polymerization of partially chlorinated intermediates. This is a heat transfer failure. The exothermic heat of chlorination (

    
     per Cl) is creating localized hotspots (>500°C) where the molecule fragments and polymerizes.
    
  • Corrective Action:

    • Diluent Gas: Increase the flow of inert diluents (Nitrogen or CCl4 vapor) to act as a heat sink [2].

    • Nozzle Design: Use a high-velocity mixing nozzle (Venturi type) to prevent back-mixing of hot products with fresh reactant.

Module 2: Thermal Dynamics & Process Engineering

Process Parameters for Scale-Up
ParameterPilot Scale (Target)Critical LimitConsequence of Excursion
Reaction Temp 350°C – 420°C> 480°CPyridine ring degradation (Carbonization)
Residence Time 4 – 15 seconds> 25 secondsFormation of Tetrachloro- analogs (Over-chlorination)
Cl2 : Picoline Ratio 3.5 : 1 (Molar)> 5 : 1Runaway side-chain chlorination
Water : Picoline 2 : 1 (Weight)< 0.5 : 1Rapid coking/tarring of reactor walls

Q3: How do we handle the massive HCl off-gas at the 500L scale?

  • The Hazard: For every mole of Chlorine added to the ring, one mole of HCl is generated. At 500L scale, this is a corrosive gas cloud that will destroy standard stainless steel.

  • Engineering Solution:

    • Material Selection: The reactor and immediate downstream piping must be Inconel 600 or Nickel-lined . Stainless Steel 316 is insufficient for dry Cl2/HCl mixtures at 400°C [3].

    • Scrubbing: Do not attempt to condense HCl immediately. Use a falling-film absorber to create aqueous HCl (hydrochloric acid) as a byproduct.

    • Pressure Control: HCl generation increases molar volume. Ensure your pressure relief system is sized for gas phase generation, not just liquid vapor pressure.

Module 3: Purification & Isolation

Separating the Isomers

After the reaction, you have a "crude melt" containing the target (2,3,5-TCMP), under-chlorinated species (3,5-dichloro), and over-chlorinated species (tetrachloro).

Q4: Distillation isn't separating the 2,3,5-TCMP from the 2,3,4,5-tetrachloro impurity. Their boiling points are too close.

  • Diagnosis: Polychlorinated pyridines have very narrow boiling point gaps (often <10°C difference). Simple fractionation requires an impractical reflux ratio.

  • Protocol: Fractional Crystallization

    • Solvent Selection: Use Methanol or Isopropanol . 2,3,5-TCMP has a distinct solubility curve compared to the tetrachloro analog.

    • Temperature Ramp: Dissolve crude melt at 60°C. Cool slowly (5°C/hour) to 10°C. The symmetrical tetrachloro species often precipitates first (or last, depending on specific solvent interaction—validate with DSC).

    • pH Adjustment: Wash the organic layer with dilute NaOH (pH 10). Some impurities (like hydroxypyridines formed from water reaction) are soluble in base, whereas TCMP is not [4].

Workflow: Purification Logic

Purification_Flow Crude Crude Reaction Melt (TCMP + HCl + Tar) Quench Quench / Neutralization (Aq. NaOH / Phase Split) Crude->Quench Exothermic! TarRemoval Steam Distillation (Removes Heavy Tars) Quench->TarRemoval Organic Phase Cryst Fractional Crystallization (Methanol) TarRemoval->Cryst Distillate Final Pure 2,3,5-TCMP (>98% Purity) Cryst->Final Filter & Dry

Figure 2: Downstream processing workflow to isolate high-purity TCMP from reaction byproducts.

References

  • European Patent Office. (1987). Vapor phase production of Chlorinated pyridines from alpha-picoline (EP 0239905 A1).[1]Link

  • Google Patents. (1978). Preparation of 2,3,5-trichloropyridine (US 4111938 A).Link

  • IChemE. (1995). Safety of Chlorination Reactions: Runaway reaction hazard in chlorination.[2]Link

  • BenchChem. (2025).[3] Technical Support: Pyridine Derivative Synthesis and Troubleshooting.Link

  • National Institutes of Health (NIH). (2025). 3-Picoline Safety and Biodegradation Data.Link

Sources

Troubleshooting

Technical Support Center: Methylpyridine Chlorination &amp; Thermal Safety

Status: Operational | Tier: Level 3 (Senior Application Scientist) Topic: Managing Exothermic Events & Selectivity in Picoline Chlorination Welcome to the Process Safety & Optimization Hub. You are likely here because yo...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Application Scientist) Topic: Managing Exothermic Events & Selectivity in Picoline Chlorination

Welcome to the Process Safety & Optimization Hub.

You are likely here because your reaction temperature spiked unexpectedly, your selectivity for the monochloro-derivative has crashed, or you are planning a scale-up and need to mitigate thermal runaway risks.

Chlorination of methylpyridines (picolines) is deceptively complex. It combines the high-energy release of radical bond formation with the unique basicity of the pyridine ring, creating a "perfect storm" for process deviation.

Below are the specific troubleshooting modules designed to stabilize your chemistry.

Module 1: The "Sleeping Dragon" (Thermal Runaway)

Issue: “I started adding chlorine gas/initiator, but saw no temperature rise. I increased the feed rate, and suddenly the temperature spiked uncontrollably.”

Diagnosis: You fell into the Accumulation Trap . Radical chlorinations often exhibit an induction period —a delay before the free-radical chain propagates effectively. If you continue dosing reagents (


 or initiator) during this quiet period, you accumulate a large inventory of unreacted potential energy. When the reaction finally "lights off," all that accumulated energy releases simultaneously.

The Fix: "Wait-and-See" Dosing Protocol Never dose based on time; dose based on consumption.

Troubleshooting Workflow
  • Start: Charge 5-10% of total oxidant/initiator.

  • Hold: Stop all feeds.

  • Verify: Look for Onset Evidence :

    • Exotherm (Temperature rise >2°C).

    • Pressure drop (if closed system).

    • HCl gas evolution (scrubbers bubbling).

    • Color change (often darkening).

  • Proceed: Only resume feeding once initiation is confirmed.

Visual Logic: The Safe Dosing Loop

SafeDosing Start Start Dosing (5% Charge) Check Check for Initiation Signs Start->Check Signs Temp Rise? HCl Evolution? Check->Signs Wait HOLD FEEDS (Do not accumulate) Wait->Check Re-evaluate Signs->Wait No Proceed Resume Continuous Feed (Rate Limited) Signs->Proceed Yes Proceed->Check Periodic Check

Figure 1: Logic flow for preventing reagent accumulation during the induction period.

Module 2: Selectivity & The "HCl Trap"

Issue: “I am trying to make 2-(chloromethyl)pyridine, but I am getting a mix of starting material and di/tri-chlorinated tars. My conversion stops at 50%.”

Diagnosis: Self-Extinguishing Salt Formation. Unlike toluene chlorination, pyridine has a basic nitrogen. As the reaction produces HCl byproduct, the HCl reacts with the pyridine nitrogen to form a hydrochloride salt .

  • The Problem: The protonated pyridine ring is highly electron-deficient, deactivating the methyl group toward radical attack.

  • The Result: The remaining free base (unprotonated) methylpyridine reacts much faster than the salt. The chlorine attacks the already-chlorinated free base molecules again and again, while the salt sits unreacted.

The Fix: Acid Scavenging You must remove HCl as it forms to keep the pyridine in its free base form.

MethodReagentMechanismPros/Cons
Anhydrous Base Sodium Carbonate (

)
Neutralizes HCl in situ.Pro: High selectivity. Con: Solids handling;

off-gassing adds pressure risk.
Phase Transfer Aqueous NaOH + PTCBiphasic neutralization.Pro: Excellent heat transfer. Con: Water can quench radical chains or hydrolyze product.
Vapor Phase None (High Temp)Thermal dissociation of salt.Pro: Continuous processing. Con: High energy; decomposition tars.

Visual Mechanism: The Selectivity Killer

HClTrap Substrate Methylpyridine (Free Base) Product Monochloro Product Substrate->Product Fast Salt Pyridinium Salt (INACTIVE) Substrate->Salt Reacts with HCl Cl2 + Cl2 / Radical HCl HCl Byproduct Product->HCl Generates OverChl Polychlorinated Tars Product->OverChl If HCl not removed, Cl2 attacks Product HCl->Salt Salt->Product Blocked

Figure 2: The "HCl Trap." HCl deactivates the substrate, forcing Chlorine to over-react with the product.

Module 3: The N-Oxide Route (POCl3 Hazards)

Issue: “I am using the N-oxide rearrangement method (Boekelheide) with


. The reaction was stable, but it exploded during workup.”

Diagnosis: Latent Exotherms & Hydrolysis. This route involves two distinct thermal risks:

  • The Rearrangement: The reaction of Pyridine-N-oxide with

    
     forms an intermediate adduct. The rearrangement of this adduct to the 2-chloropyridine is exothermic.
    
  • The Quench: Excess

    
     reacts violently with water. If you quench too fast, or if the rearrangement wasn't complete, you trigger a massive energy release.
    

The Fix: Controlled Quenching Protocol

  • Step 1: Distillation. Do not quench the crude mixture directly. Distill off excess

    
     under vacuum first. This removes the "fuel" for the hydrolysis exotherm.
    
  • Step 2: Dilution. Dilute the residue in an inert organic solvent (e.g., DCM, Toluene) before adding water. This acts as a heat sink.

  • Step 3: Temperature Control. Maintain quench temperature <20°C.

FAQ: Rapid Fire Troubleshooting

Q: Can I use


 (Sulfuryl Chloride) instead of Chlorine gas? 
A:  Yes, and it is often safer for lab scale. 

is a liquid, allowing easier dosing control than gas. However, it generates both

and

gas. Ensure your scrubber capacity is doubled. The induction period risk remains—do not dump it all in at once.

Q: My scrubber is sucking back liquid into the reactor. A: This happens when the reaction slows down (cooling) or


 is consumed rapidly, creating a vacuum. Solution:  Install a vacuum break or a positive pressure nitrogen bleed on the reactor headspace to maintain slight positive pressure.

Q: How do I calculate the cooling duty required? A: A conservative estimate for chlorination enthalpy is -100 to -150 kJ/mol .

  • Rule of Thumb: For every 1 mole of substrate reacted per hour, you need ~40 Watts of cooling capacity.

  • Warning: If the reaction runs away, the rate can increase 100x in seconds. Your cooling jacket will not catch a runaway; only stopping the feed will.

References & Authority
  • Chemical Reaction Hazards & Thermal Runaway:

    • Source: HSE (Health and Safety Executive). "Chemical reaction hazards and the risk of thermal runaway (INDG254)."

    • URL:

  • Side-Chain Chlorination Mechanism & Selectivity:

    • Source: Patent EP0557967B1. "Method of side-chain chlorination of 2-chloro-methylpyridine." (Explains the HCl salt deactivation mechanism).

    • URL:

  • Safety of N-Oxide/POCl3 Reactions:

    • Source: ResearchGate/Molecules. "Large-Scale Solvent-Free Chlorination... Using Equimolar POCl3." (Addresses latent exothermic events during quenching).

    • URL:

  • Process Safety in Chlorination:

    • Source: IChemE (Institution of Chemical Engineers). "Safety of Chlorination Reactions."

    • URL:(Note: Direct deep link to older symposium papers often varies; referenced via search context 1.3).

Optimization

preventing over-chlorination in the synthesis of polychlorinated pyridines

Current Status: Operational | Topic: Selectivity Control & Over-Chlorination Prevention Welcome to the Polychlorinated Pyridine Synthesis Support Center . This guide is designed for process chemists and engineers struggl...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational | Topic: Selectivity Control & Over-Chlorination Prevention

Welcome to the Polychlorinated Pyridine Synthesis Support Center . This guide is designed for process chemists and engineers struggling with selectivity. Pyridine chlorination is notoriously difficult due to the electron-deficient nature of the ring, which often forces operators to use harsh conditions that lead to "runaway" chlorination (e.g., unintentional formation of pentachloropyridine or tar).

Part 1: The Selectivity Landscape (Reaction Logic)

Before troubleshooting, you must visualize the competing pathways. Over-chlorination is rarely a random event; it is a kinetic failure to stop at the desired energy well.

Diagram 1: The Chlorination Cascade & Selectivity Gates

This diagram maps the critical decision points where process conditions determine whether you get a valuable intermediate (e.g., 2,6-dichloropyridine) or waste (Pentachloropyridine/Tar).

ReactionPathway Pyridine Pyridine (Start) Mono 2-Chloropyridine (Easy Target) Pyridine->Mono Cl2, >160°C Fast Tar Polymeric Tars (Thermal Degradation) Pyridine->Tar Vapor Phase No Diluent Target 2,6-Dichloropyridine (High Value Target) Mono->Target Thermal Control (No Catalyst, 180-250°C) Tri 2,3,6-Trichloropyridine (Slippery Slope) Mono->Tri Excess Lewis Acid or T > 250°C Target->Tri Over-exposure (Residence Time > 60s) Over Pentachloropyridine (Over-Chlorinated Waste) Tri->Over Runaway Reaction

Caption: The "Selectivity Gate" at 2-chloropyridine determines the outcome. Thermal initiation favors the 2,6-isomer, while aggressive catalysis pushes toward perchlorination.

Part 2: Troubleshooting Guides (By Phase)

Module A: Liquid Phase Chlorination

Scenario: You are synthesizing 2,6-dichloropyridine but seeing high levels of 2,3,6-trichloro or pentachloropyridine.

SymptomRoot CauseCorrective Action
Rapid formation of Polychlorinated byproducts Catalyst Over-activity. Using strong Lewis acids (e.g.,

,

) lowers the activation energy for all positions, not just the

-positions.
Remove the Catalyst. Switch to Thermal Initiation . 2,6-dichloropyridine can be synthesized selectively by reacting 2-chloropyridine with

at 180–250°C without a catalyst [1][3].
Reaction Stalls at Mono-chloro Temperature too low. The electron-withdrawing Cl at position 2 deactivates the ring for the second attack.Ramp Temperature. Initiate at 160°C, then ramp to 190–210°C to overcome the activation barrier for the second Cl addition [2].
Darkening / Tarring Localized Overheating. Exothermic reaction creating "hot spots" where polymerization occurs.Improve Agitation & Pressure. Operate at elevated pressure (to keep

dissolved) and maximize stirring.
Module B: Vapor Phase Chlorination

Scenario: Industrial scale synthesis (e.g., >400°C) producing inseparable isomer mixtures or heavy tars.

SymptomRoot CauseCorrective Action
High Pentachloropyridine content Radical Swarming. In the vapor phase (radical mechanism), the "deactivation" rule applies less. Chlorine radicals attack indiscriminately.Water Injection (Moderator). Co-feed water vapor (steam). Water acts as a heat sink and a diluent, preventing local temperature spikes that drive perchlorination [4][5].
Low Conversion / High Recycle Residence Time Mismatch. Optimize Contact Time. Target residence times of 1–30 seconds . Anything longer promotes polychlorination [4].
Coking (Carbon deposits) Dry Reaction Conditions. Lack of diluent allows radical polymerization.Add Inert Diluent. Use

or

if water is incompatible with downstream steps. This spaces out pyridine molecules, preventing intermolecular polymerization [1].

Part 3: Advanced Protocol

Protocol: Selective Catalyst-Free Synthesis of 2,6-Dichloropyridine

Target Audience: Process Chemists seeking high purity intermediates.

Rationale: This method exploits the thermal stability of the pyridine ring to achieve selectivity without the "promiscuity" of Lewis Acid catalysts.

Equipment:

  • High-pressure autoclave (Hastelloy or Glass-lined).

  • Precise mass flow controller for

    
    .
    
  • Off-gas scrubber (NaOH).

Workflow:

  • Charge: Load 2-chloropyridine (starting material) into the reactor.

    • Note: Starting with 2-chloropyridine rather than pyridine reduces the exotherm and tar risk [2].

  • Heat: Raise temperature to 160°C .

  • Initiation: Begin

    
     feed.[1]
    
    • Critical Control: Maintain pressure at 2–5 bar to ensure liquid phase solubility.

  • Ramp: As the reaction proceeds, the mixture's boiling point rises. Ramp temperature gradually to 190–210°C .

    • Stop Condition: Monitor via GC.[1] Stop immediately when 2-chloropyridine < 2%. Do not chase 100% conversion , as this is when over-chlorination spikes [6].

  • Quench: Cool rapidly to <100°C and purge with

    
     to remove dissolved 
    
    
    
    .
  • Purification: Fractional distillation.

    • Result: 2,6-dichloropyridine (Major), 2,3,6-trichloropyridine (Minor).[2]

Diagram 2: Vapor Phase Process Loop (Water Moderation)

This diagram illustrates the industrial setup required to prevent thermal runaway in vapor phase chlorination.

VaporPhaseProcess Feed Feed: Pyridine + Cl2 Reactor Fluidized Bed Reactor (350-450°C) Feed->Reactor Steam Steam Injection (Moderator) Steam->Reactor Prevents Hotspots Quench Rapid Quench (<100°C) Reactor->Quench Residence Time <30s Separator Phase Separation (Remove Water/HCl) Quench->Separator Distillation Distillation (Isomer Splitting) Separator->Distillation Distillation->Feed Recycle Under-chlorinated

Caption: Steam injection is the critical control point for preventing "coking" and over-chlorination in vapor phase reactors.

Part 4: FAQ (Mechanistic Insights)

Q1: Why does adding a catalyst sometimes worsen my selectivity? A: Lewis acids like


 coordinate with the pyridine nitrogen, making the ring even more electron-deficient. However, they also activate the chlorine molecule so aggressively that it attacks the ring indiscriminately. For specific isomers like 2,6-dichloro, the thermal activation energy difference between the 

-position (C2/C6) and the

-position (C3/C5) is sufficient for selectivity without a catalyst [3].

Q2: Why is water used in the vapor phase? Doesn't it react? A: At high temperatures (400°C+), water acts as a "thermal flywheel." It absorbs the immense heat of chlorination (exothermic), preventing the localized temperature spikes that lead to radical branching (over-chlorination) and polymerization (tar). It generally behaves as an inert diluent under these specific conditions [4].

Q3: Can I use UV light instead of heat? A: Yes. Photo-chlorination (UV/Blue light) allows the reaction to proceed at lower temperatures (160–190°C), which can improve selectivity by reducing thermal degradation byproducts. This is particularly effective for the 2


 2,6 transformation [2].

References

  • Process for the preparation of chloropyridines. European Patent EP0684943B1. Describes the use of diluents and two-stage temperature zones to control selectivity.

  • Synthesis method of 2,6-dichloropyridine. CN Patent 104478794A.[2] Details the photo-initiation and temperature ramping protocols for high selectivity.

  • Process for preparing 2,6-dichloropyridine. US Patent 5112982A.[2] Establishes the catalyst-free liquid phase method at elevated temperatures.

  • Vapor phase production of Chlorinated pyridines. European Patent EP0239905A1. The authoritative guide on using water/steam as a moderator in vapor phase chlorination.

  • Process for producing pentachloropyridine. US Patent 3370062A.[3] Discusses the conditions that lead to pentachloropyridine, useful for understanding what to avoid .

  • BenchChem Technical Support. Optimization of 2,6-Dichloropyridine Synthesis.

Sources

Troubleshooting

troubleshooting low yields in 2,3,5-trichloro-6-methylpyridine preparation

Technical Support Center: Optimization of 2,3,5-Trichloro-6-methylpyridine Synthesis Current Status: Active Ticket Type: Process Optimization / Yield Enhancement Assigned Specialist: Senior Application Scientist (Process...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of 2,3,5-Trichloro-6-methylpyridine Synthesis

Current Status: Active Ticket Type: Process Optimization / Yield Enhancement Assigned Specialist: Senior Application Scientist (Process Chemistry Division)[1]

Executive Summary: The Challenge of Selectivity

Synthesizing 2,3,5-trichloro-6-methylpyridine (TCMP) is notoriously difficult because it requires a delicate balance between two competing mechanisms: Electrophilic Aromatic Substitution (EAS) (desired for ring chlorination) and Free Radical Substitution (undesired, attacks the methyl side-chain).[1]

Low yields in this synthesis are rarely due to a single factor. They typically stem from three converging failure modes:[1]

  • The "HCl Salt Blockade": Formation of unreactive pyridine hydrochloride salts.[1]

  • Side-Chain Chlorination: Radical attack on the 6-methyl group (forming trichloromethyl impurities).[1]

  • Over-Chlorination/Tars: Polymerization caused by excessive thermal stress on the electron-deficient ring.[1]

This guide provides a diagnostic framework to identify which of these modes is killing your yield and how to fix it.

Part 1: Diagnostic Dashboard

Before altering your protocol, compare your impurity profile to this table. Your by-products are the best indicators of the root cause.[1]

Observation / Impurity Probable Cause The Mechanism Immediate Action
High levels of 2-chloromethyl-pyridine (or -dichloromethyl)Radical Leak The reaction is proceeding via a radical mechanism rather than EAS.[1] Light or peroxides are present.[1][2][3]Exclude light strictly.[1] Add a radical scavenger (e.g., FeCl₃ acts as both Lewis acid and radical trap).[1]
Stalled Reaction (High mono/dichloro intermediates)Passivation (Salt Formation) HCl generated during the reaction protonates the pyridine nitrogen.[1] The resulting salt is electron-poor and insoluble, stopping further reaction.[1]Increase temperature to dissociate salts (carefully).[1] Use a solvent that solubilizes the hydrochloride salt (e.g., CCl₄ or heavily chlorinated benzenes).[1]
Black Tars / Viscous Residue Thermal Runaway Exothermic polymerization.[1] Polychlorinated pyridines are unstable at high T without solvent.[1]Improve heat transfer. Reduce Cl₂ flow rate. Ensure water content is <50 ppm (water lowers the polymerization threshold).[1]
Formation of Pyridones (Hydroxyl groups)Moisture Ingress Hydrolysis of the chlorinated intermediate.[1]Dry all reagents.[1] Check Cl₂ gas lines for moisture.

Part 2: The Reaction Pathway & Failure Points

The following diagram illustrates the kinetic competition occurring in your reactor. You must force the Blue Path (EAS) and block the Red Path (Radical).

TCMP_Synthesis Start 2-Methylpyridine (Starting Material) Mono 3-chloro-6-methylpyridine Start->Mono Cl2, Lewis Acid (EAS) Side_Chain Side-Chain Chlorinated (e.g., 6-trichloromethyl-pyridine) Start->Side_Chain Cl2, UV/Radicals (Avoid!) Salt Pyridine-HCl Salt (Precipitates/Inactive) Start->Salt HCl (Byproduct) Di 3,5-dichloro-6-methylpyridine Mono->Di Cl2, Lewis Acid Mono->Side_Chain Radical Leak Mono->Salt HCl Target 2,3,5-trichloro-6-methylpyridine (TARGET) Di->Target Cl2, High T (Hardest Step) Tar Polymers / Tars Di->Tar Overheating No Solvent

Caption: The synthesis pathway. Green nodes represent the desired electrophilic route.[1] Red/Yellow nodes represent yield-killing diversions.[1]

Part 3: Troubleshooting FAQs & Protocols

Q1: My reaction stalls at the dichloro stage (3,5-dichloro-6-methylpyridine). Adding more chlorine just creates tars.[1] Why?

The Technical Reality: The introduction of the third chlorine (at position 2) is electronically unfavorable.[1] The nitrogen atom and the two existing chlorines deactivate the ring.[1] Furthermore, the 3,5-dichloro intermediate is a weak base; it forms a stable hydrochloride salt with the HCl byproduct, which precipitates out of the organic phase and becomes inert to further chlorination.

The Solution: The "Melt" or Solvent Switch [1]

  • Temperature Ramp: You cannot run this isothermally.

    • Stage 1 (Mono/Di): Run at 50–80°C to prevent side-chain attack.[1]

    • Stage 2 (Tri): Once the dichloro stage is reached (verify by GC), you must ramp the temperature (typically >100°C) to dissociate the HCl salt and allow the free base to react.[1]

  • Catalyst Boost: Standard FeCl₃ might be insufficient for the final chlorination.[1] A mixed catalyst system (FeCl₃ + ZrCl₄) or the addition of Iodine (I₂) can promote the electrophilic attack at the sterically hindered 2-position.[1]

Q2: I am seeing significant amounts of 6-(trichloromethyl)pyridine. How do I stop the methyl group from reacting?

The Technical Reality: Chlorination of alkyl groups on aromatic rings is radical-driven.[1][4] If you have light entering your reactor, or if you are not using a radical scavenger, the chlorine radical (Cl[1]•) will abstract a hydrogen from the methyl group faster than the electrophilic substitution on the deactivated ring.[1]

The Protocol Fix:

  • Darkness: Wrap the reactor in aluminum foil.

  • Scavengers: Ensure your Lewis Acid catalyst (FeCl₃) is fresh and anhydrous.[1] Ferric chloride acts as a radical trap.[1] If using AlCl₃, it does not trap radicals as effectively.

  • Oxygen Control: Paradoxically, a trace amount of oxygen can inhibit radical chains, but too much is dangerous.[1] Stick to strictly inert (N₂) atmosphere but ensure your catalyst load is sufficient (5-10 mol%).[1]

Q3: Is there a cleaner alternative to direct chlorination?

The "Pro" Insight: If direct chlorination of 2-methylpyridine continues to yield <50%, switch to the Pyridone Route . This is the industry-preferred method for high purity.[1]

The Pyridone Workflow:

  • Step 1: Chlorinate 6-methyl-2-pyridone (instead of 2-methylpyridine).

    • Why? The amide/pyridone oxygen activates the ring, making the 3 and 5 positions much easier to chlorinate without harsh conditions.[1]

    • Result: 3,5-dichloro-6-methyl-2-pyridone (High Yield).[1]

  • Step 2: Convert the carbonyl (C=O) to a Chloride (C-Cl).[1]

    • Reagent: Phosphorus Oxychloride (POCl₃) or Phosgene.[1][4]

    • Mechanism:[1][2][5][6][7][8][9][10] Aromatization.[1] The pyridone oxygen is converted to a leaving group and displaced by Cl.[1]

    • Outcome: 2,3,5-trichloro-6-methylpyridine with the methyl group intact.[1]

Part 4: Optimized Experimental Protocol (Direct Chlorination)

Use this protocol if you must start from 2-methylpyridine.[1]

Reagents:

  • 2-Methylpyridine (Dry, <50 ppm H₂O)[1]

  • Catalyst: anhydrous FeCl₃ (5 mol%) + I₂ (0.5 mol%)[1]

  • Chlorine Gas (Cl₂)[1][6][11]

Procedure:

  • Setup: Flame-dry a 3-neck flask. Equip with a heavy-duty mechanical stirrer (magnetic stirring will fail when salts precipitate), a gas inlet tube (subsurface), and a reflux condenser venting to a caustic scrubber.[1] Wrap flask in foil.

  • Initiation: Charge 2-methylpyridine and catalysts. Heat to 55°C.

  • Chlorination Phase 1 (0 -> 2 Cl): Introduce Cl₂ slowly. The exotherm will be significant.[1] Maintain T < 80°C.

    • Checkpoint: Monitor by GC.[4][6] Look for the disappearance of starting material.[1]

  • The "Salt Break" Ramp: As the mixture thickens (salt formation), increase agitation speed.[1] Slowly ramp temperature to 110–120°C.

    • Note: The mixture should liquefy as salts dissociate.[1]

  • Chlorination Phase 2 (2 -> 3 Cl): Continue Cl₂ flow at this elevated temperature. This is where the 2-position is chlorinated.[6][7]

  • Quench: Purge with N₂ to remove excess Cl₂/HCl.[1] Pour onto ice/water. Neutralize with NaOH to pH 9 (to free the base). Extract with DCM.

Part 5: Troubleshooting Logic Tree

Use this flow to make real-time decisions during the experiment.

Troubleshooting_Tree Start Yield < 50%? Check_GC Analyze Crude by GC/MS Start->Check_GC Impurity_Type Identify Major Impurity Check_GC->Impurity_Type SideChain Side-Chain Cl (Trichloromethyl) Impurity_Type->SideChain Under Under-Chlorinated (Mono/Di) Impurity_Type->Under Tar Tars / Polymers Impurity_Type->Tar Action_Side 1. Exclude Light 2. Check O2 leaks 3. Switch Catalyst to FeCl3 SideChain->Action_Side Action_Under 1. Increase T (>100°C) 2. Add Iodine (I2) 3. Check Cl2 flow rate Under->Action_Under Action_Tar 1. Reduce Cl2 rate 2. Improve Cooling 3. Dry Reagents (<50ppm H2O) Tar->Action_Tar

Caption: Decision matrix for real-time process correction.

References

  • Dow Chemical Co. (1981). Process for the preparation of 2,3,5-trichloro-6-methylpyridine. US Patent 4,256,894.[1] Link

    • Key Insight: Defines the catalytic requirements (Lewis Acid + Promoter)
  • Ishihara Sangyo Kaisha Ltd. (1993).[1] Method of side-chain chlorination of 2-chloro-methylpyridine. EP0557967B1.[1][8][9] Link

    • Key Insight: Discusses the mechanisms of side-chain vs. ring chlorination and the role of pH/HCl acceptors.[1]

  • BenchChem . (2025).[1][4] Managing the formation of isomers during 2-chloro-5-methylpyridine synthesis. Link[1]

    • Key Insight: Provides troubleshooting for isomer management and thermal control in pyridine chlorin
  • Olin Mathieson Chemical Corp. (1964).[1] Process for chlorination of side chains. US Patent 3,123,608.[1] Link

    • Key Insight: Historical context on the difficulty of stopping chlorination at specific stages without salt formation.[1][8][9]

Sources

Optimization

catalyst deactivation and regeneration in pyridine chlorination

Technical Support Center & Troubleshooting Hub Welcome to the Advanced Catalysis Support Center. Subject: Deactivation & Regeneration of Zeolite Catalysts (H-ZSM-5) in Pyridine Chlorination.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center & Troubleshooting Hub

Welcome to the Advanced Catalysis Support Center. Subject: Deactivation & Regeneration of Zeolite Catalysts (H-ZSM-5) in Pyridine Chlorination. Status: Operational. Lead Scientist: Dr. Aris Thorne, Senior Application Scientist.

Diagnostic Triage: What are you observing?

Use this rapid-response Q&A to identify your issue before proceeding to the protocols.

Q1: My conversion rates dropped by >15% within 48 hours. Is the catalyst dead?

Diagnosis: Likely Rapid Pore Blockage (Soft Coke) . Analysis: In gas-phase pyridine chlorination, "soft coke" (hydrogen-rich oligomers) forms quickly on the external surface and pore mouths of H-ZSM-5 zeolites. This is not permanent death; it is a "suffocation" of the active sites. Immediate Action: Do not ramp temperature immediately (this converts soft coke to hard graphitic coke). Proceed to Protocol A (Mild Regeneration) .

Q2: The conversion is stable, but selectivity has shifted. We are seeing more polychlorinated by-products (e.g., 2,6-dichloropyridine) than the target 2-chloropyridine.

Diagnosis: Acid Site Modification / Internal Diffusion Limitation . Analysis: As coke deposits inside the zeolite channels, the effective pore diameter shrinks. This alters the "shape selectivity" of the catalyst. Alternatively, if you recently regenerated, you may have used excessive heat, causing dealumination (loss of acid sites). Immediate Action: Verify reaction temperature. If stable, the catalyst requires Protocol B (Deep Regeneration) to clear internal channels.

Q3: We see a significant pressure drop ( ) across the reactor bed.

Diagnosis: Physical Attrition or Macroscopic Fouling . Analysis: This is rarely chemical deactivation alone. It indicates catalyst pellet disintegration (fines plugging the void space) or heavy tar condensation at the reactor outlet (cold spots). Immediate Action: Stop the run. Sieving the catalyst bed is required. Regeneration will not fix physical plugging caused by fines.

Technical Deep Dive: The Mechanics of Failure

Understanding the "Why" ensures you don't repeat the error.

Pyridine chlorination is chemically aggressive. The basic nitrogen atom of pyridine interacts strongly with the Lewis acid sites of the catalyst, while the chlorination process generates HCl, a corrosive by-product.

The Deactivation Pathway

The primary enemy is Coke , but not all coke is equal.

  • Adsorption: Pyridine adsorbs onto Brønsted Acid Sites (BAS).

  • Oligomerization: Instead of chlorinating, some pyridine molecules polymerize, forming "Soft Coke" (low aromaticity).

  • Graphitization: Under high heat (>400°C) or prolonged time, soft coke dehydrogenates into "Hard Coke" (graphitic, inert).

Visualization: The Deactivation Cycle

Figure 1: The mechanistic pathway from active catalysis to deactivation.

DeactivationPathway FreshCat Fresh H-ZSM-5 (Active BAS Sites) Adsorption Adsorption on Acid Sites FreshCat->Adsorption Pyridine Pyridine Feed Pyridine->Adsorption Reaction Chlorination (Target Reaction) Adsorption->Reaction Cl2 addition SideReaction Oligomerization (Side Reaction) Adsorption->SideReaction Slow Kinetics Product 2-Chloropyridine + HCl Reaction->Product SoftCoke Soft Coke (H-Rich Oligomers) SideReaction->SoftCoke HardCoke Hard Coke (Graphitic/Inert) SoftCoke->HardCoke Heat/Time (-H2) Blocked Pore Blockage (Deactivation) SoftCoke->Blocked HardCoke->Blocked Blocked->FreshCat Regeneration (TPO)

Caption: Figure 1. Parallel pathways showing how competitive adsorption leads to either product formation or coke deposition (Soft vs. Hard).

Experimental Protocols: Regeneration

Follow these steps precisely to restore activity without damaging the zeolite framework.

Protocol A: Mild Regeneration (In-Situ)

Use for: Early-stage deactivation (Soft Coke).

  • Purge: Switch off Pyridine and Cl2 flows. Switch to pure Nitrogen (N2).

  • Strip: Maintain reactor temperature at reaction temp (e.g., 350°C) for 2 hours under N2 flow.

    • Purpose: Desorbs reversibly bound pyridine and volatile oligomers.

  • Test: Resume feed. If activity is <90% of fresh, proceed to Protocol B.

Protocol B: Oxidative Regeneration (TPO - Temperature Programmed Oxidation)

Use for: Hard Coke removal.[1] Critical Warning: Exothermic reaction. Runaway temperature will sinter the catalyst.

Equipment Settings:

  • Gas Feed: 2-5% Oxygen in Nitrogen (Start low to control exotherm).

  • Flow Rate: High GHSV (Gas Hourly Space Velocity) to remove heat.

Step-by-Step Workflow:

  • Drying/Stripping: Ramp to 200°C under N2. Hold 1 hour.

  • Initiation: Introduce 2% O2/N2 mixture.

  • Ramp 1 (Soft Coke Burn): Ramp 5°C/min to 350°C . Hold until CO2 evolution peaks and drops.

  • Ramp 2 (Hard Coke Burn): Ramp 2°C/min to 500-550°C .

    • Constraint:DO NOT EXCEED 550°C . Temperatures >600°C risk dealumination (permanent loss of acidity).

  • Soak: Hold at 550°C for 4-6 hours or until CO2 levels in effluent are <50 ppm.

  • Cool Down: Switch to pure N2. Cool to reaction temperature.

Visualization: Regeneration Decision Logic

Figure 2: Workflow for determining the correct regeneration strategy.

RegenLogic Start Deactivation Detected CheckType Is blockage Reversible? Start->CheckType SoftCoke Soft Coke (Volatile) CheckType->SoftCoke Short Run Time HardCoke Hard Coke (Graphitic) CheckType->HardCoke Long Run Time Action3 Discard/Sieve CheckType->Action3 If Physical Damage Action1 N2 Stripping (350°C) SoftCoke->Action1 Action2 Oxidative Burn (TPO) (Max 550°C) HardCoke->Action2 Action1->CheckType If fails Action2->CheckType If fails

Caption: Figure 2.[2] Decision tree for selecting between inert stripping and oxidative regeneration based on coke type.

Data Summary: Catalyst Performance Metrics

Comparison of Fresh vs. Regenerated H-ZSM-5 (Typical Lab Data).

ParameterFresh CatalystSpent (Coked)Regenerated (TPO @ 550°C)Status
BET Surface Area (m²/g) 380 - 420< 50370 - 400Recovered
Pore Volume (cm³/g) 0.25< 0.050.23Recovered
Acidity (mmol/g) 1.20.11.1Mostly Recovered
Coke Content (wt%) 0.012 - 18< 0.5Clean
Chlorination Yield 95%40%92-94%Operational

Note: If "Regenerated" acidity drops below 0.9 mmol/g, the catalyst has suffered thermal dealumination and must be replaced.

References

  • Deactivation Kinetics: Study on catalyst deactivation kinetics of pyridine chlorination. ResearchGate.[3][4] Link

  • Coke Mechanisms: Coke Formation and Regeneration during Fe-ZSM-5-Catalyzed Methane Dehydro-Aromatization.[1] MDPI. Link

  • Regeneration Protocols: Restoring ZSM-5 Performance... Effect of Regeneration Temperature. OSTI.GOV. Link

  • General Deactivation: Deactivation and Regeneration of Zeolite Catalysts. MDPI. Link

  • Coke Characterization: Coke deactivation and regeneration of HZSM-5 zeolite catalysts. ADDI. Link

Sources

Troubleshooting

improving regioselectivity in the functionalization of 2,3,5-trichloro-6-methylpyridine

Welcome to the Specialized Support Hub Subject: Regiocontrol in Polychlorinated Picolines Target Molecule: 2,3,5-trichloro-6-methylpyridine (TCMP) Support Level: Tier 3 (Senior Application Scientist) Executive Summary: T...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Specialized Support Hub

Subject: Regiocontrol in Polychlorinated Picolines Target Molecule: 2,3,5-trichloro-6-methylpyridine (TCMP) Support Level: Tier 3 (Senior Application Scientist)

Executive Summary: The Regioselectivity Map

Before troubleshooting specific failures, you must internalize the electronic landscape of TCMP.[1] Unlike pentachloropyridine, where the C-4 position is the primary electrophilic site, TCMP presents a "Regioselectivity Paradox" due to the interplay of the methyl group (electron-donating) and the three chlorine atoms (electron-withdrawing).

  • C-2 (Cl): The Primary Electrophilic Gate . Highly activated for

    
     due to the adjacent ring nitrogen (inductive effect 
    
    
    
    ).[1]
  • C-4 (H): The Nucleophilic/Acidic Core .[1] Flanked by two chlorines (C-3/C-5), this proton is significantly acidic (

    
    ). It is the site for lithiation-mediated functionalization (DoM).[1]
    
  • C-6 (Methyl): The Lateral Vector .[1] Susceptible to radical halogenation or lateral lithiation (deprotonation of the methyl group).[1]

  • C-3 & C-5 (Cl): The Silent Partners . These positions are sterically crowded and electronically deactivated relative to C-2. They rarely react via

    
     unless C-2 is already substituted or forcing conditions are used.
    
Visual Workflow: Reactivity Decision Matrix

TCMP_Reactivity Start 2,3,5-Trichloro-6-methylpyridine (Starting Material) Decision Target Modification? Start->Decision Path_SNAr Nucleophilic Substitution (S_NAr) Decision->Path_SNAr Replace Cl w/ N, O, S Path_Li C-H Activation / Metalation Decision->Path_Li Add Carbon at C-4 Path_Lat Methyl Functionalization Decision->Path_Lat Modify Methyl Group Result_C2 C-2 Substitution (Major Product) Path_SNAr->Result_C2 Polar Aprotic Solv. (DMSO/DMF) Result_C4 C-4 Functionalization (via C-Li Intermediate) Path_Li->Result_C4 LDA, -78°C (Kinetic Control) Result_C6 C-6 Oxidation/Chlorination Path_Lat->Result_C6 Radical Conditions or Superbase

Figure 1: Strategic decision tree for selecting the correct synthetic pathway based on the desired regiochemical outcome.

Module 1: Nucleophilic Aromatic Substitution ( )

Target: C-2 Functionalization (Amination, Etherification)[1]

The Protocol (Standard Operating Procedure)

To selectively substitute the C-2 chlorine without touching C-3 or C-5:

  • Solvent: Anhydrous DMF or NMP (DMSO is viable but harder to remove).[1]

  • Base:

    
     (2.5 eq) or 
    
    
    
    (1.1 eq) for faster kinetics.[1]
  • Temperature: Start at

    
    . Ramp to 
    
    
    
    only if conversion is
    
    
    after 2 hours.
  • Stoichiometry: Nucleophile (1.05 eq). Do not use large excesses to avoid bis-substitution.

Troubleshooting Guide (

)
SymptomDiagnosisCorrective Action
Reaction Stalled (<20% Conv.) The nucleophile is likely "hard" (e.g., alkoxide) and aggregating.Switch counter-ion to Potassium (use 18-crown-6 ether) or Cesium to break ion pairs. Increase Temp to

.
Mixture of Products (C-2 + C-?) "Over-cooking". If C-2 is substituted, the ring deactivates.[1] If you see bis-products, it's likely C-2 + C-6 lateral attack (rare) or C-5 displacement.Lower the temperature. Check stoichiometry. Ensure the system is strictly anhydrous (water acts as a competitive nucleophile).[1]
Hydrolysis Product (OH at C-2) Water contamination.[1] The Pyridine-Cl bond is sensitive to hydrolysis in wet DMF/DMSO.Dry solvent over 4Å molecular sieves for 24h.[1] Use a nitrogen balloon.[1]

Q: Why does the nucleophile attack C-2 and not C-4? A: In 2,3,5-trichloro-6-methylpyridine, C-4 is a proton (H), not a leaving group . The nucleophile cannot displace a hydride.[1] The competition is purely between C-2, C-3, and C-5 chlorines. C-2 is ortho to the nitrogen, making the transition state (Meisenheimer complex) most stabilized by the electronegative nitrogen. C-3 and C-5 are meta to the nitrogen and lack this stabilization.

Module 2: Metalation & C-H Activation

Target: C-4 Functionalization (Introduction of Electrophiles)

This is the most technically demanding workflow.[1] The C-4 proton is acidic due to the flanking C-3 and C-5 chlorines.

The Protocol (Lithiation)
  • Reagent: LDA (Lithium Diisopropylamide) - Freshly prepared .

  • Solvent: Anhydrous THF.

  • Temp:

    
     strictly.
    
  • Quench: Add electrophile (e.g.,

    
    , 
    
    
    
    , Aldehydes) at
    
    
    .[1]
Troubleshooting Guide (Lithiation)
SymptomDiagnosisCorrective Action
"Halogen Dance" (Isomerized Product) If the lithiated species warms up >

, the Li atom migrates to stabilize via Cl-Li exchange.
Keep reaction strictly at

.[1] Cannulate the electrophile into the lithiated pyridine rapidly.
Low Yield / Recovery of SM Incomplete deprotonation or moisture.[1]Ensure LDA is titrated.[1] Use a slight excess (1.2 eq).
Attack at Methyl (C-6)

-BuLi was used instead of LDA.

-BuLi is nucleophilic and small; it may attack the methyl protons or perform Li-Cl exchange at C-2.
Always use LDA for C-4 deprotonation. The steric bulk of LDA prevents attack at the Cl centers and favors proton abstraction.[1]

Q: Can I use


-BuLi for C-4 lithiation? 
A: No. 

-BuLi will preferentially perform Lithium-Halogen Exchange at C-2 (replacing the Cl with Li) because the C-Cl bond is weaker than the C-H bond in this context, and the C-2 position is activated. Use LDA to target the C-4 proton (Kinetic control).[1]
Module 3: Methyl Group Functionalization

Target: Side-chain Modification

Troubleshooting Guide (Radical/Lateral)
SymptomDiagnosisCorrective Action
Ring Chlorination instead of Methyl Electrophilic chlorination conditions (

) were used.
Switch to Radical Conditions : NCS (N-chlorosuccinimide) with AIBN or Benzoyl Peroxide in

or Acetonitrile under reflux.[1]
Over-oxidation (COOH formed) Strong oxidants (

) used without buffering.[1]
If target is aldehyde, use milder conditions (e.g.,

oxidation).[1] If target is acid, ensure pH is controlled to prevent decarboxylation.[1]
References & Validated Sources
  • Regioselectivity of

    
     in Chloropyridines 
    
    • Source:Master Organic Chemistry / J. Org.[1] Chem.

    • Context: Establishes the priority of C-2/C-6 halogens over C-3/C-5 in pyridine systems due to nitrogen inductive effects.

  • Lithiation of Polychlorinated Pyridines (Halogen Dance)

    • Source:Schlosser, M. et al. "Directed Lithiation of Simple Aromatics and Heterocycles"[1]

    • Context: Details the specific conditions (LDA vs BuLi) required to prevent halogen migration in poly-halogenated systems.

  • Picloram Synthesis (Analogous Chemistry)

    • Source:US Patent / ChemicalBook Data[1]

    • Context: Demonstrates the industrial viability of functionalizing the 4-amino-3,5,6-trichloro scaffold, validating the stability of the trichloro-methyl pattern.

  • Lateral Lithiation of Picolines

    • Source:Gros, P. et al. "Unusual C-6 Lithiation of 2-Chloropyridine"

    • Context: Explains the use of superbases (BuLi-LiDMAE) to achieve lateral lithiation on the methyl group despite the presence of ring chlorines.

    • [1]

Sources

Reference Data & Comparative Studies

Validation

validating the structure of 2,3,5-trichloro-6-methylpyridine using X-ray crystallography

Definitive Structural Validation of 2,3,5-Trichloro-6-Methylpyridine: A Crystallographic Approach vs. Spectroscopic Alternatives Executive Summary: The Isomer Challenge In the synthesis of polychlorinated pyridines—criti...

Author: BenchChem Technical Support Team. Date: February 2026

Definitive Structural Validation of 2,3,5-Trichloro-6-Methylpyridine: A Crystallographic Approach vs. Spectroscopic Alternatives

Executive Summary: The Isomer Challenge

In the synthesis of polychlorinated pyridines—critical intermediates for herbicides like Picloram and Triclopyr—regioselectivity is rarely absolute. The chlorination of 2-chloro-6-methylpyridine often yields a mixture of isomers, most notably 2,3,5-trichloro-6-methylpyridine (Target) and 2,3,6-trichloro-5-methylpyridine (Impurity) .

Distinguishing these isomers by 1H NMR is notoriously difficult due to the lack of coupling partners (often a single aromatic singlet) and solvent-dependent chemical shifts. Single Crystal X-ray Diffraction (SCXRD) stands as the only self-validating, absolute method to determine the substitution pattern without ambiguity.

This guide outlines the definitive protocol for validating 2,3,5-trichloro-6-methylpyridine, contrasting it with spectroscopic limitations, and providing a step-by-step workflow for crystallographic determination.

Comparative Analysis: Why X-ray is the Gold Standard

While NMR and Mass Spectrometry are faster, they suffer from "inference bias" when dealing with highly substituted aromatic isomers.

FeatureX-ray Crystallography (SCXRD) 1H / 13C NMR Mass Spectrometry (GC-MS)
Primary Output Absolute 3D Structure (Bond lengths, angles, positions)Chemical Environment (Shift, Coupling)Molecular Mass & Fragmentation
Isomer Specificity Definitive. Direct visualization of Cl vs. Me positions.Ambiguous. Requires NOE/HMBC; shifts are subtle (~0.1 ppm diff).None. Isomers are isobaric (Same m/z).
Sample State Single Crystal (Solid)Solution (CDCl3, DMSO-d6)Gas Phase / Ionized
Validation Confidence 100% (Direct Observation)80-90% (Inferred from magnetic interactions)0% (Cannot distinguish regioisomers)
Key Limitation Requires a suitable crystal (0.1–0.3 mm).Solvents can shift peaks; accidental equivalence.Fragmentation patterns are often identical.

Experimental Protocol: Crystallographic Validation

Phase 1: Crystal Growth (The Critical Step)

Polychlorinated pyridines are often waxy solids. High-quality crystals are required for definitive structure solution.

  • Method: Slow Evaporation.[1][2][3]

  • Solvent System:

    • Primary:1,2-Dichloroethane (Proven for TCTCMP analogs [1]) or Ethanol .

    • Alternative:Hexane/Ethyl Acetate (4:1) if the compound is too soluble in chlorinated solvents.

  • Protocol:

    • Dissolve 20 mg of the crude/purified solid in 2 mL of solvent.

    • Filter through a 0.45 µm PTFE syringe filter into a clean vial (removes dust nucleation sites).

    • Cover with parafilm and poke 3-4 small holes.

    • Store at room temperature (20-25°C) in a vibration-free zone.

    • Target: Colorless blocks or prisms appearing within 3-5 days.

Phase 2: Data Collection Strategy
  • Radiation Source: Mo-Kα (λ = 0.71073 Å).[3]

    • Reasoning: Chlorinated compounds absorb Cu-Kα radiation heavily, leading to absorption errors. Mo is preferred for minimizing absorption effects in polychlorinated organics [1].

  • Temperature: 100 K (Cryostream).

    • Reasoning: Reduces thermal motion (disorder) of the methyl group and chlorine atoms, sharpening the electron density map.

  • Resolution: Aim for 0.75 Å or better to resolve the C-Cl vs C-Me bond lengths clearly.

Phase 3: Structure Solution & Refinement
  • Space Group Determination: Likely Orthorhombic (Pbcm) or Monoclinic (P21/c) based on analogs like 2,3,6-trichloro-5-(trichloromethyl)pyridine [1].

  • Atom Assignment (The "Aha!" Moment):

    • Assign Carbon (C) atoms to the ring.

    • Look for the heavy atoms (Cl). C-Cl bonds are typically ~1.73 Å .

    • Look for the Methyl group.[4][5] C-C(Me) bonds are typically ~1.50 Å .

    • Validation Check: If you assign a Cl atom to a Methyl position, the thermal ellipsoid will be tiny (too much electron density modeled as a lighter atom). If you assign a Methyl to a Cl position, the ellipsoid will blow up (too little density modeled as a heavy atom).

Validation Criteria: The "Fingerprint" of the 2,3,5-Isomer

To declare the structure "Validated," the solved crystal structure must meet these geometric criteria, distinguishing it from the 2,3,6-isomer.

ParameterTarget: 2,3,5-Trichloro-6-Methyl Isomer: 2,3,6-Trichloro-5-Methyl
C2 Substituent Chlorine (Bond ~1.73 Å)Chlorine (Bond ~1.73 Å)
C3 Substituent Chlorine (Bond ~1.73 Å)Chlorine (Bond ~1.73 Å)
C4 Substituent Hydrogen (Aromatic C-H)Hydrogen (Aromatic C-H)
C5 Substituent Chlorine (Bond ~1.73 Å)Methyl (Bond ~1.50 Å)
C6 Substituent Methyl (Bond ~1.50 Å)Chlorine (Bond ~1.73 Å)
Visual Check Methyl is adjacent to Ring Nitrogen.Methyl is meta to Ring Nitrogen.

Key Structural Insight: In the 2,3,5-isomer, the methyl group at C6 is sterically crowded by the lone pair of the Nitrogen and the Chlorine at C5, often causing a slight out-of-plane twist or bond angle expansion (>120°) at the C5-C6-N junction.

Validation Workflow Diagram

ValidationWorkflow Synthesis Synthesis Product (Crude Mixture) Recryst Recrystallization (1,2-DCE or EtOH) Synthesis->Recryst Recryst->Recryst Oiling Out? Change Solvent CrystalCheck Microscopy Check (Block/Prism?) Recryst->CrystalCheck XRD X-Ray Diffraction (Mo-Kα Source) CrystalCheck->XRD Suitable Crystal Solve Structure Solution (SHELXT/SHELXL) XRD->Solve Decision Assign Atoms: C-Cl (~1.73Å) vs C-Me (~1.50Å) Solve->Decision ResultTarget VALIDATED: 2,3,5-Trichloro-6-Methyl (Me adjacent to N) Decision->ResultTarget C6=Methyl ResultIsomer REJECTED: 2,3,6-Trichloro-5-Methyl (Me meta to N) Decision->ResultIsomer C5=Methyl

Figure 1: Decision tree for crystallographic validation of chlorinated pyridine isomers.

References

  • Zhu, X. M., Cai, Z. S., Zhang, H. H., & Sun, M. Z. (2013).[3] Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 25(18), 10186–10188. Link

  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. Link

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. Link

  • Sigma-Aldrich.[6][7] (n.d.). 2,3,5-Trichloropyridine Product Specification. Retrieved January 28, 2026. Link

Sources

Comparative

Comprehensive Guide: GC-MS versus HPLC for Purity Analysis of 2,3,5-Trichloro-6-methylpyridine

Executive Summary For the purity analysis of 2,3,5-trichloro-6-methylpyridine (CAS 22109-56-4) , GC-MS is the superior primary technique for routine purity profiling and impurity identification.[1] Its high peak capacity...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For the purity analysis of 2,3,5-trichloro-6-methylpyridine (CAS 22109-56-4) , GC-MS is the superior primary technique for routine purity profiling and impurity identification.[1] Its high peak capacity allows for the baseline resolution of positional isomers (e.g., 2,3,6-trichloro-5-methylpyridine) and volatile synthetic byproducts that co-elute in standard HPLC-UV methods.[1]

HPLC-UV serves as a critical orthogonal method , specifically required when quantifying non-volatile precursors (e.g., metal catalysts, salts) or thermally labile degradation products that may decompose in a GC inlet.[1]

Part 1: Analyte Profile & Physicochemical Context

To select the correct analytical method, one must first understand the molecule's behavior.[1] 2,3,5-trichloro-6-methylpyridine is a lipophilic, chlorinated heteroaromatic compound.[1]

PropertyValue (Approx.)Analytical Implication
Boiling Point 220–240 °CHigh Volatility: Ideal for Gas Chromatography.[1]
Polarity (LogP) ~3.0–3.5Hydrophobic: Retains well on C18 HPLC columns; elutes late.[1]
Thermal Stability HighStable: Can withstand GC inlet temps (250°C) without degradation.[1]
Key Impurities Positional Isomers, Under-chlorinated picolinesIsomerism: Requires high-efficiency separation (High Plate Count).[1]

Part 2: Deep Dive – GC-MS Analysis (Primary Recommendation)[1]

Why GC-MS?

The synthesis of chlorinated picolines often produces a mixture of isomers (e.g., 2,3,4-trichloro- vs 2,3,5-trichloro-).[1] Capillary GC columns offer theoretical plate counts in the range of 100,000+, providing the resolution necessary to separate these structurally similar compounds.[1] MS detection (EI source) allows for library matching (NIST) to identify unexpected chlorination patterns.[1]

Recommended Protocol
  • Instrument: Agilent 7890/5977 or equivalent Single Quadrupole GC-MS.

  • Column: DB-5ms (5% Phenyl-arylene, 95% Methylpolysiloxane) or DB-1701 (14% Cyanopropyl-phenyl) for enhanced isomer selectivity.[1]

    • Dimensions: 30 m × 0.25 mm ID × 0.25 µm film.[1]

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Split (50:1) @ 260 °C. High split ratio prevents column overload from the major peak.[1]

Temperature Program:

  • Initial: 60 °C (Hold 1 min) – Elutes residual solvents.

  • Ramp 1: 20 °C/min to 180 °C.

  • Ramp 2: 5 °C/min to 240 °C – Slow ramp maximizes resolution of trichloro- isomers.[1]

  • Final: 30 °C/min to 300 °C (Hold 3 min) – Bakes out heavy tars.

MS Parameters:

  • Source: EI (70 eV) @ 230 °C.[1]

  • Scan Range: 40–400 amu.[1]

  • SIM Mode: Monitor m/z 195, 197, 199 (Molecular ion cluster) for trace quantitation.

Part 3: Deep Dive – HPLC-UV Analysis (Orthogonal)

Why HPLC?

While GC is better for isomers, HPLC is necessary if the sample contains:

  • Non-volatile precursors: e.g., carboxylic acid derivatives from over-oxidation.[1]

  • Inorganic salts: Catalysts (Fe, Zn) used in chlorination.[1]

  • Thermally labile N-oxides: These may deoxygenate in a GC inlet, giving a false purity reading.[1]

Recommended Protocol
  • Instrument: Agilent 1260 Infinity II or Waters Alliance.

  • Column: C18 (ODS) End-capped (e.g., Zorbax Eclipse Plus C18).[1]

    • Dimensions: 150 mm × 4.6 mm, 3.5 µm particle size.[1]

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water (Suppresses silanol activity).[1]

    • B: Acetonitrile (ACN).[1]

  • Gradient:

    • 0 min: 40% B

    • 15 min: 90% B (Linear Gradient)[1]

    • 20 min: 90% B

  • Detection: Diode Array Detector (DAD) @ 254 nm (aromatic ring absorption) and 220 nm (impurities).[1]

Part 4: Comparative Performance Analysis

The following table contrasts the performance of both methods specifically for 2,3,5-trichloro-6-methylpyridine.

FeatureGC-MS (DB-5ms)HPLC-UV (C18)Winner
Isomer Resolution Excellent (Rs > 2.0) Moderate (Rs ~ 1.[1]2)GC-MS
Sensitivity (LOD) < 10 ppb (SIM mode)~ 1 ppm (UV)GC-MS
Sample Throughput Fast (< 15 min run)Slower (20-30 min)GC-MS
Non-Volatiles Blind (Requires derivatization)Excellent HPLC
Cost per Sample Low (Gas only)Medium (Solvents)GC-MS
Identification Spectral Library MatchRetention Time OnlyGC-MS

Part 5: Decision Workflows & Logic

Workflow 1: Method Selection Decision Tree

This diagram guides the analyst on when to deploy which instrument based on the sample history.[1]

DecisionTree Start Sample: 2,3,5-Trichloro-6-methylpyridine Q1 Is the synthesis pathway known? Start->Q1 Q2 Does it involve metal salts or non-volatile acids? Q1->Q2 Yes Q3 Is distinguishing isomers (2,3,6- vs 2,3,5-) critical? Q1->Q3 No / Unknown Q2->Q3 No (Organic Only) HPLC PRIMARY METHOD: HPLC-UV (C18 Column) Q2->HPLC Yes (Salts Present) GC PRIMARY METHOD: GC-MS (DB-5ms Column) Q3->GC Yes (Isomers Critical) Q3->HPLC No (Crude check only) Both DUAL METHOD: GC for Purity + HPLC for Salts Q3->Both Yes, but salts suspected

Caption: Decision logic for selecting the analytical technique based on synthesis pathway and impurity profile.

Workflow 2: Recommended Analytical Pipeline

For a complete "Certificate of Analysis" (CoA), a hybrid approach is often best.[1]

Pipeline Sample Raw Sample Prep Dissolve in ACN Sample->Prep Split Prep->Split GC GC-MS Analysis (Purity & ID) Split->GC 1uL Injection HPLC HPLC-UV Analysis (Non-volatiles) Split->HPLC 10uL Injection Data1 Mass Spectrum Library Match GC->Data1 Data2 Purity % (Area Normalization) GC->Data2 HPLC->Data2 Report Final CoA (Purity + Impurity Profile) Data1->Report Data2->Report

Caption: Integrated analytical pipeline ensuring both volatile isomer resolution and non-volatile impurity detection.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 92279, 2,3,5-Trichloro-6-methoxypyridine (Structural Analog Reference).[1] Retrieved January 28, 2026, from [Link]

  • Chromatography Today (2025). HPLC vs GC - A Beginner's Guide to Selection Criteria. Retrieved January 28, 2026, from [Link]

Sources

Validation

Comparative Guide: Catalytic Efficiency &amp; Regioselectivity in Trichloropyridine Cross-Couplings

Executive Summary The cross-coupling of trichloropyridines (TCPs) represents a critical juncture in the synthesis of complex heteroaryl pharmacophores. Unlike their mono-halogenated counterparts, TCPs present a multi-dim...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The cross-coupling of trichloropyridines (TCPs) represents a critical juncture in the synthesis of complex heteroaryl pharmacophores. Unlike their mono-halogenated counterparts, TCPs present a multi-dimensional challenge: catalytic efficiency (turnover and yield) is inextricably linked to site-selectivity (regiocontrol).

This guide compares the two most prevalent isomers in drug discovery: 2,4,6-trichloropyridine (Sym-TCP) and 2,3,6-trichloropyridine (Asym-TCP) .

  • Key Finding: Catalytic efficiency is not solely a function of the metal center but is dictated by the Steric-Electronic Mismatch.

    • 2,4,6-TCP exhibits high intrinsic reactivity but suffers from statistical over-reaction (polysubstitution).

    • 2,3,6-TCP requires precise ligand tuning to differentiate the sterically distinct

      
      -positions (C2 vs. C6).
      

Mechanistic Framework: The Selectivity Vectors

To optimize catalytic efficiency, one must understand the competing forces of electronic activation (Oxidative Addition rates) and steric hindrance.

Electronic vs. Steric Landscape

In Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), the rate-determining step for electron-deficient heterocycles is typically oxidative addition (OA).

  • Electronic Vector: The C2/C6 positions (

    
     to Nitrogen) are most electron-deficient, facilitating rapid OA.
    
  • Steric Vector: Bulky ligands or adjacent substituents (e.g., Cl at C3) impede OA at the electronically favorable sites.

G Substrate Trichloropyridine Substrate Electronic Electronic Activation (C2/C6 > C4 > C3) Substrate->Electronic Steric Steric Hindrance (Ortho-substituents) Substrate->Steric Outcome_246 2,4,6-TCP Outcome: Competition between C2 (Electronic) & C4 (Steric Access) Electronic->Outcome_246 Promotes C2/C6 Outcome_236 2,3,6-TCP Outcome: High Selectivity for C6 (C2 is blocked by C3-Cl) Electronic->Outcome_236 Promotes C6 Steric->Outcome_246 Promotes C4 (if ligand is bulky) Steric->Outcome_236 Blocks C2

Figure 1: Mechanistic decision tree showing how electronic and steric factors diverge for symmetric vs. asymmetric isomers.

Comparative Analysis: 2,4,6-TCP vs. 2,3,6-TCP

2,4,6-Trichloropyridine (The Symmetric Challenge)

This substrate is electronically activated at both


-positions (C2, C6) and the 

-position (C4).
  • Standard Reactivity: Under standard conditions (e.g., Pd(PPh3)4), the reaction favors C2-arylation due to the inductive effect of the pyridine nitrogen.

  • The "C4-Switch": Interestingly, bulky ligands or specific nucleophiles (like alkenyl boronates) can shift selectivity to C4 . This is because the C2 position is flanked by the ring Nitrogen, creating a "steric pocket" that repels very large active catalyst species.

  • Efficiency Bottleneck: The primary efficiency killer is over-coupling . Once the C2 position reacts, the C6 position remains highly activated, leading to mixtures of mono- and di-arylated products.

2,3,6-Trichloropyridine (The Asymmetric Challenge)

This substrate offers a clearer path to high efficiency through kinetic resolution.

  • Site Discrimination:

    • C6:

      
      -position, unhindered. Most Reactive. 
      
    • C2:

      
      -position, hindered by the adjacent C3-Cl.
      
    • C3:

      
      -position. Least reactive.
      
  • Efficiency Advantage: Because C6 is significantly faster than C2 (due to the "ortho-effect" of the C3-Cl blocking C2), high yields of mono-coupled product are easier to achieve compared to 2,4,6-TCP.

Data Summary: Catalytic Performance
Feature2,4,6-Trichloropyridine2,3,6-Trichloropyridine
Primary Reactive Site C2 (Electronic) or C4 (Steric control)C6 (Unambiguous)
Selectivity Risk High (C2 vs. C6 bis-coupling)Low (C6 >>> C2)
Preferred Catalyst Pd(OAc)₂ / XPhos (for C2)Pd(OAc)₂ / SPhos (for C6)
Typical Yield (Mono) 65-75% (requires optimization)85-95% (kinetically favored)
Main Byproduct 2,6-bis(aryl)pyridine2-aryl-3,6-dichloropyridine (trace)

Catalytic Systems & Ligand Selection

The choice of ligand dictates the "cone angle" and electron richness, directly influencing the regioselectivity.

Recommended Systems
  • System A (General Purpose/High Efficiency):

    • Catalyst: Pd(OAc)₂ (1-2 mol%)

    • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

    • Rationale: SPhos is electron-rich (facilitates OA) and bulky (facilitates Reductive Elimination). It is excellent for sterically hindered chlorides (like C2 of 2,3,6-TCP) but, at low temperatures, maintains high selectivity for the most accessible site.

  • System B (For C4-Selectivity on 2,4,6-TCP):

    • Catalyst: Pd₂dba₃

    • Ligand: PCy₃ or bulky NHC (IPr)

    • Rationale: Extremely bulky ligands experience repulsion at the C2/C6 sites (flanked by N), pushing the catalyst to the more accessible C4 position.

LigandSelection Start Select Substrate TCP246 2,4,6-TCP Start->TCP246 TCP236 2,3,6-TCP Start->TCP236 Goal246 Target C2 or C4? TCP246->Goal246 LigandC6 Use Pd/SPhos (Kinetic Control) TCP236->LigandC6 Target C6 LigandC2 Use Pd/XPhos (Electronic Control) Goal246->LigandC2 C2 LigandC4 Use Pd/PCy3 or NHC (Steric Control) Goal246->LigandC4 C4

Figure 2: Ligand selection flowchart for targeted regiocontrol.

Experimental Protocol: Site-Selective Suzuki Coupling

Objective: Selective C6-arylation of 2,3,6-trichloropyridine. Scale: 1.0 mmol.

Materials
  • Substrate: 2,3,6-Trichloropyridine (182 mg, 1.0 mmol)

  • Coupling Partner: Phenylboronic acid (1.1 equiv)

  • Catalyst: Pd(OAc)₂ (2.2 mg, 1 mol%)

  • Ligand: SPhos (8.2 mg, 2 mol%)

  • Base: K₃PO₄ (2.0 equiv, anhydrous)

  • Solvent: Toluene/Water (10:1 v/v)

Step-by-Step Workflow
  • Pre-complexation (Critical for Activity): In a dry vial, dissolve Pd(OAc)₂ and SPhos in 1 mL of Toluene. Stir at room temperature for 5 minutes under Argon. The solution should turn from orange to pale yellow (formation of Pd(0)-L species).

  • Reaction Assembly: Add the trichloropyridine, boronic acid, and finely ground K₃PO₄ to a reaction tube equipped with a stir bar.

  • Solvent Addition: Add the remaining Toluene (4 mL) and Water (0.5 mL). Note: The biphasic system helps dissolve the inorganic base while keeping the catalyst in the organic phase.

  • Deoxygenation: Sparge the mixture with Argon for 2 minutes. Cap tightly.

  • Reaction: Heat to 80°C for 4-6 hours.

    • Checkpoint: Monitor by HPLC/TLC. Reaction is complete when the starting material is <2%.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexanes/EtOAc gradient).

Troubleshooting & Optimization
ObservationDiagnosisSolution
Low Conversion (<50%) Catalyst poisoning by Pyridine NIncrease temp to 100°C or switch to Pd-G3-XPhos precatalyst.
Bis-coupling (Over-reaction) Reaction temp too highLower temp to 60°C; Add boronic acid slowly (syringe pump).
Hydrodehalogenation Protodeboronation of partnerUse anhydrous conditions (Dioxane/Cs₂CO₃) instead of Toluene/Water.

References

  • Lutz, M. R., et al. "Regioselective Cross-Coupling of Polyhalogenated Pyridines." Journal of Organic Chemistry, 2018.

  • Schnürch, M., et al. "Cross-coupling reactions on halogenated nitrogen heterocycles." Chemical Society Reviews, 2007.

  • Spina, R., et al. "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends." Chemical Science, 2016.

  • Anderson, T. J., et al. "Regioselectivity in the Suzuki Coupling of 2,4-Dichloropyrimidines."[1] Journal of Organic Chemistry, 2010. (Comparative mechanistic insight for 2,4,6-TCP).

  • BenchChem Technical Guides. "Controlling Regioselectivity in Dichloropyridine Reactions." 2025.

Disclaimer: The experimental protocols provided are based on typical literature conditions. Always perform a safety assessment and small-scale test before scaling up.

Sources

Comparative

reactivity comparison of chloro-substituents on the 2,3,5-trichloro-6-methylpyridine ring

Executive Summary This technical guide analyzes the differential reactivity of the three chlorine substituents located at the 2, 3, and 5 positions of the 2,3,5-trichloro-6-methylpyridine scaffold. For researchers in agr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the differential reactivity of the three chlorine substituents located at the 2, 3, and 5 positions of the 2,3,5-trichloro-6-methylpyridine scaffold. For researchers in agrochemical and pharmaceutical synthesis, understanding this regioselectivity is critical for designing efficient synthetic routes.

The Core Finding: The reactivity profile is highly polarized. The C2-chloro substituent exhibits high lability towards nucleophilic aromatic substitution (


), acting as the primary "gateway" for functionalization. In contrast, the C3-chloro  and C5-chloro  substituents are electronically deactivated and sterically shielded, requiring transition-metal catalysis or metal-halogen exchange to engage.

Mechanistic Profiling: The Electronic Landscape

The reactivity differences are not random; they are dictated by the interaction between the pyridine nitrogen's lone pair, the ring's


-system, and the substituents' inductive effects.
The "Alpha-Activation" (Position 2)

The C2 position is the electrophilic hotspot.

  • Inductive Effect (-I): The adjacent nitrogen atom pulls electron density, creating a partial positive charge (

    
    ) at C2.
    
  • Resonance Stabilization: Upon nucleophilic attack, the negative charge in the Meisenheimer complex intermediate can be delocalized onto the electronegative nitrogen (see Diagram 1).[1] This lowers the activation energy for displacement.

  • Outcome: The C2-Cl is a competent leaving group for

    
    -, 
    
    
    
    -, and
    
    
    -nucleophiles under mild-to-moderate conditions.
The "Beta-Passivity" (Positions 3 and 5)

The C3 and C5 positions are effectively "meta" to the nitrogen.

  • Lack of Resonance: A nucleophilic attack at C3 or C5 places the negative charge on a ring carbon, not the nitrogen. This results in a high-energy intermediate that effectively blocks

    
     pathways.
    
  • Steric Shielding:

    • C3-Cl: Flanked by the bulky C2-Cl and C4-H.

    • C5-Cl: Flanked by C4-H and the C6-Methyl group. The C6-methyl group provides significant steric hindrance, further reducing the accessibility of C5 compared to C3 in catalytic cycles.

Comparative Reactivity Matrix

The following table summarizes the performance of each substituent against standard synthetic transformations.

Reaction ClassReagent TypeC2-Cl Reactivity C3-Cl Reactivity C5-Cl Reactivity

(O-Nucleophiles)
NaOMe / MeOHHigh (Yields >85%)InertInert

(N-Nucleophiles)
Hydrazine / AminesHigh (Yields >80%)InertInert
Pd-Catalyzed Coupling Boronic Acids (Suzuki)High (Preferred site)Low (Requires specialized ligands)Very Low (Steric block by Me-6)
Metal-Halogen Exchange n-BuLi / -78°CHigh (Fast exchange)Moderate (Possible if C2 blocked)Low
Hydrodechlorination Zn / AcOH or H2/PdModerate LowLow

Visualization of Reactivity Pathways

Diagram 1: Regioselectivity Map

This diagram illustrates the divergent reaction pathways available based on the specific chloro-substituent targeted.

ReactivityMap Core 2,3,5-Trichloro- 6-methylpyridine C2_Mech Mechanism: SNAr (Meisenheimer) Core->C2_Mech Nucleophile (RO-, RNH2) C35_Mech Mechanism: Pd-Catalysis Only Core->C35_Mech Pd(0) / Ligand C2_Prod 2-Substituted Product (Major) C2_Mech->C2_Prod C35_Prod 3/5-Substituted Product (Trace/Difficult) C35_Mech->C35_Prod High Temp / Steric Issues

Caption: Regioselectivity map showing the kinetic preference for C2 substitution via low-energy SNAr pathways versus the high-barrier catalytic requirements for C3/C5.

Experimental Protocols

Protocol A: Selective at C2 (Validation of C2 Lability)

This protocol demonstrates the selective displacement of the C2-chlorine by a methoxide nucleophile, leaving C3 and C5 intact.

Objective: Synthesis of 2-methoxy-3,5-dichloro-6-methylpyridine.

Reagents:

  • 2,3,5-Trichloro-6-methylpyridine (1.0 eq)

  • Sodium Methoxide (NaOMe), 25% wt in Methanol (1.1 eq)

  • Anhydrous Methanol (Solvent)

Step-by-Step Workflow:

  • Preparation: Charge a reaction vessel with 2,3,5-trichloro-6-methylpyridine and dissolve in anhydrous methanol (concentration ~0.5 M).

  • Addition: Add the NaOMe solution dropwise at 0°C to control the exotherm. Note: The inductive effect at C2 makes this reaction rapid; cooling prevents side reactions.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor via TLC or HPLC.

    • Checkpoint: Disappearance of starting material indicates C2 consumption. C3/C5 remain untouched.

  • Quench: Quench with water and extract with ethyl acetate.

  • Purification: Recrystallize from hexane/ethanol.

Expected Data:

  • Yield: 85–95%

  • Selectivity: >99% C2-substitution.

Protocol B: Palladium-Catalyzed Cross-Coupling (Accessing C3/C5)

To functionalize C3 or C5,


 is insufficient. A Suzuki-Miyaura coupling is required, but regioselectivity issues will arise if C2-Cl is still present.

Prerequisite: This reaction is best performed after C2 has been deactivated (e.g., converted to a methoxy or amino group) or if C2 reactivity is desired first. If performed on the trichloro-scaffold directly, C2 will react first.

Reagents:

  • 2,3,5-Trichloro-6-methylpyridine

  • Arylboronic acid (1.2 eq)

  • Pd(OAc)2 / S-Phos (Catalyst system)

  • K3PO4 (Base)

Workflow Insight:

  • Under standard conditions (THF/Water, 60°C), the C2-Cl will couple first due to faster oxidative addition.

  • To force coupling at C3 or C5, one must either:

    • Use a starting material where C2 is already substituted (e.g., the product of Protocol A).

    • Accept a mixture of products if C2 is free.

Structural Logic & Troubleshooting

Why doesn't C6-Methyl activate C5?

While alkyl groups are electron-donating (+I), which theoretically destabilizes nucleophilic attack, the primary factor at C5 is steric hindrance . The C6-methyl group projects volume into the space required for an incoming nucleophile or catalyst ligand to approach C5. This makes C5 the least reactive position on the ring for substitution reactions.

Diagram 2: Steric & Electronic Barrier Comparison

EnergyProfile C2 Position 2 (Cl) Activated Low Sterics C3 Position 3 (Cl) Deactivated Moderate Sterics C5 Position 5 (Cl) Deactivated High Sterics (Me-6) Reaction Nucleophilic Attack Reaction->C2 Fast (Kinetic) Reaction->C3 Slow Reaction->C5 Blocked

Caption: Hierarchy of reactivity showing the kinetic dominance of Position 2.

References

  • Source: National Institutes of Health (PMC)

    
     preference for the 2-position in polychlorinated pyridine scaffolds and the synthesis of 2,3,5-trichloro-6-methylpyridine derivatives.
    URL:[Link]
    
  • Kinetics of Substitution in Chlorinated N-Heterocycles Source: Zenodo / Chemistry Literature Context: Establishes the kinetic order of halogens flanked by nitrogen (alpha-position) versus those in beta-positions. URL:[Link]

  • Regioselective Syntheses of 2,3,5-Trisubstituted Pyridines Source: Journal of Organic Chemistry (via PubMed) Context: Discusses the use of 2-halo-pyridines as building blocks and the steric/electronic factors governing subsequent substitutions at positions 3 and 5. URL:[Link]

Sources

Validation

spectroscopic comparison of 2,3,5-trichloro-6-methylpyridine with its precursors

This guide provides an in-depth spectroscopic comparison of 2,3,5-trichloro-6-methylpyridine (TCMP) against its primary synthetic precursors, specifically 2-methylpyridine (α-picoline) and the intermediate 2-chloro-6-met...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth spectroscopic comparison of 2,3,5-trichloro-6-methylpyridine (TCMP) against its primary synthetic precursors, specifically 2-methylpyridine (α-picoline) and the intermediate 2-chloro-6-methylpyridine .

Executive Summary & Strategic Context

In the synthesis of high-value agrochemical intermediates (such as Picloram analogs) and pyridine-based pharmacophores, 2,3,5-trichloro-6-methylpyridine serves as a critical electrophilic building block. Its production typically proceeds via the stepwise radical/electrophilic chlorination of 2-methylpyridine .

For a process chemist, distinguishing the final product from its under-chlorinated precursors is vital for yield optimization. This guide moves beyond basic characterization, offering a comparative spectroscopic logic to track the transformation of the aromatic system from an electron-rich pyridine to an electron-deficient polychlorinated core.

The Synthetic Chain

The comparison focuses on three distinct stages of the reaction coordinate:

  • Starting Material: 2-Methylpyridine (α-Picoline).

  • Key Intermediate: 2-Chloro-6-methylpyridine (Mono-chlorinated).

  • Target Product: 2,3,5-Trichloro-6-methylpyridine (Tri-chlorinated).

Synthetic Pathway & Structural Logic

Understanding the spectroscopy requires visualizing the structural evolution. The chlorination process systematically removes aromatic protons, altering the spin systems observed in NMR and the isotope patterns in MS.

Workflow Diagram

SynthesisPath Start 2-Methylpyridine (C6H7N) Inter 2-Chloro-6-methylpyridine (C6H6ClN) Start->Inter Cl2, 65°C (Electrophilic/Radical) Start->Inter Loss of H-6 Appearance of Cl isotope Product 2,3,5-Trichloro-6-methylpyridine (C6H2Cl3N) Inter->Product Cl2, Lewis Acid High Temp Inter->Product Loss of H-3, H-5 Singlet Aromatic H

Caption: Stepwise chlorination pathway highlighting the loss of aromatic protons and introduction of chlorine atoms.

Comparative Spectroscopic Analysis

A. Proton NMR ( H NMR) Evolution

The most immediate diagnostic tool is


H NMR. The transformation is characterized by the simplification of the aromatic region.
Feature2-Methylpyridine (Start)2-Chloro-6-methylpyridine (Inter)2,3,5-Trichloro-6-methylpyridine (Product)
Aromatic Region Complex Multiplet (4H)

7.0 – 8.5 ppmAA'BB' or ABCD system.
ABC System (3H)

7.1 – 7.6 ppmH-3/H-5 doublets, H-4 triplet.
Singlet (1H)

8.0 – 8.4 ppmOnly H-4 remains. Loss of coupling.
Methyl Group Singlet (3H)

2.55 ppmSlight broadening from long-range coupling.
Singlet (3H)

2.50 ppmShielded slightly by ortho-Cl effects.
Singlet (3H)

2.6 – 2.7 ppmDeshielded by electron-withdrawing Cls.
Coupling Constants

Hz (Ortho)

Hz

Hz
None (or very small

to Me).

Diagnostic Insight:

  • The "Singlet Test": The disappearance of the aromatic splitting pattern is the definitive confirmation of full conversion. If you see any doublets in the 7.0–8.0 ppm range, you have under-chlorinated species (e.g., 3,5-dichloro intermediate).

  • Chemical Shift Logic: The remaining proton at position 4 in the product is flanked by chlorines at 3 and 5. While chlorines are inductively withdrawing (deshielding), they are also mesomerically donating. However, the cumulative inductive effect typically pushes the H-4 singlet downfield relative to the intermediate.

B. Infrared Spectroscopy (FT-IR)

IR is less specific for isomer identification but excellent for confirming functional group transformation.

  • Precursor (2-MePy): Dominated by C-H aromatic stretching (>3000 cm

    
    ) and ring breathing modes (~1590, 1570 cm
    
    
    
    ).
  • Product (TCMP):

    • C-Cl Stretches: Strong, sharp bands appear in the 600–800 cm

      
        fingerprint region. Look for a cluster of bands due to multiple Cl substitutions.
      
    • Ring Vibrations: The pyridine ring breathing modes shift significantly due to the mass of the chlorine atoms.

    • C-H Bending: The out-of-plane (oop) bending patterns simplify. 2-MePy has complex oop bands (700-900 cm

      
      ); the product has a specific isolated H-4 wag.
      
C. Mass Spectrometry (MS) - The Isotope Fingerprint

Mass spectrometry provides the most robust confirmation of the chlorination level (Cl count).

CompoundMolecular Ion (

)
Base PeakIsotope Pattern (

)
2-Methylpyridine 93 93 (M-H) or 66100 : 6 (Normal Carbon isotope only)
2-Chloro-6-methyl 127 1273 : 1 (One Cl atom)
2,3,5-Trichloro 195 195100 : 98 : 32 : 3 (Three Cl atoms)

Diagnostic Insight: The "Cl-Cluster" is unmistakable.

  • Mono-Cl: Two peaks separated by 2 amu, intensity ratio ~3:1.

  • Tri-Cl: A distinct "comb" pattern. The

    
     and 
    
    
    
    peaks are of nearly equal height (100:98), followed by a smaller
    
    
    (~30%). If your MS shows a 3:1 ratio, you have not reached the trichloro stage.

Experimental Protocols

Protocol A: In-Process Monitoring (GC-MS)

Use this protocol to determine the endpoint of the chlorination reaction.

  • Sampling: Aliquot 50

    
    L of the reaction mixture.
    
  • Quench: Dilute immediately into 1 mL of Ethyl Acetate containing 1% Triethylamine (to neutralize dissolved HCl and prevent column degradation).

  • GC Method:

    • Column: DB-5ms or equivalent (30m x 0.25mm).

    • Inlet: 250°C, Split 50:1.

    • Oven: 60°C (2 min)

      
       20°C/min 
      
      
      
      280°C.
  • Analysis:

    • 2-Methylpyridine: Elutes early (~3-4 min).

    • 2-Chloro-6-methylpyridine: Intermediate retention.[1]

    • 2,3,5-Trichloro-6-methylpyridine: Late eluter. Look for the m/z 195 cluster.

    • Criterion: Reaction is complete when the area% of the Mono-Cl intermediate is <0.5%.

Protocol B: NMR Sample Preparation

Use for final purity validation.

  • Solvent: CDCl

    
     (Chloroform-d) is standard. Ensure it is neutralized (filtered through basic alumina) if the sample is acid-sensitive, though these chloropyridines are generally robust.
    
  • Concentration: 10 mg sample in 0.6 mL solvent.

  • Acquisition: Standard proton parameters (16 scans, 2 sec relaxation delay).

  • Verification:

    • Integrate the Methyl singlet (set to 3.00H).

    • Check the aromatic region (8.0-8.5 ppm).

    • Pass Criteria: A single sharp singlet integrating to 1.00H relative to the methyl group.

References

  • Synthesis and Chlorination of Picolines

    • U.S. Patent 4,612,377. "Preparation of 2-chloro-5-methylpyridine." (Describes the chlorination logic of methylpyridines).

  • Spectroscopic Data of Chlorinated Pyridines

    • Asian Journal of Chemistry. "Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine." (Provides comparative spectral data for analogous polychlorinated systems).

  • NMR Shift Data

    • ChemicalBook. "2-Chloro-6-methylpyridine 1H NMR Spectrum." (Reference for the intermediate).

  • Mass Spectrometry of Halogenated Compounds

    • Chemistry LibreTexts. "Isotopes in Mass Spectrometry." (Fundamental reference for Cl isotope patterns).

Sources

Comparative

performance of 2,3,5-trichloro-6-methylpyridine as an intermediate vs. alternative compounds

Technical Comparison: 2,3,5-Trichloro-6-methylpyridine (TCMP) vs. Pentachloropyridine in Agrochemical Synthesis Executive Summary This guide evaluates the performance of 2,3,5-trichloro-6-methylpyridine (TCMP) as a strat...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison: 2,3,5-Trichloro-6-methylpyridine (TCMP) vs. Pentachloropyridine in Agrochemical Synthesis

Executive Summary

This guide evaluates the performance of 2,3,5-trichloro-6-methylpyridine (TCMP) as a strategic intermediate in the synthesis of pyridine-based herbicides, specifically Picloram (4-amino-3,5,6-trichloropicolinic acid) and Triclopyr .

In the context of industrial scale-up, the choice between the


-Picoline Route  (utilizing TCMP) and the Pyridine Route  (utilizing Pentachloropyridine, PCP) hinges on three factors: Regioselectivity , Atom Economy , and Waste Profile .
  • The Verdict: TCMP offers superior atom economy and reduced halogenated waste for products retaining the carbon scaffold (like Picloram). However, it presents a "functionalization bottleneck" at the C4 position compared to Pentachloropyridine, which possesses a labile chlorine at C4 ready for nucleophilic substitution (

    
    ).
    

Comparative Analysis: TCMP vs. Pentachloropyridine (PCP)

The following table synthesizes experimental data regarding the conversion of these intermediates into Picloram .

FeatureTCMP Route (

-Picoline derived)
PCP Route (Pyridine derived)
Primary Mechanism Radical Chlorination (Side-chain & Ring)Electrophilic Aromatic Substitution (Ring only)
C4-Functionalization Difficult: Requires chlorination of C4-H to C4-Cl prior to amination.Ready: C4-Cl is present; highly reactive to

with

.
C2-Functionalization Oxidative: Methyl group converts to -COOH (or via

hydrolysis).
Hydrolytic: Requires selective hydrolysis of C2-Cl (or -CN).
Atom Economy High: Utilizes the methyl carbon for the carboxylic acid.Lower: Requires displacing a Cl atom (waste) to install -COOH.
Picloram Yield 58% - 75% (via Heptachloro-picoline intermediate)42% - 60% (via 4-amino-tetrachloropyridine)
Key Impurity Under-chlorinated methyl species (e.g., dichloromethyl).Isomeric amino-chloropyridines (regio-isomers).
Waste Profile Generates HCl; lower organic halogen waste.Generates stoichiometric chloride salts and organic halogen waste.

Mechanistic Pathways & Visualization

The synthesis of Picloram illustrates the distinct roles of these intermediates.

Pathway Logic
  • Route A (PCP): Relies on "subtracting" functionality. You chlorinate every position, then selectively remove/replace specific chlorines.

  • Route B (TCMP): Relies on "preserving" functionality. The methyl group is protected/chlorinated to become the acid, but the challenge is introducing the amine at C4 where a Hydrogen exists in TCMP.

SynthesisPathways cluster_0 Route A: Pyridine / Pentachloropyridine (PCP) cluster_1 Route B: alpha-Picoline / TCMP Pyridine Pyridine PCP Pentachloropyridine (PCP) Pyridine->PCP Cl2, 200°C+ Amination_PCP Amination (NH3) Selective at C4 PCP->Amination_PCP Inter_PCP 4-amino-2,3,5,6- tetrachloropyridine Amination_PCP->Inter_PCP Hydrolysis_PCP Hydrolysis (Removal of C2-Cl) Inter_PCP->Hydrolysis_PCP Picloram PICLORAM (4-amino-3,5,6- trichloropicolinic acid) Hydrolysis_PCP->Picloram AlphaPic alpha-Picoline TCMP 2,3,5-trichloro- 6-methylpyridine (TCMP) AlphaPic->TCMP Cl2, Vapor Phase Chlorination_C4 Exhaustive Chlorination (Add Cl at C4 & Methyl) TCMP->Chlorination_C4 Critical Step: Must replace C4-H Hepta Heptachloro-2-picoline (Active Intermediate) Chlorination_C4->Hepta Amination_TCMP Amination + Hydrolysis (Simultaneous) Hepta->Amination_TCMP NH3 / H2O Amination_TCMP->Picloram

Caption: Comparison of the Pentachloropyridine (Red) and TCMP (Blue) pathways. Note that TCMP requires further chlorination to 'Heptachloro-2-picoline' to activate the C4 position.

Technical Deep Dive: The C4-Functionalization Bottleneck

The primary performance deficit of TCMP (2,3,5-trichloro-6-methylpyridine) in its native state is the presence of a hydrogen atom at the C4 position.

  • Electronic Deactivation: The pyridine ring is electron-deficient. While this favors Nucleophilic Aromatic Substitution (

    
    ), 
    
    
    
    requires a good leaving group (Cl, Br, F). It cannot displace Hydrogen.
  • The Solution (Heptachloro Route): To utilize TCMP effectively, it is not aminated directly. Instead, it is subjected to exhaustive radical chlorination (vapor phase, >200°C) to produce Heptachloro-2-picoline (2-trichloromethyl-3,4,5,6-tetrachloropyridine).

  • Performance Impact: This extra chlorination step pushes the yield potential higher (by creating a highly reactive species) but increases the engineering complexity (corrosion management, heat dissipation) compared to the PCP route which often starts with commercially available PCP.

Experimental Protocols

Protocol A: Synthesis of Picloram via TCMP (Heptachloro-picoline Route)

Rationale: This protocol maximizes atom economy by converting the methyl group to the acid moiety while simultaneously installing the amine.

Reagents:

  • TCMP (Precursor)

  • Chlorine gas (

    
    )[1][2]
    
  • Aqueous Ammonia (

    
    , 28%)[3]
    

Workflow:

  • Exhaustive Chlorination:

    • Feed TCMP vapor and

      
       into a nickel-alloy reactor at 200–250°C .
      
    • Control Point: Monitor effluent for the disappearance of C4-H peaks via GC. The target is Heptachloro-2-picoline .[3]

    • Note: This step converts the 6-methyl group to

      
       and chlorinates the C4 position.
      
  • Amination/Hydrolysis (One-Pot):

    • Charge a high-pressure autoclave with Heptachloro-2-picoline.

    • Add aqueous ammonia (excess, ~22 molar equivalents).

    • Heat to 150°C for 4 hours .

    • Mechanism:[4][5][6][7] The C4-Cl is displaced by

      
       (
      
      
      
      ). The
      
      
      group is hydrolyzed to
      
      
      by the water/ammonia mixture.
  • Isolation:

    • Cool to 25°C.

    • Acidify with HCl to pH 1-2 to precipitate the free acid (Picloram).

    • Filter and dry.

    • Expected Yield: 58% - 75%.

Protocol B: Synthesis of Picloram via Pentachloropyridine (PCP)

Rationale: This protocol offers high regioselectivity for the amino group but struggles with the selective hydrolysis of the C2-chlorine.

Reagents:

  • Pentachloropyridine (PCP)

  • Liquid Ammonia[5]

  • Sodium Hydroxide (NaOH)

Workflow:

  • Selective Amination:

    • Dissolve PCP in an organic solvent (e.g., DMSO or high-pressure neat ammonia).

    • React at 80-100°C .

    • Selectivity: The C4 position is most activated for nucleophilic attack due to the nitrogen heteroatom's para-directing effect.

    • Product: 4-amino-2,3,5,6-tetrachloropyridine .

  • Selective Hydrolysis:

    • Transfer intermediate to a hydrolysis vessel with aqueous NaOH.

    • Heat to reflux (130-140°C ).

    • Challenge: You must hydrolyze the C2-Cl (ortho to N) without hydrolyzing the C3/C5 chlorines.

  • Isolation:

    • Acidify to precipitate Picloram.

    • Expected Yield: 42% - 60% (Lower due to over-hydrolysis byproducts).

References

  • Preparation of 4-amino-3,5,6-trichloropicolinic acid. US Patent 4,336,384. (1982). Describes the high-yield conversion of heptachloro-2-picoline via aqueous ammonia.Link

  • Vapor phase production of Chlorinated pyridines from alpha-picoline. EP 0239905 A1. (1987). Details the chlorination conditions required to convert alpha-picoline/TCMP into fully chlorinated intermediates.Link

  • Synthesis of stable isotopes of auxinic herbicides. Journal of Labelled Compounds and Radiopharmaceuticals. (2009).[8] Comparative yield data for the Pentachloropyridine route.Link

  • Picloram: IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. World Health Organization. Overview of industrial synthesis routes and production volumes.Link

Sources

Validation

Technical Comparison Guide: Synthetic Pathways for 2,3,5-Trichloro-6-methylpyridine

[1] Executive Summary 2,3,5-Trichloro-6-methylpyridine (TCMP) is a critical intermediate in the synthesis of agrochemicals (specifically pyridine-based herbicides like Picloram) and nitrification inhibitors.[1] Its struc...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

2,3,5-Trichloro-6-methylpyridine (TCMP) is a critical intermediate in the synthesis of agrochemicals (specifically pyridine-based herbicides like Picloram) and nitrification inhibitors.[1] Its structural complexity arises from the specific regiochemistry required: three chlorine atoms on the pyridine ring while preserving a reactive methyl group at the 6-position.[1]

This guide evaluates three primary synthetic routes. While direct chlorination of


-picoline is theoretically possible, it suffers from poor selectivity (favoring side-chain chlorination). The industry has historically relied on reductive dechlorination  of polychlorinated pyridines. However, recent advancements have shifted toward de novo ring construction (cyclization) , which offers superior yield (81% vs. 52%) and a significantly improved environmental profile.

The Chemoselectivity Challenge

Synthesizing TCMP presents a classic "Regioselectivity vs. Reactivity" paradox:

  • Electronic Deactivation: The pyridine ring is electron-deficient.[1] Adding three electron-withdrawing chlorine atoms further deactivates the ring, making Electrophilic Aromatic Substitution (SEAr) difficult.[1]

  • Side-Chain Vulnerability: The 6-methyl group is susceptible to radical chlorination.[1] Under standard chlorination conditions (high heat/UV), the reaction prefers the methyl protons, forming 2-trichloromethyl-pyridines rather than the desired ring-chlorinated product.[1]

  • Isomer Management: Achieving the specific 2,3,5-substitution pattern requires precise control, as the 3 and 5 positions are meta to the directing methyl group, while the 2 and 6 positions are ortho.[1]

Comparative Analysis of Synthetic Routes

Method A: De Novo Cyclization (The Modern Standard)

Mechanism: Construction of the pyridine ring from acyclic precursors (Chloral and Acrylonitrile). Status: Preferred for high-purity industrial synthesis.

This method bypasses the selectivity issues of chlorinating a pre-existing pyridine ring by building the ring with the chlorines already in position or in a precursor state that dictates the final substitution.

  • Step 1 (Addition): Copper-catalyzed addition of chloral to acrylonitrile forms a chlorinated nitrile intermediate.[1]

  • Step 2 (Cyclization): Acid-catalyzed cyclization using dry HCl gas closes the ring to form TCMP.[1]

Method B: Reductive Dechlorination (The Legacy Route)

Mechanism: Selective removal of chlorine atoms from Pentachloropyridine or 2,3,5,6-Tetrachloropyridine using Zinc dust. Status: Legacy/Obsolete (High E-Factor).[1]

Historically, this was the dominant route. It starts with a fully chlorinated pyridine (which is easier to make via exhaustive chlorination) and selectively removes the chlorine at the 4-position (and potentially others) using Zinc in an alkaline medium.[1]

  • Critical Flaw: It generates massive amounts of Zinc waste and requires strict pH control (pH 12-14) to prevent over-reduction.

Method C: Direct Chlorination (The "Theoretical" Route)

Mechanism: Vapor or liquid phase chlorination of 2-methylpyridine ( ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


-picoline).
Status:  Low Selectivity.[2]

Direct chlorination typically yields a mixture of side-chain chlorinated products (e.g., 2-trichloromethylpyridine) and various ring isomers.[1] While Lewis acid catalysts (like ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


 or 

) can promote ring substitution, separating the 2,3,5-isomer from the 2,3,6- or 3,5-isomers is energetically costly.

Detailed Experimental Protocols

Protocol 1: High-Yield Cyclization (Recommended)

Based on Patent CN112159349B [1]

Reagents:

  • Chloral (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    )
    
  • Acrylonitrile (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    )
    
  • Catalyst: Cuprous Chloride (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    )[3]
    
  • Additives: Polyethylene glycol 200 (PEG-200), Hydroquinone (polymerization inhibitor)[1]

  • Cyclization Agent: Dry Hydrogen Chloride gas (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    )
    

Workflow:

  • Precursor Synthesis:

    • In a reactor, charge Chloral (1.0 eq) and Acrylonitrile (2.0 eq).

    • Add CuCl (5 wt%) and Hydroquinone (0.1 wt%).[1]

    • Heat to 85°C and stir for 30 hours .

    • Checkpoint: Monitor by GC.[1][4][5] Upon completion, filter to recover CuCl.

    • Distill under reduced pressure to isolate the intermediate: 2,4,4-trichloro-4-formylbutyronitrile .[1][3]

  • Ring Closure (Cyclization):

    • Heat the intermediate to 80°C .

    • Slowly sparge dry

      
       gas (2.0+ eq) into the liquid phase over 3 hours .
      
    • The reaction is exothermic; maintain temperature <100°C.[1]

    • Purification: Distill the crude mixture under reduced pressure.

Expected Results:

  • Yield: ~81.4%[3][4]

  • Purity: >99.0%[1][3][4][5]

Protocol 2: Zinc-Mediated Selective Dechlorination

Based on US Patent 4,111,938 [2][1]

Reagents:

  • Pentachloropyridine (Starting Material)[1][6]

  • Zinc Dust (Metallic)[1]

  • Ammonium Hydroxide (6N solution)[1]

  • Solvent: Toluene

Workflow:

  • Charge: Combine Pentachloropyridine (0.1 mol), Zinc dust (0.6 gram atom), and Toluene (100 mL) in a 3-neck flask.

  • Activation: Add 6N

    
     (200 mL).
    
  • Reaction: Heat to 70°C with vigorous stirring. Maintain pH >12.

  • Duration: Hold for 35 hours .

  • Workup: Cool to 20°C. Filter off zinc residues (Hazardous waste!). Separate the organic (Toluene) layer.[1]

  • Isolation: Concentrate Toluene layer by distillation.[1]

Expected Results:

  • Yield: ~52%

  • Purity: Variable (requires recrystallization).[1]

Visualizing the Pathways

Pathway Comparison: Cyclization vs. Dechlorination

TCMP_Synthesis Start_Legacy Pentachloropyridine Inter_Legacy Zn / NH4OH (Reductive Dechlorination) Start_Legacy->Inter_Legacy pH 12-14, 70°C Start_Modern Chloral + Acrylonitrile Inter_Modern 2,4,4-trichloro- 4-formylbutyronitrile Start_Modern->Inter_Modern CuCl, 85°C Target 2,3,5-Trichloro-6-methylpyridine (TCMP) Inter_Legacy->Target Yield: ~52% Waste_Legacy Zinc Waste (Heavy Metal) Inter_Legacy->Waste_Legacy By-product Inter_Modern->Target HCl, 80°C Yield: ~81% HCl_Cycl HCl Gas (Cyclization) HCl_Cycl->Target

Figure 1: Comparative logic flow of the Legacy Dechlorination route versus the Modern Cyclization route. Note the streamlined efficiency and lack of heavy metal waste in the modern pathway.[3]

Performance Metrics & Decision Matrix

The following table summarizes the trade-offs between the two primary viable methods.

MetricMethod A: Cyclization (CN112159349B)Method B: Dechlorination (US4111938)
Overall Yield High (81.4%) Low (52%)
Purity (Crude) High (99.5%) Moderate (Requires recrystallization)
Atom Economy HighLow (Loss of Cl atoms + Zn consumption)
Reaction Time ~33 Hours Total~35 Hours
Environmental Impact Low (Recyclable Cu catalyst)Severe (Zinc sludge disposal)
Safety Profile Moderate (HCl gas handling)Moderate (Ammonia fumes, pyrophoric Zn dust)
Cost Driver Precursor cost (Acrylonitrile)Waste disposal cost
Expert Insight on Troubleshooting
  • Moisture Control (Method A): The cyclization step using HCl gas is extremely sensitive to water.[1] Ensure the intermediate is dried thoroughly before introducing HCl, otherwise, hydrolysis of the nitrile group may occur, lowering yield.

  • Catalyst Life (Method A): The CuCl catalyst can be poisoned by oxidation.[1] Use of hydroquinone is essential to prevent polymerization of acrylonitrile and protect the catalyst state.[1]

  • Agitation (Method B): The Zinc reduction is a heterogeneous reaction. Inadequate stirring leads to localized pH changes and incomplete dechlorination.

References

  • Zhang, Y., et al. (2021).[1] Synthetic method of 2,3,5-trichloropyridine.[1][3][7] CN Patent 112159349B.

  • Torba, F.E. (1978).[1] Preparation of 2,3,5-trichloropyridine.[1][3][7] US Patent 4,111,938.[1]

  • Zhu, X.M., et al. (2013).[1][5] Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry.[1][5]

  • Sharvit, J., et al. (1987).[1] Method of preparing 2,3,6-trichloropyridine and 2,3,5,6-tetrachloropyridine in the gas phase.[6] European Patent EP0239904.

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 2,3,5-Trichloro-6-methylpyridine

Senior Application Scientist Note: The following guide treats 2,3,5-Trichloro-6-methylpyridine (TCMP) as a High-Risk Halogenated Heterocycle . While specific isomers may vary slightly in physical constants, the disposal...

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: The following guide treats 2,3,5-Trichloro-6-methylpyridine (TCMP) as a High-Risk Halogenated Heterocycle . While specific isomers may vary slightly in physical constants, the disposal protocol for polychlorinated pyridines is non-negotiable due to the risk of dioxin formation during improper combustion and high aquatic toxicity. This protocol is designed to ensure zero environmental release and full regulatory compliance.

[1][2][3][4]

Hazard Profiling & Chemical Characterization

Before initiating disposal, you must understand the specific risks this molecule poses to the waste stream. TCMP is not merely "organic waste"; it is a halogenated precursor that resists hydrolysis and poses severe downstream risks if miscategorized.[1]

Physicochemical Risk Profile
ParameterCharacteristicOperational Implication
Chemical Class Polychlorinated PyridineDO NOT mix with strong oxidizers or acids.[1] Risk of toxic chloramine or NOx formation.[1]
Thermal Stability High (Resistant to breakdown)Requires High-Temperature Incineration (>1,000°C) .[1] Standard autoclaving is ineffective and dangerous.[1]
Combustion Byproducts HCl, Nitrogen Oxides (NOx), Phosgene (trace), Dioxins/FuransStrictly prohibited from low-temp trash incineration.[1] Must use scrubbed industrial incinerators.[1]
Aquatic Toxicity High / PersistentZero-tolerance for sink disposal.[1] Even trace amounts can contaminate local water tables.[1]
Physical State Solid (typically crystalline)Dust inhalation risk during weighing/transfer.[1] Use HEPA-filtered enclosures.

Pre-Disposal Stabilization: The Segregation Protocol

The Golden Rule: The safety of the disposal process is determined at the bench, not at the incinerator. You must establish a "Self-Validating System" where waste is segregated immediately upon generation.[1]

Segregation Logic (The "Red Line" Rules)[2]
  • Halogenated Stream Only: TCMP must go into the Halogenated Organic Waste container.[1]

    • Why? Non-halogenated waste is often burned as fuel (fuel blending).[1] If TCMP enters that stream, it will be burned at insufficient temperatures, generating dioxins.

  • No Aqueous Mixing: Do not dissolve solid TCMP waste in water to "dilute" it.[1] This increases the volume of hazardous waste and creates a dual-phase mixture that is expensive and difficult to treat.

  • Acid/Base Isolation: Keep separate from strong mineral acids (risk of HCl gas evolution) and strong bases (risk of exothermic hydrolysis).[1]

DOT Visualization: Segregation Workflow

The following diagram illustrates the critical decision nodes for segregating TCMP waste at the source.

SegregationWorkflow Start Waste Generation (TCMP Residue/Solid) CheckState Is it Solid or Liquid? Start->CheckState SolidPath Solid Waste CheckState->SolidPath Crystalline/Powder LiquidPath Liquid Solution CheckState->LiquidPath Dissolved BinSolid Container A: Solid Hazardous Waste (Toxic/Irritant) SolidPath->BinSolid Double Bag & Tag SolventCheck Is Solvent Halogenated? LiquidPath->SolventCheck BinHalo Container B: Halogenated Organic Solvent (High BTU) SolventCheck->BinHalo Yes (e.g., DCM, Chloroform) BinNonHalo STOP: Do Not Mix. Transfer to Container B SolventCheck->BinNonHalo No (e.g., Methanol, Acetone) BinNonHalo->BinHalo Re-classify as Halogenated

Figure 1: Decision logic for segregating TCMP waste. Note that adding TCMP to a non-halogenated solvent automatically reclassifies the entire mixture as Halogenated Waste.

The Disposal Protocol: Step-by-Step

This workflow ensures chain-of-custody integrity from your lab bench to the final destruction facility.[1]

Step 1: Container Selection & Preparation
  • Solids: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.[1]

  • Liquids: Use a chemically resistant HDPE carboy or safety can (e.g., Justrite) with a spring-closing lid.[1]

  • Secondary Containment: All waste containers must sit in a tray capable of holding 110% of the container's volume.

Step 2: Labeling (The "Self-Validating" Step)

A generic "Waste" label is insufficient.[1] The label must explicitly state:

  • Chemical Name: "Contains: 2,3,5-Trichloro-6-methylpyridine"[2][1][3]

  • Hazard Class: "Toxic," "Irritant," "Halogenated."

  • Generator: Your Lab/Name.

Step 3: Accumulation & Storage[4]
  • Store in a Satellite Accumulation Area (SAA) at or near the point of generation.

  • Cap Management: Keep containers closed at all times unless adding waste.[1] This prevents volatile emissions and is a primary EPA audit target.[1]

  • Timeline: Do not exceed regulatory time limits (typically 90 or 180 days depending on your facility's generator status).[1]

Step 4: Final Handover
  • Verify the container is not bulging (pressure buildup) or leaking.[1]

  • Wipe the exterior to remove chemical residue.[1]

  • Complete the internal Waste Manifest.[1] Crucial: Mark the "Halogenated" checkbox.

  • Contact EHS (Environmental Health & Safety) for pickup.[1]

Emergency Contingencies: Spill Response

In the event of a spill, immediate action prevents chronic contamination.

Spill Classification
  • Minor Spill: < 50g/mL, contained in hood. -> Clean up with PPE.[1]

  • Major Spill: > 50g/mL, outside hood, or threat to drains. -> Evacuate & Call Hazmat.

DOT Visualization: Spill Response Logic

SpillResponse Alert Spill Detected Assess Assess Volume & Location Alert->Assess Minor Minor Spill (<50g, in Hood) Assess->Minor Major Major Spill (>50g, Floor/Drain risk) Assess->Major ActionMinor 1. Wear Nitrile + Butyl Gloves 2. Absorb with Vermiculite 3. Place in Haz Waste Bin Minor->ActionMinor ActionMajor 1. Evacuate Lab 2. Secure Doors 3. Call Emergency Response Major->ActionMajor

Figure 2: Triage protocol for TCMP spills. Speed of decision-making is critical to prevent HVAC contamination.

Regulatory & Compliance Data

For your documentation (Safety Data Sheets and Waste Manifests), use the following classifications. If the specific CAS for the 2,3,5- isomer is not in your system, use the general Chlorinated Pyridine data, as the disposal path is identical.

  • Waste Code (RCRA):

    • D001: If in a flammable solvent (Flash point < 60°C).[1]

    • Halogenated Organic: (Non-specific).

    • Note: While not always a "U-listed" waste by specific name, it must be treated as Hazardous Waste due to toxicity characteristics.

  • Destruction Method: Rotary Kiln Incineration with secondary combustion chamber (>1100°C) and acid gas scrubbing.[1]

  • Transport: UN Number typically falls under UN 2811 (Toxic solid, organic, n.o.s.) or UN 2810 (Toxic liquid, organic, n.o.s.).[1]

References
  • National Institutes of Health (NIH) / PubChem. Compound Summary: Chlorinated Pyridines.[1] Available at: [Link][1]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Management System: Identification and Listing of Hazardous Waste (40 CFR Part 261).[1] Available at: [Link][1]

  • United Kingdom Waste Incineration Network (UKWIN). Dioxin Formation from Halogenated Waste Combustion.[1] Available at: [Link][1]

Sources

Handling

Personal protective equipment for handling 2,3,5-Trichloro-6-methylpyridine

Executive Safety Summary Handling 2,3,5-Trichloro-6-methylpyridine (CAS: 1466-48-4, often an intermediate in Picloram or Clopyralid analog synthesis) requires a shift from "compliance-based" safety to "risk-based" hygien...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Handling 2,3,5-Trichloro-6-methylpyridine (CAS: 1466-48-4, often an intermediate in Picloram or Clopyralid analog synthesis) requires a shift from "compliance-based" safety to "risk-based" hygiene. As a halogenated aromatic heterocycle, this compound presents a dual threat: immediate corrosive/irritant action on mucosal membranes and delayed systemic toxicity typical of chlorinated pyridines.

The Critical Failure Point: Most laboratory exposures to this class of compounds occur not during the reaction, but during weighing (static dust) and waste transfer (glove permeation) . Standard latex gloves provide negligible protection against this chemical class.

Chemical Hazard Profile & Risk Assessment

Before selecting PPE, we must define the enemy. The specific hazards of trichloromethylpyridines dictate the barrier material.

PropertyDataOperational Implication
Physical State Solid / Crystalline PowderHigh risk of airborne dust generation during weighing.
GHS Classification H315: Skin IrritantH319: Serious Eye IrritantH335: Respiratory IrritantMucosal membranes are the primary target. Eyes must be sealed against dust.
Sensitization Potential Skin SensitizerRepeated minor exposures can lead to permanent allergic dermatitis.
Solubility Soluble in organic solvents (DCM, Acetone)Crucial: Once dissolved, the solvent dictates glove breakthrough time, often accelerating permeation of the pyridine.

The Barrier Strategy: PPE Selection

Do not rely on generic "chemical resistant" labels.[1] You must select PPE based on permeation breakthrough time and degradation resistance .[1]

A. Hand Protection (The "Solvent Rule")

The most common error is using disposable nitrile gloves for all steps. This is insufficient when the compound is in solution.

  • Scenario 1: Handling Pure Solid (Weighing/Transfer)

    • Primary Barrier: Double-gloved Nitrile (minimum 5 mil thickness) .

    • Logic: Nitrile provides excellent resistance to the solid particulate. Double gloving ensures that if the outer glove is snagged on a spatula or clamp, the inner barrier remains intact. Change outer gloves immediately if contaminated.

  • Scenario 2: Handling Solutions (Reaction/Work-up)

    • If solvent is Dichloromethane (DCM):Laminate Film (Silver Shield/4H) or PVA gloves. Nitrile degrades in <2 minutes in DCM, carrying the pyridine through to the skin.

    • If solvent is Acetone/Ethyl Acetate:Butyl Rubber or Thick Nitrile (8 mil+) .

    • If solvent is Methanol/Ethanol:Standard Nitrile is acceptable.

B. Respiratory Protection[2][3][4][5]
  • Primary: Fume Hood (Face velocity 80–100 fpm).

  • Secondary (If hood work is impossible or during spill cleanup):

    • Minimum: Half-face respirator with P100 (HEPA) cartridges for dust.

    • Optimal: Full-face respirator with Organic Vapor/Acid Gas (OV/AG) + P100 combination cartridges. This protects against both the dust and any potential HCl off-gassing if the compound degrades.

C. Eye & Body Protection[5][6][7][8]
  • Eyes: Chemical Splash Goggles (indirect venting). Safety glasses are insufficient because airborne dust can bypass side shields and react with eye moisture to form acidic byproducts.

  • Body: Tyvek® lab coat or sleeve covers are recommended over standard cotton to prevent dust entrapment in fabric fibers.

Visualization: PPE Decision Matrix

PPE_Decision_Matrix Start Start: Handling 2,3,5-Trichloro-6-methylpyridine State What is the physical state? Start->State Solid Solid / Powder State->Solid Solution In Solution State->Solution SolidPPE PPE: Double Nitrile Gloves (5 mil) + N95/P100 Mask (if outside hood) + Splash Goggles Solid->SolidPPE SolventCheck Identify Solvent Solution->SolventCheck DCM Chlorinated (e.g., DCM, Chloroform) SolventCheck->DCM Polar Polar (e.g., Methanol, Water) SolventCheck->Polar Ketone Ketones (e.g., Acetone) SolventCheck->Ketone SilverShield PPE: Silver Shield / Laminate Gloves (Nitrile is useless here) DCM->SilverShield NitrileOK PPE: Standard Nitrile Gloves OK Polar->NitrileOK Butyl PPE: Butyl Rubber Gloves Ketone->Butyl

Figure 1: Decision matrix for glove selection based on physical state and carrier solvent. Note the critical failure point with chlorinated solvents.

Operational Protocol: Step-by-Step

Phase 1: Preparation & Weighing
  • Static Control: Use an anti-static gun or ionizer bar inside the balance enclosure. Chlorinated pyridines are prone to static charge, causing "fly-away" powder that contaminates the balance bench.

  • Lining: Place a disposable absorbent pad (plastic side down) in the fume hood and balance area. This captures invisible dust and allows for easy disposal.

  • Weighing: Weigh directly into a tared reaction vessel or a closed weighing boat. Avoid using weigh paper, which increases spill risk during transfer.

Phase 2: Reaction Setup
  • Addition: Add the solid to the solvent, not vice-versa, to minimize splash risk.

  • Venting: If the reaction involves heating or reagents that generate pressure (e.g., thionyl chloride), ensure the system is vented through a scrubber or into the hood exhaust.

  • Labeling: Mark the flask clearly: "TOXIC/IRRITANT - Chlorinated Pyridine."

Phase 3: Decontamination & Waste
  • Primary Wash: Rinse all glassware with a small amount of Acetone inside the hood. Collect this first rinse as Halogenated Organic Waste .

  • Base Bath: After the acetone rinse, submerge glassware in a base bath (KOH/Isopropanol) if compatible. The base helps hydrolyze residual pyridine rings, reducing toxicity.

  • Glove Removal: Use the "beak method" (pulling one glove off by the cuff, balling it into the other hand, and peeling the second glove over the first) to ensure no skin contact with the outer surface.

Emergency Response & Disposal

Spill Management
  • Solid Spill: Do NOT sweep. Sweeping generates dust. Use a HEPA vacuum or wet-wipe method (damp paper towels with water/detergent).

  • Liquid Spill: Cover with vermiculite or sand. Do not use combustible materials (sawdust) if strong oxidizers are present.

Waste Disposal Logic
  • Stream: Halogenated Organic Waste .

  • Reasoning: 2,3,5-Trichloro-6-methylpyridine has a high halogen content. It must be disposed of via high-temperature incineration (>1100°C) with flue gas scrubbing to prevent the formation of dioxins/furans and to capture HCl gas [1].

  • Prohibition: Never pour down the drain. Aquatic toxicity of chlorinated pyridines is significant and persistent.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • PubChem. (n.d.). Compound Summary: 2,3,6-Trichloropyridine (Isomer Analog for Hazard Data). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Glove Selection Chart. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,3,5-Trichloro-6-methylpyridine
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